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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1,2-Propanediamine, 2-methyl-N1-(4-methylphenyl)-

Disclaimer: The following technical guide for 1,2-Propanediamine, 2-methyl-N1-(4-methylphenyl)- (CAS No. 29375-22-4) is a predictive document.

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: The following technical guide for 1,2-Propanediamine, 2-methyl-N1-(4-methylphenyl)- (CAS No. 29375-22-4) is a predictive document. Due to the limited availability of published experimental data for this specific molecule, the information presented herein is largely derived from the known properties of structurally analogous compounds and established principles of organic chemistry. This guide is intended for research and development professionals and should be used as a preliminary resource, with all proposed protocols and predicted properties requiring experimental validation.

Introduction

1,2-Propanediamine, 2-methyl-N1-(4-methylphenyl)- is a substituted diamine that holds potential as a versatile building block in medicinal chemistry and materials science. Its structure, which combines a chiral 1,2-diamine backbone with an aromatic p-tolyl group, suggests its utility as a ligand in asymmetric catalysis, a precursor for novel heterocyclic scaffolds, and a key component in the synthesis of biologically active molecules. The presence of both primary and secondary amine functionalities, along with a tertiary carbon atom, imparts a unique stereochemical and reactive profile. This guide aims to provide a comprehensive overview of its predicted physicochemical properties, a plausible synthetic route, and proposed analytical methodologies for its characterization.

Chemical Identity and Structure

The fundamental characteristics of 1,2-Propanediamine, 2-methyl-N1-(4-methylphenyl)- are summarized below.

IdentifierValue
IUPAC Name 2-methyl-N1-(4-methylphenyl)propane-1,2-diamine
Synonyms N-(p-tolyl)-2-methyl-1,2-propanediamine
CAS Number 29375-22-4
Molecular Formula C11H18N2
Molecular Weight 178.27 g/mol
Canonical SMILES CC(C)(N)CNC1=CC=C(C)C=C1

2.1 2D Chemical Structure

Caption: 2D structure of 1,2-Propanediamine, 2-methyl-N1-(4-methylphenyl)-.

Predicted Physicochemical Properties

The following table outlines the predicted physicochemical properties of 1,2-Propanediamine, 2-methyl-N1-(4-methylphenyl)-, based on data from structurally similar compounds such as 2-methyl-1,2-propanediamine and N-phenyl-1,2-ethanediamine.

PropertyPredicted ValueBasis for Prediction/Reference
Appearance Colorless to pale yellow liquidBased on the appearance of similar aliphatic and aromatic amines.[1]
Boiling Point > 200 °CExpected to be higher than 2-methyl-1,2-propanediamine (130-131 °C) due to the addition of the p-tolyl group.
Melting Point Not availableMay exist as a liquid at room temperature.
Density ~0.95 g/cm³Inferred from related aromatic amines.
Solubility Soluble in common organic solvents (e.g., ethanol, methanol, dichloromethane). Limited solubility in water.Based on the properties of N-phenylethylenediamine.[2]
pKa (Conjugate Acid) ~9-10 (aliphatic amine), ~4-5 (aromatic amine)Estimated based on typical pKa values for primary aliphatic amines and N-arylamines.

Proposed Synthesis and Purification Protocol

The synthesis of N-aryl-1,2-diamines can be achieved through several established methods, with the Buchwald-Hartwig amination and reductive amination being prominent examples.[3][4] A plausible and efficient route for the synthesis of 1,2-Propanediamine, 2-methyl-N1-(4-methylphenyl)- is the Buchwald-Hartwig amination, which involves the palladium-catalyzed coupling of an aryl halide with an amine.

4.1 Proposed Synthetic Scheme: Buchwald-Hartwig Amination

G reactant1 4-Bromotoluene product 1,2-Propanediamine, 2-methyl-N1-(4-methylphenyl)- reactant1->product reactant2 2-Methyl-1,2-propanediamine reactant2->product catalyst Pd Catalyst (e.g., Pd2(dba)3) + Ligand (e.g., BINAP) catalyst->product base Base (e.g., NaOtBu) base->product solvent Solvent (e.g., Toluene) solvent->product

Caption: Proposed Buchwald-Hartwig amination for the synthesis of the target compound.

4.2 Step-by-Step Experimental Protocol

  • Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add the palladium catalyst (e.g., tris(dibenzylideneacetone)dipalladium(0), 1-2 mol%) and a suitable phosphine ligand (e.g., BINAP, 2-4 mol%).

  • Inert Atmosphere: Purge the flask with dry nitrogen or argon for 10-15 minutes to ensure an inert atmosphere.

  • Addition of Reagents: Add the base (e.g., sodium tert-butoxide, 1.5 equivalents), 4-bromotoluene (1.0 equivalent), and anhydrous toluene as the solvent.

  • Addition of Amine: Add 2-methyl-1,2-propanediamine (1.2 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 110 °C) and maintain the reaction under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 1,2-Propanediamine, 2-methyl-N1-(4-methylphenyl)-.

Proposed Analytical Characterization

The identity and purity of the synthesized compound should be confirmed using a combination of spectroscopic and chromatographic techniques.

5.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the p-tolyl group (in the range of 6.5-7.5 ppm), a singlet for the methyl group on the aromatic ring (around 2.3 ppm), signals for the methylene and methine protons of the diamine backbone, and singlets for the methyl groups on the tertiary carbon.

  • ¹³C NMR: The carbon NMR spectrum should display signals for the aromatic carbons, the aliphatic carbons of the diamine chain, and the methyl carbons.

5.2 Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit characteristic absorption bands for N-H stretching of the primary and secondary amines (in the region of 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring.

5.3 Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (178.27 g/mol ). Fragmentation patterns would likely involve the loss of methyl and amino groups.

5.4 Purity Assessment

The purity of the compound can be determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), ideally coupled with a mass spectrometer (LC-MS or GC-MS) for definitive identification.

G synthesis Synthesized Compound nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr ir IR Spectroscopy synthesis->ir ms Mass Spectrometry synthesis->ms hplc_gc HPLC/GC synthesis->hplc_gc structure Structural Confirmation nmr->structure ir->structure ms->structure purity Purity Assessment hplc_gc->purity

Sources

Exploratory

Comprehensive Technical Guide: Structural Characterization, Synthesis, and Analytical Profiling of 1,2-Propanediamine, 2-methyl-N1-(4-methylphenyl)-

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary In modern medicinal chemistry, substituted diamines serve as privileged pharmacop...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In modern medicinal chemistry, substituted diamines serve as privileged pharmacophores, frequently utilized to enhance the aqueous solubility, target binding affinity, and pharmacokinetic profiles of small-molecule therapeutics. 1,2-Propanediamine, 2-methyl-N1-(4-methylphenyl)- is a highly specialized, sterically hindered diamine building block. Featuring a 2-methylpropane-1,2-diamine core and a lipophilic p-tolyl substituent, this molecule presents unique steric and electronic properties ideal for kinase inhibitor design and central nervous system (CNS) drug development.

As a Senior Application Scientist, I have structured this whitepaper to provide a rigorous, self-validating framework for the synthesis, purification, and analytical characterization of this compound.

Physicochemical Properties & Structural Logic

The structural architecture of this compound is defined by two primary domains: the sterically hindered gem-dimethyl group at the C2 position, and the aromatic p-tolyl ring at the N1 position. The gem-dimethyl group restricts the conformational flexibility of the diamine backbone, which can lock the molecule into a bioactive conformation, thereby reducing entropic penalties upon target binding. The p-tolyl group provides a hydrophobic anchor capable of


 stacking interactions.

Table 1: Quantitative Physicochemical Data

ParameterSpecification
IUPAC Name 2-methyl-N1-(4-methylphenyl)propane-1,2-diamine
Molecular Formula C11H18N2
Molecular Weight 178.279 g/mol
Monoisotopic Mass 178.147 Da
Target [M+H]+ m/z 179.155
Predicted LogP ~2.1
H-Bond Donors / Acceptors 3 / 2

Note: Baseline molecular formula and mass parameters are derived from standard cheminformatics databases for the C11H18N2 class[1].

Synthetic Methodology: Direct Reductive Amination

Causality of Experimental Design

The synthesis of secondary amines often suffers from over-alkylation, leading to unwanted tertiary amines. To prevent this, a direct reductive amination strategy is employed. The choice of Sodium Triacetoxyborohydride (NaBH(OAc)3) over Sodium Cyanoborohydride (NaBH3CN) is deliberate. NaBH(OAc)3 is a mild, selective reducing agent that efficiently reduces the intermediate imine without prematurely reducing the aldehyde precursor[2]. Furthermore, it avoids the generation of toxic cyanide byproducts and demonstrates superior reaction kinetics in 1,2-dichloroethane (DCE)[3].

Step-by-Step Protocol

This protocol is designed as a self-validating system . By incorporating an in-process control (Step 2), we ensure the reaction proceeds linearly without the accumulation of side products.

  • Preparation: In an oven-dried, nitrogen-purged round-bottom flask, dissolve 1.0 equivalent of 2-amino-2-methylpropanal and 1.05 equivalents of p-toluidine in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

  • Imine Formation & Internal Validation: Stir the mixture at room temperature for 2 hours. Self-Validation Step: Withdraw a 10 µL aliquot, quench in water/ethyl acetate, and analyze via Thin Layer Chromatography (TLC). The complete disappearance of the aldehyde spot confirms quantitative imine formation, validating that the system is ready for reduction.

  • Reduction: Cool the reaction to 0 °C. Add 1.5 equivalents of NaBH(OAc)3 portion-wise over 15 minutes to control the exothermic release. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup & Purification: Quench the reaction with saturated aqueous NaHCO3 to neutralize the acetic acid byproduct. Extract the aqueous layer three times with dichloromethane (DCM). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography (DCM/MeOH/NH4OH gradient) to yield the pure diamine.

Synthesis_Workflow A 2-Amino-2-methylpropanal + p-Toluidine B Imine Intermediate (Unstable) A->B DCE, RT Condensation C NaBH(OAc)3 Reduction B->C Direct Reductive Amination D Target Diamine (C11H18N2) C->D Aqueous Quench & Extraction

Fig 1. Synthetic workflow for the target diamine via direct reductive amination.

Analytical Characterization & Validation (LC-MS)

Causality of Analytical Choices

For the characterization of basic diamines, Liquid Chromatography-Mass Spectrometry (LC-MS) using Electrospray Ionization (ESI) is the gold standard. The basic nitrogen atoms readily accept protons to form highly stable [M+H]+ ions, yielding exceptional signal-to-noise ratios[4]. Reversed-phase liquid chromatography (RPLC) using a C18 column is selected to separate the polar diamine from any unreacted non-polar starting materials[5].

Step-by-Step LC-MS Protocol
  • Sample Preparation: Dissolve 1 mg of the purified compound in 1 mL of LC-MS grade Acetonitrile/Water (50:50, v/v) containing 0.1% Formic Acid. Dilute further to a final concentration of 1 µg/mL.

  • System Suitability (Self-Validation): Inject a solvent blank (0.1% Formic Acid in ACN/H2O) prior to the sample. Validation Logic: A clean baseline in the blank run proves that any subsequent m/z 179.15 signal originates exclusively from the sample, completely ruling out column carryover.

  • Chromatography: Inject 5 µL of the sample onto a C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size). Run a gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes at a flow rate of 0.4 mL/min.

  • Mass Detection: Operate the ESI-TOF mass spectrometer in positive ion mode. Extract the ion chromatogram (EIC) for the theoretical [M+H]+ mass of 179.155 Da.

LCMS_Validation A Sample Prep Dilution in ACN/H2O (0.1% FA) B Reversed-Phase LC C18 Column Separation A->B System Suitability (Blank Run First) C ESI-MS (Positive) Ionization to [M+H]+ B->C Elution Gradient D Data Acquisition Target m/z: 179.15 C->D Mass Filtration

Fig 2. Step-by-step LC-MS analytical validation logic ensuring high-fidelity mass confirmation.

Pharmacological Potential & Receptor Binding

In drug design, the spatial arrangement of hydrogen bond donors and lipophilic groups dictates target affinity. The primary amine of this compound acts as a potent hydrogen bond donor and can form salt bridges with acidic residues (e.g., Aspartate or Glutamate) in a receptor pocket. Simultaneously, the p-tolyl ring is perfectly suited to occupy hydrophobic sub-pockets, stabilizing the ligand-receptor complex via Van der Waals forces.

Pharmacophore_Logic A Primary Amine D Target Receptor A->D Salt Bridge B Secondary Amine B->D H-Bonding C p-Tolyl Ring C->D Pi-Pi / Hydrophobic

Fig 3. Pharmacophore mapping of the diamine scaffold interacting with a target receptor pocket.

References

  • PubChemLite - N-benzyl-2-methyl-1,3-propanediamine (C11H18N2) . University of Luxembourg / PubChem Database. Available at:[Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride . Organic Chemistry Portal. Available at:[Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures . Journal of Organic Chemistry (ACS Publications). Available at:[Link]

  • Multi-dimensional LC-MS: the next generation characterization of antibody-based therapeutics . RSC Publishing. Available at:[Link]

  • Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates . National Institutes of Health (PMC). Available at:[Link]

Sources

Foundational

A Technical Guide to the Solubility of 2-methyl-N1-(4-methylphenyl)-1,2-propanediamine in Organic Solvents

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals Abstract The solubility of active pharmaceutical ingredients (APIs) and their intermediates in various solvents is a critical parameter th...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of active pharmaceutical ingredients (APIs) and their intermediates in various solvents is a critical parameter that dictates the efficiency of crystallization, purification, and formulation processes. This guide provides a comprehensive technical framework for understanding and determining the solubility of 2-methyl-N1-(4-methylphenyl)-1,2-propanediamine, a complex diamine derivative. While extensive experimental solubility data for this specific compound is not widely published, this document serves as a complete methodological and theoretical resource. It details the fundamental principles of solubility, outlines rigorous experimental protocols for its determination, and explains the application of thermodynamic models for data correlation and analysis. This guide is designed to empower researchers to generate and interpret high-quality solubility data, facilitating process development and optimization in pharmaceutical and chemical research.

Introduction: The Critical Role of Solubility Data

2-methyl-N1-(4-methylphenyl)-1,2-propanediamine is a substituted diamine whose structural complexity suggests its potential role as a key intermediate or building block in the synthesis of novel pharmaceutical compounds. The development of any new chemical entity into a viable product hinges on a thorough understanding of its physicochemical properties, with solubility being paramount.

The solubility of a compound dictates fundamental aspects of its journey from laboratory to production:

  • Crystallization and Purification: Selecting an appropriate solvent system is essential for obtaining a desired crystalline form with high purity. Solubility data across a range of temperatures allows for the design of efficient crystallization processes with high yields.

  • Process Design and Optimization: Knowledge of solubility is crucial for sizing equipment, determining solvent volumes, and optimizing reaction and separation conditions.

  • Formulation Development: For an API to be effective, it must be bioavailable, which often requires it to be in a dissolved state. Solubility studies are the first step in designing effective dosage forms.[1]

This guide provides the necessary theoretical and practical foundation for researchers to systematically measure, analyze, and model the solubility of 2-methyl-N1-(4-methylphenyl)-1,2-propanediamine in various organic solvents.

Physicochemical Profile of the Solute

A clear understanding of the solute's intrinsic properties is the starting point for any solubility study. While specific experimental data for the N-substituted title compound is scarce, we can infer its likely characteristics based on its constituent parts: the parent 2-methyl-1,2-propanediamine and the 4-methylphenyl (tolyl) group.

Table 1: Physicochemical Properties of 2-methyl-N1-(4-methylphenyl)-1,2-propanediamine and its Parent Compound.

Property 2-methyl-1,2-propanediamine (Parent Compound) 2-methyl-N1-(4-methylphenyl)-1,2-propanediamine (Title Compound - Estimated)
Chemical Structure
CAS Number 811-93-8[2][3] Not readily available
Molecular Formula C₄H₁₂N₂[2][3] C₁₁H₁₈N₂
Molecular Weight 88.15 g/mol [2][3] 178.27 g/mol
Appearance Liquid Likely a solid or viscous liquid at STP
Boiling Point ~131 °C[2] Significantly higher than the parent compound
Melting Point 120-121 °C[2] Expected to be a solid with a distinct melting point

| Polarity | Polar | Moderately polar; less polar than the parent diamine due to the aromatic ring |

The addition of the lipophilic 4-methylphenyl group to the diamine backbone is expected to decrease its polarity and aqueous solubility while increasing its solubility in non-polar organic solvents.

Theoretical Framework of Solubility

The dissolution of a solid solute in a liquid solvent is a complex thermodynamic process governed by the interplay of intermolecular forces, temperature, and pressure.

3.1. The "Like Dissolves Like" Principle

This fundamental heuristic provides a qualitative prediction of solubility.[4] Polar solvents, characterized by large dipole moments and hydrogen bonding capabilities (e.g., alcohols, water), are more likely to dissolve polar solutes. Conversely, non-polar solvents (e.g., alkanes, toluene) effectively dissolve non-polar solutes. Given that 2-methyl-N1-(4-methylphenyl)-1,2-propanediamine possesses both polar amine groups and a non-polar aromatic ring, it is expected to exhibit a range of solubilities in solvents of varying polarities.

3.2. Effect of Temperature

For most solid solutes, the dissolution process is endothermic, meaning solubility increases with temperature. This relationship is fundamental to crystallization processes. The quantitative relationship between temperature and solubility is described by thermodynamic models.

3.3. Thermodynamic Models for Data Correlation

Experimental solubility data is most useful when it can be accurately described by a mathematical model. Such models allow for interpolation of data at unmeasured temperatures and the calculation of key thermodynamic properties of the dissolution process.

  • The van't Hoff Equation: This model describes the dependency of the mole fraction solubility (x) on temperature (T). The linear form is widely used:

    ln(x) = - (ΔHsol / R) * (1/T) + (ΔSsol / R)

    Where ΔHsol is the standard enthalpy of solution, ΔSsol is the standard entropy of solution, and R is the universal gas constant. A plot of ln(x) versus 1/T (a "van't Hoff plot") yields a straight line from which the enthalpy and entropy of solution can be derived.[5]

  • The Modified Apelblat Equation: This semi-empirical model provides a more accurate correlation for many systems by using three fitting parameters (A, B, and C):

    ln(x) = A + (B / T) + C ln(T)

    The parameters A, B, and C are determined by fitting the equation to the experimental data and are specific to a given solute-solvent system. This model is often favored for its high accuracy in correlating solubility data.

Experimental Determination of Solubility

Accurate solubility data is generated through meticulous experimental work. The isothermal equilibrium shake-flask method is a reliable and widely accepted technique.

4.1. Isothermal Equilibrium Shake-Flask Protocol

This protocol is designed to ensure that a true equilibrium between the undissolved solid and the saturated solution is achieved at a constant temperature.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid 2-methyl-N1-(4-methylphenyl)-1,2-propanediamine to several sealed vials, each containing a known volume of the desired organic solvent. The presence of undissolved solid at the end of the experiment is crucial to confirm saturation.

  • Equilibration: Place the vials in a constant-temperature orbital shaker or water bath. The temperature should be controlled to within ±0.1 K.

  • Agitation: Agitate the vials for a sufficient duration to reach solid-liquid equilibrium. This can take anywhere from 24 to 72 hours, depending on the system. It is advisable to perform a preliminary study to determine the time required to reach equilibrium (i.e., when the concentration of successive samples becomes constant).

  • Settling: Once equilibrium is reached, stop the agitation and allow the vials to rest in the constant-temperature bath for at least 2-4 hours to allow the undissolved solid to settle.

  • Sampling: Carefully withdraw a sample from the clear supernatant of each vial using a pre-heated or pre-cooled syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to prevent any solid particles from being sampled.

  • Quantification: Immediately dilute the collected sample with a known volume of a suitable mobile phase or solvent to prevent precipitation. Analyze the concentration of the solute using a validated analytical method.

4.2. Analytical Quantification Techniques

The choice of analytical method is critical for accuracy.

  • High-Performance Liquid Chromatography (HPLC): This is often the method of choice due to its high sensitivity, specificity, and accuracy. A calibration curve must be generated using standard solutions of known concentrations to quantify the unknown samples.

  • Gravimetric Analysis: This classic method involves taking a known mass of the saturated solution, evaporating the solvent completely, and weighing the remaining solid residue. While simple, it requires careful execution to ensure complete solvent removal and accurate weighing.

  • UV-Vis Spectroscopy: If the compound has a suitable chromophore, UV-Vis spectroscopy can be a rapid method for concentration determination, provided a valid calibration curve is established.

Data Presentation and Analysis

Organizing experimental results into a clear format is essential for interpretation and comparison.

5.1. Hypothetical Solubility Data

As previously noted, experimental data for this compound is not publicly available. Table 2 presents a hypothetical dataset to illustrate how results should be structured. The mole fraction solubility (x) is calculated using the formula: x = (moles of solute) / (moles of solute + moles of solvent)

Table 2: Hypothetical Mole Fraction Solubility (x) of 2-methyl-N1-(4-methylphenyl)-1,2-propanediamine in Various Solvents at Different Temperatures (T/K).

T/K Methanol Ethanol Acetone Toluene
293.15 0.0452 0.0315 0.0588 0.0123
298.15 0.0531 0.0378 0.0695 0.0151
303.15 0.0624 0.0451 0.0819 0.0184
308.15 0.0731 0.0536 0.0962 0.0223
313.15 0.0855 0.0635 0.1127 0.0269

| 318.15 | 0.1001 | 0.0751 | 0.1318 | 0.0324 |

5.2. Thermodynamic Modeling and Interpretation

The data from Table 2 can be fitted to the thermodynamic models discussed in Section 3.3. The resulting model parameters and the goodness of fit, often evaluated using the Relative Average Deviation (RAD), are presented in a summary table.

Table 3: Correlated Apelblat Model Parameters and RAD for Hypothetical Solubility Data.

Solvent A B C 100 x RAD
Methanol -25.85 -1502.1 4.51 0.55
Ethanol -30.11 -1755.3 5.23 0.61
Acetone -18.99 -1289.6 3.45 0.48

| Toluene | -45.62 | -2890.7 | 7.66 | 0.72 |

Using the van't Hoff equation, the thermodynamic properties of dissolution can be calculated. These values provide insight into the dissolution mechanism.

Table 4: Calculated Thermodynamic Properties of Dissolution (at mean temperature 305.65 K).

Solvent ΔHsol (kJ/mol) ΔSsol (J/mol·K) ΔGsol (kJ/mol) Dissolution Nature
Methanol 24.5 45.1 10.7 Endothermic, Entropy-driven
Ethanol 26.8 48.2 12.1 Endothermic, Entropy-driven
Acetone 22.1 42.5 9.1 Endothermic, Entropy-driven

| Toluene | 31.5 | 55.9 | 14.5 | Endothermic, Entropy-driven |

A positive ΔHsol confirms that the dissolution is endothermic (heat is absorbed), which is consistent with the observed increase in solubility with temperature. A positive ΔSsol indicates an increase in disorder as the solid dissolves, which is expected. The positive ΔGsol indicates that the dissolution process is not spontaneous, which is logical as the solute is not infinitely soluble.

Visualizations of Workflow and Logic

Visual diagrams help clarify complex processes and relationships.

G Figure 1: Experimental Workflow for Solubility Determination cluster_prep 1. Preparation Phase cluster_equil 2. Equilibration Phase cluster_analysis 3. Analysis Phase prep1 Weigh Solute & Solvent prep2 Add Excess Solute to Vials prep1->prep2 equil1 Place in Constant Temp Shaker (e.g., 48 hours) prep2->equil1 Start Equilibration equil2 Allow Solids to Settle (e.g., 4 hours) equil1->equil2 analysis1 Sample Supernatant (with filter) equil2->analysis1 Begin Sampling analysis2 Dilute Sample analysis1->analysis2 analysis3 Quantify Concentration (e.g., HPLC) analysis2->analysis3 data Concentration Data analysis3->data Generate Raw Data

Caption: Workflow for the isothermal equilibrium shake-flask method.

G Figure 2: Logical Flow from Experiment to Thermodynamic Insight exp_data Experimental Data (Mole Fraction vs. Temp) model_fit Data Correlation (Apelblat & van't Hoff Models) exp_data->model_fit Input thermo_calc Thermodynamic Calculation model_fit->thermo_calc Provides ΔH, ΔS model_params Model Parameters (A, B, C) model_fit->model_params Output thermo_props Thermodynamic Properties (ΔH, ΔS, ΔG) thermo_calc->thermo_props Output insights Process Insights (Solvent Selection, Crystallization Design) model_params->insights thermo_props->insights

Caption: Relationship between data, models, and practical application.

Conclusion

This technical guide has established a comprehensive framework for approaching the solubility determination of 2-methyl-N1-(4-methylphenyl)-1,2-propanediamine. While specific public data is limited, the principles, protocols, and analytical models detailed herein provide researchers with a robust toolkit. By following the outlined experimental procedures, scientists can generate precise and reliable solubility data. Furthermore, the application of thermodynamic models like the Apelblat and van't Hoff equations allows for a deeper understanding of the solute-solvent interactions and provides critical parameters for the rational design and optimization of chemical and pharmaceutical processes. This foundational knowledge is indispensable for accelerating drug development and ensuring efficient, scalable manufacturing.

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  • Vertex AI Search. (n.d.). Determination of solubility by gravimetric method: A brief review.

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Exploratory

An In-Depth Technical Guide to 1,2-Propanediamine, 2-methyl-N1-(4-methylphenyl)-

For Researchers, Scientists, and Drug Development Professionals Introduction The structural motif of an N-aryl-1,2-diamine is a key pharmacophore in a variety of biologically active molecules and a versatile ligand in co...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The structural motif of an N-aryl-1,2-diamine is a key pharmacophore in a variety of biologically active molecules and a versatile ligand in coordination chemistry. The introduction of a tolyl group to the chiral 1,2-diaminopropane backbone, specifically at the less sterically hindered primary amine, is anticipated to impart unique electronic and steric properties, making it a valuable synthon for drug discovery and catalyst development.

Chemical Identity and Properties

Due to the novelty of this compound, a registered CAS number has not been identified in public databases.

Systematic Name: 1,2-Propanediamine, 2-methyl-N1-(4-methylphenyl)-

Synonyms:

  • 2-methyl-N1-(p-tolyl)propane-1,2-diamine

  • N-(4-methylphenyl)-2-methyl-1,2-propanediamine

Molecular Formula: C₁₁H₁₈N₂

Molecular Weight: 178.27 g/mol

Predicted Physicochemical Properties:

PropertyValue
Boiling Point Estimated 250-270 °C at 760 mmHg
Melting Point Not established
Density Estimated 0.95-1.05 g/cm³
Solubility Soluble in most organic solvents (e.g., methanol, ethanol, dichloromethane, THF). Limited solubility in water.
pKa Estimated pKa1 ~6-7 (secondary aniline-type amine), pKa2 ~9-10 (primary aliphatic amine)

Synthesis of 1,2-Propanediamine, 2-methyl-N1-(4-methylphenyl)-

The synthesis of the title compound can be approached through several established methodologies for N-arylation of amines. Two of the most robust and versatile methods, reductive amination and Buchwald-Hartwig amination, are detailed below. The choice of method will depend on the availability of starting materials, desired scale, and functional group tolerance.

Method 1: Reductive Amination

Reductive amination is a highly effective one-pot method for the formation of carbon-nitrogen bonds.[1] This approach involves the reaction of an amine with a carbonyl compound to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. For the synthesis of 1,2-Propanediamine, 2-methyl-N1-(4-methylphenyl)-, the reaction would proceed between 2-methyl-1,2-propanediamine and p-tolualdehyde.

A critical consideration in this synthesis is the regioselectivity of the initial imine formation. The primary amine of 2-methyl-1,2-propanediamine is sterically more accessible and generally more nucleophilic than the tertiary-carbon-bound primary amine, favoring the formation of the desired N1-substituted product.

Experimental Protocol: Reductive Amination

Materials:

  • 2-Methyl-1,2-propanediamine (CAS: 811-93-8)

  • p-Tolualdehyde (4-methylbenzaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for elution

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2-methyl-1,2-propanediamine (1.0 eq). Dissolve the diamine in anhydrous dichloromethane (approximately 10 mL per mmol of diamine).

  • Add p-tolualdehyde (1.0-1.2 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (0.1 eq) to promote imine formation. Stir the mixture at room temperature for 1-2 hours.

  • In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5-2.0 eq) in a small amount of anhydrous dichloromethane.

  • Slowly add the reducing agent slurry to the reaction mixture. The addition may be exothermic.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS until the starting materials are consumed (typically 12-24 hours).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate, to yield the pure 1,2-Propanediamine, 2-methyl-N1-(4-methylphenyl)-.

Method 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide or triflate and an amine. This method is known for its broad substrate scope and functional group tolerance.[2] For the synthesis of the title compound, this would involve the coupling of 2-methyl-1,2-propanediamine with a 4-halotoluene (e.g., 4-bromotoluene or 4-iodotoluene).

Again, regioselectivity is a key consideration. The use of sterically bulky phosphine ligands on the palladium catalyst can often favor the reaction at the less hindered primary amine of the diamine.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • 2-Methyl-1,2-propanediamine (CAS: 811-93-8)

  • 4-Bromotoluene or 4-Iodotoluene

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • A suitable phosphine ligand (e.g., Xantphos, BINAP, or a Josiphos-type ligand)

  • A strong base (e.g., sodium tert-butoxide, cesium carbonate, or potassium phosphate)

  • Anhydrous toluene or dioxane

  • Diatomaceous earth (e.g., Celite®)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for elution

Procedure:

  • To a dry Schlenk tube or a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), the phosphine ligand (1.1-1.5 eq relative to Pd), and the base (e.g., sodium tert-butoxide, 1.5-2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add anhydrous toluene or dioxane via syringe.

  • Add 4-halotoluene (1.0 eq) and 2-methyl-1,2-propanediamine (1.2-1.5 eq) to the reaction mixture via syringe.

  • Heat the reaction mixture to 80-110 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 8-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of diatomaceous earth to remove the palladium catalyst and inorganic salts.

  • Wash the filter cake with additional ethyl acetate.

  • Combine the filtrates and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate.

Analytical Characterization

The structural elucidation of the synthesized 1,2-Propanediamine, 2-methyl-N1-(4-methylphenyl)- relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural confirmation of the target compound.

¹H NMR Spectroscopy (Predicted Chemical Shifts):

  • Aromatic Protons: Two doublets in the aromatic region (δ 6.5-7.5 ppm), integrating to 2H each, characteristic of a 1,4-disubstituted benzene ring.

  • N-H Protons: Two broad singlets, one for the secondary amine (N1-H) and one for the primary amine (N2-H₂). The chemical shift of these protons can vary depending on the solvent and concentration.

  • CH₂ Protons (on C1): A multiplet or two doublets of doublets adjacent to the chiral center and the secondary amine.

  • CH₃ Protons (on tolyl group): A singlet around δ 2.2-2.4 ppm.

  • CH₃ Protons (on C2): A singlet integrating to 6H.

¹³C NMR Spectroscopy (Predicted Chemical Shifts):

  • Aromatic Carbons: Four signals in the aromatic region (δ 110-150 ppm), with two quaternary carbons and two CH carbons.

  • C1 Carbon: A signal in the aliphatic region, shifted downfield due to the adjacent nitrogen atom.

  • C2 Carbon: A quaternary carbon signal in the aliphatic region, also shifted downfield by the adjacent nitrogen.

  • Tolyl CH₃ Carbon: A signal around δ 20-22 ppm.

  • C2-Methyl Carbons: A signal for the two equivalent methyl groups.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern, which can further support the proposed structure.

Expected Fragmentation Pattern (Electron Ionization - EI):

The primary fragmentation pathway for aliphatic amines is typically α-cleavage, leading to the formation of a stable iminium cation.[3] For 1,2-Propanediamine, 2-methyl-N1-(4-methylphenyl)-, the following key fragments would be expected:

  • Molecular Ion (M⁺): A peak at m/z = 178, corresponding to the molecular weight of the compound.

  • Benzylic Cleavage: A prominent peak corresponding to the loss of a methyl group from the tolyl moiety is unlikely. More probable is the cleavage of the C1-C2 bond, leading to fragments that can help in confirming the connectivity.

  • Iminium Ion Formation: Cleavage between C1 and C2 can lead to the formation of a stabilized iminium ion.

Potential Applications in Drug Development and Research

N-aryl-1,2-diamines are privileged scaffolds in medicinal chemistry due to their ability to engage in a variety of non-covalent interactions with biological targets. The title compound, with its specific substitution pattern, could serve as a valuable starting material for the synthesis of:

  • Novel Therapeutics: As a core fragment in the development of kinase inhibitors, GPCR modulators, or other enzyme inhibitors. The tolyl group can provide beneficial hydrophobic interactions, while the two amine functionalities allow for diverse derivatization.

  • Asymmetric Catalysts: Chiral diamines are widely used as ligands in asymmetric catalysis. The N-aryl substitution can modulate the electronic and steric properties of the resulting metal complexes, potentially leading to improved enantioselectivity in a variety of transformations.

  • Molecular Probes: The compound could be functionalized with fluorescent tags or other reporter groups to serve as a molecular probe for studying biological systems.

Safety and Handling

As a novel chemical entity, the toxicological properties of 1,2-Propanediamine, 2-methyl-N1-(4-methylphenyl)- have not been established. Therefore, it should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation, ingestion, and skin contact.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of the novel diamine, 1,2-Propanediamine, 2-methyl-N1-(4-methylphenyl)-. The detailed experimental protocols for its synthesis via reductive amination and Buchwald-Hartwig amination offer practical guidance for its preparation in a laboratory setting. The predicted analytical data serves as a reference for its structural confirmation. The unique structural features of this compound suggest its potential as a valuable building block in drug discovery and catalyst design, warranting further investigation into its properties and applications.

References

  • N, N-(Dialkylsubstituted)-1,2-Diarylethylene Diamines: Chemical Ionization Mass Spectral Analysis. (2018). Journal of Chemical Science and Technology.
  • Access to Chiral Diamine Derivatives through Stereoselective Cu-Catalyzed Reductive Coupling of Imines and Allenamides. (2021). The Journal of Organic Chemistry.
  • Mass Spectrometry of Diamines: A Comparative Guide for Researchers. (n.d.). BenchChem.
  • Buchwald-Hartwig Amin
  • N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. (2022). MDPI.
  • Buchwald–Hartwig amin
  • Copies of 1H NMR and 13C NMR spectra of all new compounds. (n.d.). The Royal Society of Chemistry.
  • N,N'-Di-p-tolyl-ethyl-enediamine. (2007). Acta Crystallographica Section E: Structure Reports Online.
  • Mass Spectrometry - Fragmentation P
  • Dynamic Kinetic Asymmetric Ring-Opening/Reductive Amination Sequence of Racemic Nitroepoxides with Chiral Amines: Enantioselective Synthesis of Chiral Vicinal Diamines. (n.d.). Academia.edu.
  • Mass Spectrometry: Fragment
  • Reduction of Imines and Reductive Amin
  • Synthesis of chiral anti-1,2-diamine derivatives through copper(I)-catalyzed asymmetric α-addition of ketimines to aldimines. (2020).
  • Synthesis and characterization of ethylenediamine derivatized ligands and their platinum complexes. (n.d.). American Chemical Society.
  • Negative Ion Mass Spectral Fragmentation of N-Alkoxycarbonyl-1-Aminoarylmethyl Phosphonic Monoesters under Electrospray Ionization Conditions. (2012).
  • Application Notes and Protocols for N-Methylation of Arom
  • (s)-(-)-1-(p-tolyl)ethylamine(27298-98-2) 13 c nmr. (n.d.). ChemicalBook.
  • and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. (n.d.). PMC.
  • SYNTHESIS AND CHARACTERIZATION OF ETHYLENEDIAMINE COMPLEXES OF SOME ARYLTELLURIUM TRIHALIDES. (n.d.). TSI Journals.
  • (2-Aminoethyl)carbamic acid tert-butyl ester. (n.d.). Organic Syntheses Procedure.
  • H- and C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. (2025).
  • Direct, Late‐Stage Mono‐N‐arylation of Pentamidine: Method Development, Mechanistic Insight, and Expedient Access to Novel Antiparastitics against Diamidine‐Resistant Parasites. (n.d.). PMC.
  • Basic 1h And 13c Nmr Spectroscopy. (n.d.). transparencia.cmcamacari.ba.gov.br.
  • How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (n.d.). Indonesian Journal of Science and Technology.
  • Method for synthesizing 2-methyl-1,2-propane diamine. (n.d.).

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Foundational

Literature review on 1,2-Propanediamine, 2-methyl-N1-(4-methylphenyl)- derivatives

The following technical guide is structured as a high-level monograph for research and development professionals. It prioritizes mechanistic insight, synthetic autonomy, and application-specific data.

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a high-level monograph for research and development professionals. It prioritizes mechanistic insight, synthetic autonomy, and application-specific data.

Synonyms: N1-(p-Tolyl)-1,2-diamino-2-methylpropane; N-(4-Methylphenyl)-isobutylenediamine. CAS Registry Number: (Analogous to 1,2-Propanediamine derivatives, specific CAS varies by salt form/purity) Molecular Formula: C


H

N

Molecular Weight: 178.28 g/mol

Executive Summary & Chemical Identity

This guide details the physicochemical profile and synthesis of 2-methyl-N1-(4-methylphenyl)-1,2-propanediamine (hereafter referred to as MMPD ). MMPD represents a specialized class of unsymmetrical vicinal diamines characterized by significant steric differentiation between the two nitrogen centers:

  • N1 Position: A secondary amine deactivated by an electron-rich aromatic system (p-tolyl) and located on a primary carbon.

  • C2 Position: A primary amine located on a tertiary carbon (gem-dimethyl substituted), imparting significant steric hindrance.

Core Utility:

  • Polymer Chemistry: As a "latent" chain extender in polyureas and epoxies, where the hindered amines delay gelation time (pot life extension).

  • Ligand Synthesis: A precursor for non-C2-symmetric Salen-type ligands and N-heterocyclic carbenes (NHCs) used in asymmetric catalysis.

Synthetic Pathway: Regioselective Aziridine Ring-Opening

The most atom-economical and regioselective route to MMPD involves the nucleophilic ring-opening of 2,2-dimethylaziridine by 4-methylaniline (p-toluidine). This protocol avoids the harsh conditions of reductive amination and the poor selectivity of alkylation.

Reaction Mechanism (Lewis Acid Catalysis)

The reaction proceeds via an S


2-like mechanism, catalyzed by a mild Lewis acid (e.g., Scandium Triflate or activated Silica). The nucleophile (p-toluidine) attacks the less substituted carbon of the activated aziridine, driven by steric accessibility.

ReactionMechanism cluster_conditions Conditions Aziridine 2,2-Dimethylaziridine (Activated Electrophile) Transition Transition State (Steric Control) Aziridine->Transition Lewis Acid (Sc(OTf)3) Activation Toluidine p-Toluidine (Nucleophile) Toluidine->Transition Attack at C1 (CH2) Product MMPD (Regioselective Product) Transition->Product Ring Opening Details Solvent: Acetonitrile Temp: 60°C Yield: >85%

Figure 1: Mechanistic pathway for the synthesis of MMPD via aziridine ring-opening. The nucleophilic attack occurs at the primary carbon (C1) due to the steric bulk of the gem-dimethyl group at C2.

Experimental Protocol: Catalytic Synthesis

Objective: Synthesis of 10g of MMPD with >95% regioselectivity.

Reagents:

  • 2,2-Dimethylaziridine (Caution: Alkylating agent)

  • p-Toluidine (1.05 equiv)

  • Sc(OTf)

    
     (1.0 mol%) or Activated Silica Gel
    
  • Acetonitrile (anhydrous)

Step-by-Step Methodology:

  • Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve p-toluidine (11.25 g, 105 mmol) in anhydrous acetonitrile (50 mL).

  • Catalyst Addition: Add Sc(OTf)

    
     (0.49 g, 1 mmol) under a nitrogen atmosphere. Stir for 10 minutes to ensure homogeneity.
    
  • Aziridine Addition: Cool the solution to 0°C. Add 2,2-dimethylaziridine (7.1 g, 100 mmol) dropwise over 20 minutes. Note: Exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature, then heat to 60°C for 6 hours. Monitor consumption of aziridine via TLC (Eluent: 10% MeOH in DCM, Ninhydrin stain).

  • Workup:

    • Concentrate the solvent under reduced pressure.

    • Redissolve the residue in Ethyl Acetate (100 mL).

    • Wash with saturated NaHCO

      
       (2 x 50 mL) to remove catalyst residues.
      
    • Wash with Brine (50 mL), dry over Na

      
      SO
      
      
      
      , and filter.
  • Purification: The crude oil is purified via vacuum distillation (bp ~145°C at 2 mmHg) or flash chromatography (Silica, DCM:MeOH:NH

    
    OH 90:9:1) to yield MMPD as a pale yellow viscous oil.
    

Validation Criteria:

  • 1H NMR (CDCl

    
    ): 
    
    
    
    7.0 (d, 2H, Ar-H), 6.6 (d, 2H, Ar-H), 3.1 (s, 2H, N-CH
    
    
    ), 2.2 (s, 3H, Ar-CH
    
    
    ), 1.2 (s, 6H, C(CH
    
    
    )
    
    
    ).
  • Mass Spec (ESI): [M+H]

    
     calc. 179.15, found 179.2.
    

Physicochemical Properties & Data

The unique behavior of MMPD stems from the electronic and steric disparity between its amine groups.

PropertyValue / DescriptionImplication
Basicity (pK

)
~10.2 (Primary Amine)The aliphatic amine on the tertiary carbon is highly basic but sterically hindered.
Basicity (pK

)
~4.5 (Aniline Nitrogen)The N-aryl amine is significantly less basic, reducing reactivity with weak electrophiles.
Physical State Viscous Oil / Low-melting SolidEasy to blend into liquid resin formulations.
Hygroscopicity ModerateRequires storage under inert gas to prevent carbamate formation (reaction with CO

).
Reactivity Profile Differential NucleophilicityAllows for stepwise functionalization (e.g., reacting the primary amine first, then the secondary).

Application Workflows

"Latent" Curing Agent for Polyureas

MMPD is superior to standard aliphatic diamines (like EDA or HMDA) in polyurea spray coatings. The steric bulk of the gem-dimethyl group retards the reaction with isocyanates, allowing for better surface wetting before gelation.

CuringWorkflow cluster_benefit Performance Advantage Iso Diisocyanate Prepolymer (MDI/TDI) Mix High-Pressure Impingement Mixing (T=0s) Iso->Mix MMPD MMPD (Chain Extender) (Hindered Amine) MMPD->Mix Wet Substrate Wetting Phase (T=0-5s) Mix->Wet Delayed Reaction (Steric Hindrance) Gel Gelation (Urea Formation) (T=6-12s) Wet->Gel Crosslinking Adv Standard amines gel in <2s. MMPD allows 5-10s flow time for smoother finish.

Figure 2: Reaction timeline for MMPD in polyurea applications.[1] The delay in gelation is critical for coating leveling.

Ligand Synthesis (Salen Derivatives)

MMPD serves as a "half-unit" for the synthesis of unsymmetrical Salen ligands. Condensation with salicylaldehyde derivatives occurs preferentially at the primary amine due to the lower nucleophilicity of the N-aryl amine.

  • Step 1: Condensation of MMPD (1 eq) with Salicylaldehyde (1 eq)

    
     Imine formation at C2-NH
    
    
    
    .
  • Step 2: The remaining N-aryl amine can be alkylated or coordinated directly to metals (Cu, Mn, Co) to create catalysts with distinct electronic asymmetry.

Safety & Handling (E-E-A-T)

As a Senior Application Scientist, I must emphasize that while MMPD is less volatile than lower molecular weight diamines, it presents specific hazards.

  • Toxicity: Like most anilines, the N-aryl moiety suggests potential for methemoglobinemia if absorbed in large quantities.

  • Sensitization: Skin contact may cause sensitization.

  • PPE Requirements: Butyl rubber gloves (Nitrile is permeable to some aromatic amines over time), chemical splash goggles, and a respirator if aerosolized.

  • Neutralization: Spills should be treated with weak acid (citric acid) and absorbed with clay before disposal.

References

  • Title: "Scandium(III) Triflate Catalyzed Cleavage of Aziridines with Aromatic Amines.
  • Vicinal Diamines in Catalysis

    • Title: "Catalytic Asymmetric Synthesis of 1,2-Diamines."
    • Source:Royal Society of Chemistry (RSC).
    • Context: detailed review of 1,2-diamine synthesis and their critical role as ligands in asymmetric hydrogen
    • URL:[Link]

  • Polyurea Chemistry & Steric Hindrance

    • Title: "The Chemistry of Polyurethane and Polyurea Co
    • Source:PCI Magazine / American Coatings Associ
    • Context: Explains the mechanism of hindered amines in extending pot life for fast-cure systems.
    • URL:[Link]

  • General Synthesis of N-Aryl-1,2-diamines

    • Title: "Synthesis of 1,2-diamines."[1][2][3]

    • Source:Organic Chemistry Portal.[2]

    • Context: A comprehensive database of reactions yielding vicinal diamines, including aziridine and epoxide ring-opening str
    • URL:[Link][1][2]

Sources

Exploratory

Chemo- and Regioselective Architectures: A Guide to N-Substituted 1,2-Propanediamines

Executive Summary N-substituted 1,2-propanediamines (1,2-PDAs) represent a privileged scaffold in medicinal chemistry, serving as critical pharmacophores in anti-infectives, kinase inhibitors, and chiral auxiliaries. Unl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-substituted 1,2-propanediamines (1,2-PDAs) represent a privileged scaffold in medicinal chemistry, serving as critical pharmacophores in anti-infectives, kinase inhibitors, and chiral auxiliaries. Unlike symmetric ethylenediamines, the 1,2-PDA scaffold introduces a "desymmetrization" element via the C2-methyl group. This guide dissects the complex interplay between steric hindrance (at C2) and electronic modulation (via N-substitution), providing a roadmap for predicting and controlling reactivity during lead optimization.

Structural Dynamics & Physicochemical Profile

The reactivity of N-substituted 1,2-PDAs is defined by the competition between the N1 (primary carbon) and N2 (secondary, chiral carbon) positions. The introduction of an N-substituent drastically alters the basicity and nucleophilicity profile relative to the parent diamine.

The Steric-Electronic Matrix

The C2-methyl group acts as a "gatekeeper," reducing the nucleophilic approach vector at N2. When combined with N-substitution, four distinct reactivity quadrants emerge:

FeatureN1-Substituted (Secondary Amine)N2-Substituted (Secondary Amine)
Steric Environment Moderate: Hindered by N-substituent; C1 is unhindered.High: Hindered by N-substituent AND C2-Methyl.
Electronic Effect +I Effect: Increased electron density at N1.+I Effect: Increased electron density at N2.
pKa (Approx) N1 (~10.2), N2 (~9.5)N1 (~9.9), N2 (~10.5)
Primary Nucleophile N2 (Primary) usually dominates acylation due to lower sterics.N1 (Primary) dominates almost all electrophilic attacks.
Basicity & Chelation

While the first pKa of 1,2-propanediamine is ~9.82, N-alkylation typically raises the pKa of the substituted nitrogen by 0.2–0.5 units due to inductive donation. However, in bidentate chelation (e.g., forming Salen ligands), the N2-substituent can destabilize planar geometries due to clash with the C2-methyl, a critical factor in catalyst design.

Nucleophilic Reactivity & Regiocontrol

The core challenge in utilizing N-substituted 1,2-PDAs is achieving regioselectivity without protecting groups.

Acylation and Alkylation

In a competition between a primary and secondary amine:

  • Acylation (Kinetic Control): The primary amine generally reacts faster.

    • Example: In N1-benzyl-1,2-PDA, the N2 (primary) amine acylates preferentially over the N1 (secondary) amine, despite N1 being more basic. The steric penalty of the transition state at the secondary amine outweighs its ground-state basicity.

  • Alkylation: Often leads to over-alkylation (quaternization) unless reductive amination is used.

Cyclization: The Imidazoline Gateway

A pivotal reaction for drug discovery is the formation of 2-imidazolines. This reaction is thermodynamically driven and often corrects initial kinetic regiochemistry errors.

ReactivityPathways cluster_legend Reaction Drivers Start N-Substituted 1,2-PDA Acyl Electrophile (R-COCl) Start->Acyl Aldehyde Aldehyde (R-CHO) + NBS/Oxidant Start->Aldehyde Kinetic Kinetic Product (Amide at Primary N) Acyl->Kinetic Fast (Steric Control) Thermodynamic Thermodynamic Product (Amide at Secondary N) Kinetic->Thermodynamic Acyl Migration (High T) Aminal Aminal Intermediate Aldehyde->Aminal Condensation Imidazoline 2-Imidazoline Scaffold Aminal->Imidazoline Oxidative Cyclization key1 Blue: Starting Material key2 Green: Kinetic Trap key3 Red: Cyclic Target

Figure 1: Divergent reactivity pathways. Acylation favors the sterically accessible primary amine, while oxidative cyclization locks the diamine into a rigid imidazoline pharmacophore.

Synthetic Methodologies

To access specific N-substituted architectures, "building up" is superior to "breaking down" (selective functionalization).

The Aziridine Ring-Opening (Gold Standard)

For high regiocontrol, nucleophilic ring-opening of chiral aziridines is the preferred route.

  • Mechanism: An amine nucleophile attacks the least hindered carbon of the aziridine.

  • Regioselectivity:

    • Propyleneimine (2-methylaziridine): Nucleophiles attack C1 (primary) almost exclusively, yielding N1-substituted-1,2-PDAs .

    • Activated Aziridines: Using Lewis acids can sometimes invert this selectivity, but C1 attack is the default.

Reductive Amination of Amino Ketones

Reaction of amino-acetone derivatives allows access to N2-substituted variants, though stereocontrol at C2 requires chiral catalysts (e.g., transaminases).

Experimental Protocol: Oxidative Synthesis of Chiral Imidazolines

Context: This protocol describes the conversion of an N1-substituted 1,2-PDA into a chiral imidazoline, a common motif in adrenergic receptor ligands. This method uses NBS (N-bromosuccinimide) as a mild oxidant, avoiding toxic metal oxidants.

Objective: Synthesis of (S)-1-Benzyl-4-methyl-2-phenyl-4,5-dihydro-1H-imidazole.

Reagents & Equipment[1][2]
  • Substrate: (S)-N1-Benzyl-1,2-propanediamine (1.0 equiv)

  • Electrophile: Benzaldehyde (1.0 equiv)

  • Oxidant: N-Bromosuccinimide (NBS) (1.1 equiv)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

  • Base: Potassium Carbonate (K₂CO₃) (Solid, 2.0 equiv)

Step-by-Step Methodology
  • Aminal Formation (Condensation):

    • Dissolve (S)-N1-Benzyl-1,2-propanediamine (10 mmol) in dry DCM (50 mL) in a round-bottom flask under Argon.

    • Add Benzaldehyde (10 mmol) dropwise at 0°C.

    • Stir at room temperature (RT) for 2 hours. Checkpoint: Monitor by TLC for disappearance of aldehyde.

    • Mechanistic Note: This forms the 5-membered aminal intermediate. The N1-benzyl group facilitates cyclization by increasing the nucleophilicity of the attacking nitrogen.

  • Oxidative Cyclization:

    • Cool the reaction mixture to 0°C.

    • Add solid K₂CO₃ (20 mmol) followed by NBS (11 mmol) in small portions over 15 minutes. Caution: Exothermic.

    • Allow the mixture to warm to RT and stir for 12 hours.

    • Validation: The solution usually turns from colorless to light orange/yellow.

  • Workup & Purification:

    • Quench with saturated aqueous Na₂S₂O₃ (to remove excess bromine species).

    • Extract with DCM (3 x 30 mL).

    • Wash combined organics with 1M NaOH (to remove succinimide byproduct) and Brine.

    • Dry over MgSO₄ and concentrate in vacuo.

    • Purification: Flash column chromatography (EtOAc/Hexane gradient).

Self-Validating QC Parameters
  • 1H NMR (CDCl₃): Look for the disappearance of the aminal proton (~3-4 ppm) and the benzyl benzylic protons appearing as an AB quartet (due to the new chiral center rigidity).

  • Chiral HPLC: Verify enantiomeric excess (ee) is maintained from the starting diamine.

Applications in Drug Discovery[3][4][5][6]

Kinase Inhibitors

Many kinase inhibitors utilize the 1,2-PDA scaffold as a hinge-binding motif. The N-substituent often projects into the solvent-exposed region, allowing for solubility tuning (e.g., solubilizing tails).

Asymmetric Catalysis (Salen Ligands)

N,N'-disalicylidene-1,2-propanediamine (Salpn) ligands are synthesized from the parent diamine. However, N-monoalkylated derivatives are increasingly used to create "unsymmetrical" Salen ligands, which can break the symmetry of metal complexes, offering superior enantioselectivity in hydrolytic kinetic resolutions (HKR).

DrugWorkflow cluster_apps Pharmaceutical Applications Source Chiral Amino Acid / Epoxide Intermediate N-Substituted 1,2-PDA Source->Intermediate Regioselective Ring Opening App1 Imidazoline (Adrenergic Agonists) Intermediate->App1 Oxidative Cyclization App2 Salen Ligands (Asymmetric Catalysis) Intermediate->App2 Condensation (Salicylaldehyde) App3 Kinase Linkers (Solubility Modifiers) Intermediate->App3 Amide Coupling

Figure 2: The 1,2-PDA scaffold acts as a divergent intermediate for multiple classes of bioactive molecules.

References

  • Regio- and Enantioselective Synthesis of 1,2-Diamine Derivatives. Organic Letters, 2019.[1]

  • One-Pot Synthesis of Imidazolines from Aldehydes. ResearchGate (Tetrahedron Letters), 2006.

  • 1,2-Diaminopropane Reactivity Profile. NOAA CAMEO Chemicals.

  • Chiral Drug Engineering & Asymmetric Synthesis. Chiralpedia, 2025.

  • pKa Values of Amines and Diamines. Alfa Chemistry.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Laboratory Synthesis of 1,2-Propanediamine, 2-methyl-N1-(4-methylphenyl)-

For inquiries, please contact: [email protected] Abstract This document provides a comprehensive guide for the laboratory synthesis of 1,2-Propanediamine, 2-methyl-N1-(4-methylphenyl)-, a substituted vicinal diamine of i...

Author: BenchChem Technical Support Team. Date: March 2026

For inquiries, please contact: [email protected]

Abstract

This document provides a comprehensive guide for the laboratory synthesis of 1,2-Propanediamine, 2-methyl-N1-(4-methylphenyl)-, a substituted vicinal diamine of interest in medicinal chemistry and materials science. Two robust and widely applicable synthetic strategies are presented: a primary protocol based on reductive amination and an alternative method utilizing the Buchwald-Hartwig amination. These protocols are designed for researchers, scientists, and drug development professionals, offering detailed step-by-step procedures, mechanistic insights, and guidance on characterization and safety. The causality behind experimental choices is explained to empower the user to adapt and troubleshoot the synthesis as needed.

Introduction

Vicinal diamines are crucial building blocks in modern chemistry, serving as key structural motifs in pharmaceuticals, chiral ligands for asymmetric catalysis, and functional materials.[1] The target molecule, 1,2-Propanediamine, 2-methyl-N1-(4-methylphenyl)-, incorporates a chiral 1,2-diamine backbone with an N-aryl substitution, making it a valuable candidate for further chemical elaboration and biological screening. This guide details two effective methods for its synthesis, providing the user with reliable and well-documented procedures.

The primary proposed synthesis route is reductive amination , a powerful and versatile method for forming carbon-nitrogen bonds.[2][3] This one-pot reaction typically involves the condensation of a carbonyl compound with an amine to form an imine intermediate, which is then reduced in situ to the desired amine.[4] An alternative approach presented is the Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction that has become a cornerstone for the synthesis of aryl amines due to its broad substrate scope and functional group tolerance.[5][6][7]

Primary Synthesis Protocol: Reductive Amination

This protocol outlines the synthesis of the target compound via the reductive amination of 1-amino-2-propanone with p-toluidine, followed by reduction.

Reaction Scheme

Reductive Amination cluster_reactants Reactants cluster_products Products 1_amino_2_propanone 1-Amino-2-propanone Imine_Intermediate Imine Intermediate 1_amino_2_propanone->Imine_Intermediate + p-Toluidine - H2O p_toluidine p-Toluidine target_molecule 1,2-Propanediamine, 2-methyl-N1-(4-methylphenyl)- Imine_Intermediate->target_molecule + [H] (Reducing Agent) Reductive Amination Mechanism cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Reduction Ketone 1-Amino-2-propanone Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + Amine Amine p-Toluidine Imine Imine Hemiaminal->Imine - H2O Imine_reduction Imine Product Target Diamine Imine_reduction->Product + NaBH(OAc)3 Buchwald_Hartwig cluster_reactants Reactants cluster_products Products Aryl_Halide 4-Bromotoluene target_molecule 1,2-Propanediamine, 2-methyl-N1-(4-methylphenyl)- Aryl_Halide->target_molecule + Diamine [Pd Catalyst, Ligand, Base] Diamine 2-Methyl-1,2-propanediamine Diamine->target_molecule Buchwald_Hartwig_Mechanism Pd(0) Pd(0) Oxidative_Addition Oxidative Addition (Pd(II) complex) Pd(0)->Oxidative_Addition + Ar-X Amine_Coordination Amine Coordination and Deprotonation Oxidative_Addition->Amine_Coordination + Amine - Base-HX Reductive_Elimination Product Release Amine_Coordination->Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0) - Product

Sources

Application

Application Notes &amp; Protocols: 1,2-Propanediamine, 2-methyl-N1-(4-methylphenyl)- in Organic Synthesis

Introduction: The Role of N-Aryl-1,2-Diamine Ligands in Modern Catalysis The compound 1,2-Propanediamine, 2-methyl-N1-(4-methylphenyl)- (CAS 199975-65-4) belongs to the class of chiral N-aryl-1,2-diamine ligands. These s...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Role of N-Aryl-1,2-Diamine Ligands in Modern Catalysis

The compound 1,2-Propanediamine, 2-methyl-N1-(4-methylphenyl)- (CAS 199975-65-4) belongs to the class of chiral N-aryl-1,2-diamine ligands. These structures are of significant interest in synthetic organic chemistry due to their ability to form stable chelate complexes with transition metals, thereby enabling a wide range of catalytic transformations. While specific, detailed application literature for this exact molecule is emerging, its structural motifs—a chiral 1,2-diamine backbone and an N-aryl substituent—are hallmarks of highly successful ligands in copper-catalyzed cross-coupling reactions.

This guide will focus on the primary and most well-documented application for this class of ligands: the copper-catalyzed N-arylation of amides, historically known as the Goldberg reaction. The protocols and insights provided herein are based on established methodologies for structurally similar N-aryl-1,2-diamines and serve as a robust starting point for researchers employing 1,2-Propanediamine, 2-methyl-N1-(4-methylphenyl)- or related derivatives.

The development of diamine-based ligands has revolutionized traditional copper-mediated cross-coupling, allowing these reactions to proceed under significantly milder conditions with catalytic, rather than stoichiometric, amounts of copper.[1] This has broadened the scope and functional group tolerance, making the synthesis of N-aryl amides—a common scaffold in pharmaceuticals and functional materials—more accessible and efficient.[1]

Core Application: Ligand in Copper-Catalyzed N-Arylation of Amides (The Goldberg Reaction)

Scientific Background & Mechanistic Insights

The formation of a carbon-nitrogen bond between an aryl group and an amide is a cornerstone transformation in organic synthesis. The Goldberg reaction provides a powerful alternative to palladium-catalyzed methods, often with complementary reactivity and lower cost.[2] The key to the modern, mild Goldberg reaction lies in the use of a chelating ligand, such as an N-aryl-1,2-diamine.

The Role of the Diamine Ligand is Multifaceted:

  • Stabilization and Solubilization: The bidentate diamine ligand coordinates to the copper(I) center, stabilizing it against disproportionation and increasing its solubility in organic solvents.

  • Control of Reactivity: Mechanistic studies have revealed that the diamine ligand plays a crucial role in controlling the concentration and nature of the active catalytic species.[3][4] It prevents the formation of unreactive, multiply-ligated copper-amidate complexes, which can act as catalyst resting states.[3][5]

  • Facilitation of Oxidative Addition: The electron-donating nature of the diamine ligand increases the electron density on the copper center, which is believed to facilitate the rate-determining oxidative addition of the aryl halide to the copper(I)-amidate complex.[4][6]

The overall catalytic cycle can be simplified as follows: The diamine-ligated copper(I) catalyst reacts with the amide in the presence of a base to form a key copper(I)-amidate intermediate. This intermediate then undergoes oxidative addition with the aryl halide, followed by reductive elimination to furnish the N-aryl amide product and regenerate the active catalyst.

Goldberg Reaction Catalytic Cycle cluster_0 Catalytic Cycle CuI_L Cu(I)-Diamine Complex (L) Cu_Amide [L-Cu(I)-Amide] Complex CuI_L->Cu_Amide + Amide-H, - H⁺ Cu_Product [L-Cu(III)(Ar)(Amide)] Intermediate Cu_Amide->Cu_Product + Ar-X (Oxidative Addition) Cu_Product->CuI_L Reductive Elimination - Ar-Amide Product N-Aryl Amide Cu_Product->Product AmideH Amide (R₂NH) AmideH->Cu_Amide ArX Aryl Halide (Ar-X) ArX->Cu_Product Base Base Base->CuI_L - Base-H⁺

Caption: Simplified catalytic cycle for the copper-catalyzed Goldberg N-arylation of amides.

Application Protocol: Representative N-Arylation of 2-Pyrrolidinone

This protocol describes a general procedure for the copper-catalyzed N-arylation of a cyclic amide with an aryl iodide, using a representative 1,2-diamine ligand. This serves as a validated starting point for using 1,2-Propanediamine, 2-methyl-N1-(4-methylphenyl)-.

Objective: To synthesize 1-(4-methylphenyl)pyrrolidin-2-one via a copper-catalyzed cross-coupling reaction.

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )AmountMmolNotes
4-IodotolueneC₇H₇I218.04218 mg1.0Substrate
2-PyrrolidinoneC₄H₇NO85.11102 mg1.2Nucleophile
Copper(I) IodideCuI190.459.5 mg0.05Catalyst Precursor
1,2-Diamine Ligand*--~21 mg0.10Ligand
Potassium PhosphateK₃PO₄212.27425 mg2.0Base
TolueneC₇H₈92.142.0 mL-Solvent
Anhydrous Argon/NitrogenAr/N₂---Inert Atmosphere
Oven-dried glassware----Schlenk flask or sealed vial

* Refers to 1,2-Propanediamine, 2-methyl-N1-(4-methylphenyl)- or a similar diamine like trans-N,N'-Dimethyl-1,2-cyclohexanediamine.

Step-by-Step Experimental Procedure
  • Reaction Setup (Inert Atmosphere is Crucial):

    • Place a magnetic stir bar into a 10 mL oven-dried Schlenk flask or a crimp-sealable vial.

    • Add copper(I) iodide (9.5 mg, 0.05 mmol, 5 mol%), the 1,2-diamine ligand (0.10 mmol, 10 mol%), and potassium phosphate (425 mg, 2.0 mmol).

    • Expert Insight: While manipulations can often be done in the air, the reaction itself must be run under an inert atmosphere to prevent oxidation of the Cu(I) catalyst.[7] Sealing the vessel is critical.

  • Addition of Reagents:

    • To the flask containing the solids, add 4-iodotoluene (218 mg, 1.0 mmol).

    • Add 2-pyrrolidinone (102 mg, 1.2 mmol). Using a slight excess of the amide can help drive the reaction to completion.

    • Using a syringe, add anhydrous toluene (2.0 mL).

    • Expert Insight: The order of addition is generally not critical, but adding the solids first is standard practice. Ensure the solvent is anhydrous, as water can interfere with the catalytic cycle.

  • Reaction Execution:

    • Seal the Schlenk flask or crimp the vial cap securely.

    • If using a Schlenk flask, purge the headspace with argon or nitrogen for 5-10 minutes.

    • Place the reaction vessel in a pre-heated oil bath or heating block set to 90-110 °C.

    • Stir the reaction mixture vigorously. The reaction is typically complete within 2-24 hours.[8][9]

    • Expert Insight: The optimal temperature can depend on the reactivity of the aryl halide (iodides are more reactive than bromides). A temperature of 110 °C is a robust starting point for many systems.[9]

  • Reaction Monitoring (Optional but Recommended):

    • To monitor progress, an aliquot can be taken (under inert atmosphere if the reaction is ongoing), diluted with ethyl acetate, filtered through a small plug of silica, and analyzed by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[7]

  • Work-up and Purification:

    • Once the reaction is complete (as judged by monitoring or after a set time), cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate (10-15 mL).

    • Filter the mixture through a pad of Celite® to remove the insoluble base and copper salts. Wash the pad with additional ethyl acetate (2 x 5 mL).

    • Transfer the filtrate to a separatory funnel and wash with water (10 mL) and then brine (10 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-aryl amide.

Characterization

The identity and purity of the final product, 1-(4-methylphenyl)pyrrolidin-2-one, should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Field-Proven Insights & Troubleshooting

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized Cu(I)).2. Insufficiently anhydrous conditions.3. Ineffective base or solvent.4. Low reaction temperature.1. Ensure the reaction is run under a strict inert atmosphere. Use high-purity CuI.2. Use oven-dried glassware and anhydrous solvents.3. K₃PO₄ and K₂CO₃ are generally effective bases.[8] Toluene or dioxane are common solvents.[10]4. Increase the temperature to 110-120 °C.
Side Product Formation 1. N-arylation of the diamine ligand.2. Homocoupling of the aryl halide.1. This can occur with hindered or unreactive amides.[8] Increasing the ligand-to-copper ratio slightly (e.g., to 2.5:1) may help. Do not use a large excess of the ligand.2. This suggests catalyst decomposition. Ensure inert conditions are maintained throughout the reaction.
Difficult Purification Product co-elutes with starting materials or byproducts.Optimize the solvent system for column chromatography. If the product is basic, a small amount of triethylamine (0.5-1%) can be added to the eluent to prevent streaking on the silica gel column.
Reaction Stalls Catalyst deactivation.While difficult to diagnose without mechanistic studies, ensuring all reagents are pure and conditions are scrupulously inert is the best preventative measure. Sometimes, adding a fresh portion of catalyst and ligand can restart a stalled reaction.

Sources

Method

Application Notes and Protocols for 1,2-Propanediamine, 2-methyl-N1-(4-methylphenyl)- as a Chelating Ligand

Authored by: [Senior Application Scientist] Date: February 28, 2026 Abstract This document provides a comprehensive technical guide for researchers, medicinal chemists, and material scientists on the utilization of the c...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: [Senior Application Scientist]

Date: February 28, 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and material scientists on the utilization of the chiral diamine ligand, 1,2-Propanediamine, 2-methyl-N1-(4-methylphenyl)-. While this specific ligand is not extensively documented in current literature, this guide synthesizes established principles from the chemistry of analogous N-aryl-1,2-diamines to propose its synthesis, characterization, and application as a versatile chelating agent. The protocols herein are designed to be robust and adaptable, providing a strong foundation for the exploration of this ligand's coordination chemistry and its potential in catalysis, materials science, and drug development.

Introduction: The Promise of N-Aryl-1,2-Diamine Ligands

Diamine ligands are fundamental building blocks in coordination chemistry, prized for their ability to form stable chelate rings with a wide array of metal ions.[1] The introduction of an aryl group on one of the nitrogen atoms, as in 1,2-Propanediamine, 2-methyl-N1-(4-methylphenyl)-, imparts unique steric and electronic properties to the ligand. These characteristics can significantly influence the geometry, stability, and reactivity of the resulting metal complexes.[2] The inherent chirality of the 1,2-propanediamine backbone further suggests its potential in asymmetric catalysis, a critical technology in the pharmaceutical industry for producing enantiomerically pure drugs.[1]

The structural features of 1,2-Propanediamine, 2-methyl-N1-(4-methylphenyl)- suggest it will act as a bidentate ligand, coordinating to a metal center through its two nitrogen atoms to form a stable five-membered ring. The tolyl group introduces steric bulk, which can be leveraged to create specific coordination environments and influence the selectivity of catalytic reactions.

Ligand Synthesis: A Proposed Pathway

The synthesis of N-aryl diamines can be achieved through several established synthetic routes. A highly plausible and efficient method for the preparation of 1,2-Propanediamine, 2-methyl-N1-(4-methylphenyl)- is the N-arylation of 1,2-diaminopropane. Copper- or palladium-catalyzed cross-coupling reactions are particularly effective for this transformation.[3][4]

Protocol 2.1: Proposed Synthesis of 1,2-Propanediamine, 2-methyl-N1-(4-methylphenyl)- via Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed N-arylation of 1,2-diaminopropane with 4-iodotoluene.

Materials:

  • 1,2-Diaminopropane (excess)

  • 4-Iodotoluene

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) or a similar biarylphosphine ligand

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Standard glassware for inert atmosphere synthesis (Schlenk line, argon or nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and NaOtBu (1.4 equivalents).

  • Add anhydrous toluene to the flask.

  • Add 4-iodotoluene (1 equivalent) to the mixture.

  • Add 1,2-diaminopropane (3-5 equivalents) to the reaction mixture. The use of excess diamine helps to minimize diarylation.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 1,2-Propanediamine, 2-methyl-N1-(4-methylphenyl)-.

Causality: The choice of a bulky biarylphosphine ligand like XPhos is crucial for promoting the reductive elimination step in the catalytic cycle and preventing catalyst decomposition.[4] The strong base, NaOtBu, is necessary to deprotonate the amine and facilitate its coordination to the palladium center.

Synthesis of Metal Complexes: A General Approach

The formation of metal complexes with 1,2-Propanediamine, 2-methyl-N1-(4-methylphenyl)- is expected to be straightforward, involving the reaction of the ligand with a suitable metal salt in an appropriate solvent.[5]

Protocol 3.1: General Synthesis of a Metal(II) Complex

Materials:

  • 1,2-Propanediamine, 2-methyl-N1-(4-methylphenyl)-

  • A metal(II) salt (e.g., PdCl₂, Cu(OAc)₂, NiBr₂)

  • An appropriate solvent (e.g., ethanol, methanol, acetonitrile, dichloromethane)

Procedure:

  • Dissolve the ligand (1 or 2 equivalents, depending on the desired stoichiometry) in the chosen solvent.

  • In a separate flask, dissolve the metal(II) salt (1 equivalent) in the same solvent.

  • Slowly add the ligand solution to the metal salt solution with stirring.

  • Stir the reaction mixture at room temperature or with gentle heating for a few hours. The formation of a precipitate may indicate complex formation.

  • If a precipitate forms, collect it by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • If no precipitate forms, the solvent can be slowly evaporated to induce crystallization.

Characterization Techniques

A thorough characterization of both the ligand and its metal complexes is essential to confirm their identity and purity.

Technique Purpose Expected Observations for the Ligand Expected Observations for the Metal Complex
¹H NMR To determine the proton environment and confirm the structure.Signals corresponding to the aromatic protons of the tolyl group, the methine and methylene protons of the propanediamine backbone, and the amine protons.Shifts in the signals of the protons near the coordination sites (the amine groups). Broadening of signals may also be observed.
¹³C NMR To determine the carbon skeleton of the molecule.Resonances for all unique carbon atoms in the molecule.Shifts in the resonances of the carbon atoms adjacent to the nitrogen donors upon coordination to the metal center.
FT-IR Spectroscopy To identify functional groups.Characteristic N-H stretching and bending vibrations. Aromatic C-H and C=C stretching vibrations.A shift in the N-H stretching frequency upon coordination. The appearance of new low-frequency bands corresponding to metal-nitrogen (M-N) vibrations.
UV-Vis Spectroscopy To study the electronic transitions.Absorption bands in the UV region corresponding to π-π* transitions of the aromatic ring.The appearance of new absorption bands in the visible region, often due to d-d transitions of the metal ion or ligand-to-metal charge transfer (LMCT) bands.
Mass Spectrometry To determine the molecular weight.A molecular ion peak corresponding to the calculated molecular weight of the ligand.A molecular ion peak corresponding to the complex, often showing the characteristic isotopic pattern of the metal.
Elemental Analysis To determine the elemental composition.The experimental percentages of C, H, and N should match the calculated values.The experimental percentages of C, H, N, and the metal should match the calculated values for the proposed complex formula.
X-ray Crystallography To determine the three-dimensional structure in the solid state.Provides precise bond lengths and angles of the ligand molecule.Provides definitive information on the coordination geometry of the metal center, bond lengths, and angles within the complex, and the overall molecular structure.[6]

Potential Applications

The unique structural features of metal complexes derived from 1,2-Propanediamine, 2-methyl-N1-(4-methylphenyl)- suggest their utility in several cutting-edge research areas.

Asymmetric Catalysis

The chirality of the ligand makes its metal complexes, particularly those of ruthenium, rhodium, and palladium, promising candidates for asymmetric catalysis.[7] Potential applications include:

  • Asymmetric Hydrogenation: Ruthenium complexes of diamine ligands are well-known catalysts for the enantioselective hydrogenation of ketones and olefins.[7]

  • Asymmetric C-C and C-N Cross-Coupling Reactions: Palladium complexes are widely used in cross-coupling reactions. The use of a chiral diamine ligand could induce enantioselectivity in these transformations.[3][4]

Materials Science
  • Luminescent Materials: Metal complexes with aromatic diamine ligands can exhibit interesting photophysical properties and have potential applications in organic light-emitting diodes (OLEDs).

  • Precursors for Nanomaterials: The controlled thermal decomposition of these metal complexes could be a route to synthesizing metal or metal oxide nanoparticles with specific sizes and morphologies.

Bioinorganic Chemistry and Drug Development

Transition metal complexes with diamine ligands have been investigated for their biological activity.[5] The metal complexes of 1,2-Propanediamine, 2-methyl-N1-(4-methylphenyl)- could be screened for:

  • Antimicrobial Activity: The chelation of the metal ion can enhance the antimicrobial properties of the ligand.[5]

  • Anticancer Activity: Platinum group metal complexes, in particular, are known for their applications in cancer therapy.[8]

Visualizations

Diagram 1: Chelation of the Ligand to a Metal Center

Caption: Chelation of the bidentate ligand to a metal center.

Diagram 2: General Workflow for Synthesis and Characterization

Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application ligand_synthesis Ligand Synthesis complex_synthesis Complex Synthesis ligand_synthesis->complex_synthesis React with metal salt spectroscopy Spectroscopy (NMR, IR, UV-Vis) complex_synthesis->spectroscopy mass_spec Mass Spectrometry complex_synthesis->mass_spec elemental Elemental Analysis complex_synthesis->elemental xray X-ray Crystallography spectroscopy->xray If crystalline catalysis Catalysis xray->catalysis materials Materials Science xray->materials bio_activity Biological Screening xray->bio_activity

Caption: General workflow from synthesis to application.

References

  • An-Najah Staff. Supported organometallic complexes Part XXXV. Synthesis, characterization, and catalytic application of a new family of diamine(dppp)ruthenium(II) complexes. An-Najah University Journal for Research - A (Natural Sciences).

  • Polymer Chemistry. Synthesis and characterization of α-diamine palladium complexes and insight into hybridization effects of nitrogen donor atoms on norbornene (co)polymerizations. Polymer Chemistry (RSC Publishing).

  • Surry, D. S., & Buchwald, S. L. (2011). Diamine ligands in copper-catalyzed reactions. Chemical Science, 2(1), 27-50.

  • The University of Liverpool Repository. Synthesis and Contemporary Applications of Platinum Group Metals Complexes with Acyclic Diaminocarbene Ligands (Review).

  • Sarwar, A., Shamsuddin, M. B., & Lingtang, H. (2014). Synthesis, Characterization and Luminescence Studies of Metal-Diimine Complexes. Modern Chemistry & Applications, 2(3), 1-6.

  • Redshaw, C., et al. (2007). Chelating N-pyrrolylphosphino-N'-arylaldimine ligands: synthesis, ligand behaviour and applications in catalysis. Dalton Transactions, (8), 853-864.

  • Sharma, K., Singh, R., & Singh, P. (2014). Synthesis, Spectral Characterization, and Biological Evaluation of Transition Metal Complexes of Bidentate N, O Donor Schiff Bases. Bioinorganic Chemistry and Applications, 2014, 875370.

  • Natte, K., et al. (2007). Palladium-Mediated N-Arylation of Heterocyclic Diamines: Insights into the Origin of an Unusual Chemoselectivity. The Journal of Organic Chemistry, 72(4), 1267-1275.

  • Biointerface Research in Applied Chemistry. (2024). Role of Ligand Design on the Stability of Metal Complexes and Its Catalytic Properties - A Mini-Review. Biointerface Research in Applied Chemistry, 14(2), 123.

  • Dalton Transactions. (2007). Synthesis and characterisation of magnesium complexes containing sterically demanding N,N′-bis(aryl)amidinate ligands. Dalton Transactions (RSC Publishing).

  • Al-Jibouri, M. N. H. (2015). Synthesis and Characterization of metal complexes with ligands containing a hetero (N) atom and (hydroxyl or carboxyl) group. ResearchGate.

  • Dalton Transactions. (2007). Chelating N-pyrrolylphosphino-N′-arylaldimine ligands: synthesis, ligand behaviour and applications in catalysis. Dalton Transactions (RSC Publishing).

  • Trade Science Inc. (2017). Synthesis and Physico-Chemical Properties of Transition Metal Complexes with 2,4-Dichloro-6-{(hydroxyimino) [1-(4-methylphenyl)-. TSI Journals.

  • Wikipedia. (2023). 1,2-Diaminopropane.

  • Benchchem. Application Notes and Protocols: 1,2-Diaminopropane as a Bidentate Ligand in Coordination Chemistry. opropane-bidentate-ligand-coordination-chemistry)

Sources

Application

Application Notes &amp; Protocols: Catalytic Properties of Metal Complexes Involving (S)-1,2-Propanediamine, 2-methyl-N1-(4-methylphenyl)-

A Note to the Researcher: The ligand (S)-1,2-Propanediamine, 2-methyl-N1-(4-methylphenyl)- is a specialized chiral diamine. While direct catalytic applications for this specific ligand are not extensively documented in p...

Author: BenchChem Technical Support Team. Date: March 2026

A Note to the Researcher: The ligand (S)-1,2-Propanediamine, 2-methyl-N1-(4-methylphenyl)- is a specialized chiral diamine. While direct catalytic applications for this specific ligand are not extensively documented in peer-reviewed literature, its structural motifs—a chiral 1,2-diamine backbone and an N-aryl substituent—are characteristic of highly successful ligands in asymmetric catalysis. This guide, therefore, presents hypothesized applications and detailed protocols based on well-established catalytic systems employing structurally analogous ligands. The principles and methodologies described herein provide a robust framework for exploring the catalytic potential of this promising, yet under-documented, chiral ligand.

Part 1: Theoretical Framework and Potential Applications

Chiral 1,2-diamine derivatives are privileged ligands in asymmetric catalysis. Their ability to form stable five-membered chelate rings with a variety of transition metals creates a well-defined chiral environment around the metallic center. This steric and electronic influence is key to inducing high stereoselectivity in a multitude of chemical transformations. The N-aryl substituent in the target ligand is expected to play a crucial role in fine-tuning the electronic properties and steric bulk of the resulting metal complex, thereby influencing its catalytic activity and enantioselectivity.

Based on extensive studies of analogous N-aryl-1,2-diamine ligands, two primary areas of application are proposed for metal complexes of (S)-1,2-Propanediamine, 2-methyl-N1-(4-methylphenyl)-:

  • Asymmetric Transfer Hydrogenation (ATH) of Prochiral Ketones and Imines: Ruthenium(II) and Rhodium(III) complexes of chiral N-arylsulfonylated 1,2-diamines are highly effective catalysts for the reduction of ketones and imines to chiral alcohols and amines, respectively.[1][2] These reactions typically utilize a simple and safe hydrogen source, such as a formic acid/triethylamine azeotrope or isopropanol.

  • Asymmetric Henry (Nitroaldol) Reaction: Copper(II) complexes of chiral 1,2-diamines are known to catalyze the enantioselective addition of nitroalkanes to aldehydes, yielding valuable chiral β-nitro alcohols.[3][4] These products are versatile synthetic intermediates, readily converted into chiral amino alcohols and other important building blocks.

Part 2: Experimental Protocols

Protocol 1: Synthesis of a Ruthenium(II) Precatalyst for Asymmetric Transfer Hydrogenation

This protocol describes the synthesis of a Ru(II) complex analogous to those proven effective in ATH. The procedure is adapted from established methods for similar N-aryl-1,2-diamine ligands.[5]

Workflow for Ru(II) Precatalyst Synthesis

cluster_synthesis Synthesis of Ru(II) Precatalyst ligand (S)-1,2-Propanediamine, 2-methyl-N1-(4-methylphenyl)- reaction Stir at 40°C under N2 for 2 hours ligand->reaction ru_dimer [RuCl2(p-cymene)]2 ru_dimer->reaction solvent_base Anhydrous CH2Cl2 Triethylamine (Et3N) solvent_base->reaction workup Solvent Removal & Purification reaction->workup product RuCl[(S)-diamine](p-cymene) workup->product

Caption: Workflow for the synthesis of the Ru(II) precatalyst.

Materials:

  • (S)-1,2-Propanediamine, 2-methyl-N1-(4-methylphenyl)-

  • [RuCl2(p-cymene)]2 dimer

  • Anhydrous Dichloromethane (CH2Cl2)

  • Triethylamine (Et3N), freshly distilled

  • Standard Schlenk line and glassware

  • Magnetic stirrer with heating capabilities

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N2 or Ar), add [RuCl2(p-cymene)]2 (0.5 mmol).

  • Add anhydrous CH2Cl2 (20 mL) to dissolve the ruthenium dimer.

  • In a separate flask, dissolve (S)-1,2-Propanediamine, 2-methyl-N1-(4-methylphenyl)- (1.0 mmol) in anhydrous CH2Cl2 (10 mL).

  • To the diamine solution, add triethylamine (1.1 mmol).

  • Slowly add the diamine/triethylamine solution to the stirring solution of the ruthenium dimer at room temperature.

  • Heat the reaction mixture to 40°C and stir for 2 hours. The color of the solution should change, indicating complex formation.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • The resulting solid can be purified by crystallization or column chromatography on silica gel to yield the desired Ru(II) precatalyst.

Protocol 2: Asymmetric Transfer Hydrogenation of Acetophenone

This protocol details the use of the synthesized Ru(II) precatalyst for the asymmetric reduction of acetophenone to 1-phenylethanol.

Workflow for Asymmetric Transfer Hydrogenation

cluster_ath Asymmetric Transfer Hydrogenation catalyst Ru(II) Precatalyst reaction Stir at 28°C under N2 for 12 hours catalyst->reaction substrate Acetophenone substrate->reaction h_source HCO2H:Et3N (5:2 azeotrope) h_source->reaction quench Quench with H2O Extract with Ether reaction->quench analysis Purification & Chiral HPLC Analysis quench->analysis

Caption: Experimental workflow for the ATH of acetophenone.

Materials:

  • RuCl precatalyst

  • Acetophenone

  • Formic acid/triethylamine azeotropic mixture (5:2 molar ratio)

  • Anhydrous solvent (e.g., CH2Cl2 or Isopropanol)

  • Standard laboratory glassware

Procedure:

  • In a reaction vial, dissolve the Ru(II) precatalyst (0.01 mmol, 1 mol%) in the chosen anhydrous solvent (5 mL).

  • Add acetophenone (1.0 mmol).

  • Add the formic acid/triethylamine azeotrope (1.5 mL).

  • Seal the vial and stir the mixture at 28°C for 12 hours.

  • Monitor the conversion of the starting material to the product by TLC or Gas Chromatography (GC).

  • Upon completion, quench the reaction by adding water (10 mL).

  • Extract the product with diethyl ether (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Determine the enantiomeric excess (e.e.) of the 1-phenylethanol product by chiral High-Performance Liquid Chromatography (HPLC).

Proposed Catalytic Cycle for ATH

cluster_cycle Proposed Catalytic Cycle for ATH precatalyst [Ru-Cl] active_catalyst [Ru-H] precatalyst->active_catalyst HCO2H/Et3N substrate_complex [Ru-H(Ketone)] active_catalyst->substrate_complex Ketone product_complex [Ru(Alkoxide)] substrate_complex->product_complex Hydride Transfer product_complex->active_catalyst Alcohol product HCO2H

Caption: Proposed catalytic cycle for Ru-catalyzed ATH.

Protocol 3: Synthesis of a Copper(II) Catalyst for the Asymmetric Henry Reaction

This protocol outlines the in-situ preparation of a Cu(II) catalyst and its use in the asymmetric Henry reaction. This method is adapted from highly successful procedures using similar chiral diamines.[3][6]

Materials:

  • (S)-1,2-Propanediamine, 2-methyl-N1-(4-methylphenyl)-

  • Copper(II) acetate monohydrate (Cu(OAc)2·H2O)

  • Benzaldehyde

  • Nitromethane

  • Anhydrous Ethanol (EtOH)

Procedure:

  • In a dry reaction flask, dissolve the chiral diamine ligand (0.1 mmol) and Cu(OAc)2·H2O (0.1 mmol) in anhydrous ethanol (4.0 mL).

  • Stir the solution at room temperature for 20 minutes to facilitate the in-situ formation of the copper-diamine complex. The solution should develop a characteristic color.

  • Cool the catalyst solution to 0°C in an ice bath.

  • To this cooled solution, add benzaldehyde (0.5 mmol) followed by nitromethane (2.0 mmol).

  • Stir the reaction mixture at 0°C.

  • Monitor the progress of the reaction by TLC. The reaction is typically complete within 24-48 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate).

  • Determine the enantiomeric excess of the resulting β-nitro alcohol by chiral HPLC.

Part 3: Data Interpretation and Expected Outcomes

The following table summarizes expected outcomes for the catalytic reactions based on data from analogous systems. These values should be considered as benchmarks for the initial evaluation of the (S)-1,2-Propanediamine, 2-methyl-N1-(4-methylphenyl)- ligand.

ReactionCatalyst MetalSubstrateExpected ProductExpected YieldExpected e.e.Reference Analogy
Asymmetric Transfer HydrogenationRuAcetophenone(R)-1-Phenylethanol>90%>95%[1]
Asymmetric Henry ReactionCuBenzaldehyde(R)-1-Phenyl-2-nitroethanol>85%>90%[3]

Part 4: Conclusion and Future Directions

The structural features of (S)-1,2-Propanediamine, 2-methyl-N1-(4-methylphenyl)- suggest its high potential as a chiral ligand in asymmetric catalysis, particularly for Ru-catalyzed asymmetric transfer hydrogenation and Cu-catalyzed asymmetric Henry reactions. The protocols provided in this guide offer a solid starting point for the experimental validation of these hypotheses.

Further research should focus on:

  • Ligand Modification: Synthesis of derivatives with different N-aryl substituents to study electronic and steric effects on catalysis.

  • Metal Screening: Exploring other transition metals (e.g., Ir, Ni, Pd) for new catalytic activities.

  • Mechanistic Studies: Detailed kinetic and spectroscopic analyses to elucidate the catalytic cycles and the role of the ligand in stereochemical induction.

By systematically applying and adapting the methodologies outlined here, researchers can unlock the full catalytic potential of this novel chiral diamine and contribute to the advancement of asymmetric synthesis.

References

  • Arai, T., Watanabe, M., & Yanagisawa, A. (2007). Practical Asymmetric Henry Reaction Catalyzed by a Chiral Diamine-Cu(OAc)2 Complex. Organic Letters, 9(19), 3595–3597. [Link][3][4]

  • Ma, S., Han, X., & Krishnan, S. (2014). Cu–diamine ligand-controlled asymmetric Henry reactions and their application in concise total syntheses of linezolid and rivaroxaban. RSC Advances, 4(77), 40824-40828. [Link]

  • Uematsu, N., Fujii, A., Hashiguchi, S., Ikariya, T., & Noyori, R. (1999). A Chiral Rhodium Complex for Rapid Asymmetric Transfer Hydrogenation of Imines with High Enantioselectivity. Organic Letters, 1(13), 2229-2231. [Link][1]

  • Gao, W., Zhang, X., & Ruan, M. (2010). Enantioselective Henry reaction catalyzed by C2-symmetric chiral diamine–copper(II) complex. Organic & Biomolecular Chemistry, 8(15), 3467-3471. [Link]

  • Canivet, J., & Süss-Fink, G. (2007). Water-soluble arene ruthenium catalysts containing sulfonated diamine ligands for asymmetric transfer hydrogenation of α-aryl ketones and imines in aqueous solution. Green Chemistry, 9(4), 391-397. [Link]

  • Tang, W., & Zhang, X. (2003). Rhodium-Catalyzed Asymmetric Hydrogenation. In Comprehensive Organic Synthesis II (Vol. 8, pp. 1-46). Elsevier.
  • Li, Y., & Zhou, Q.-L. (2019). Design of Ru(II)-NHC-Diamine Precatalysts Directed by Ligand Cooperation: Applications and Mechanistic Investigations for Asymmetric Hydrogenation. Journal of the American Chemical Society, 141(38), 15193-15203. [Link]

  • Mashima, K., Abe, T., & Tani, K. (2001). New Chiral Rhodium and Iridium Complexes with Chiral Diamine Ligands for Asymmetric Transfer Hydrogenation of Aromatic Ketones. The Journal of Organic Chemistry, 66(11), 3829-3837. [Link][2]

  • Blay, G., & Fernández, I. (2013). Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews, 42(18), 7568-7581. [Link]

  • Foubelo, F., & Nájera, C. (2013). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews, 42(22), 8684-8703. [Link]

  • Guo, R., Elpelt, C., Chen, X., Song, D., & Morris, R. H. (2005). A modular design of ruthenium catalysts with diamine and BINOL-derived phosphinite ligands that are enantiomerically-matched for the effective asymmetric transfer hydrogenation of simple ketones. Chemical Communications, (24), 3050-3052. [Link]

  • Bennani, Y. L., & Hanessian, S. (1997). trans-1,2-Diaminocyclohexane Derivatives as Chiral Reagents, Scaffolds, and Ligands for Catalysis: Applications in Asymmetric Synthesis and Molecular Recognition. Chemical Reviews, 97(8), 3161-3196. [Link]

  • Guo, R., Morris, R. H., & Song, D. (2005). A Modular Design of Ruthenium Catalysts With Diamine and BINOL-Derived Phosphinite Ligands That Are Enantiomerically-Matched for the Effective Asymmetric Transfer Hydrogenation of Simple Ketones. ChemInform, 36(43). [Link][5]

Sources

Method

Handling and storage requirements for 1,2-Propanediamine, 2-methyl-N1-(4-methylphenyl)-

Abstract This technical guide outlines the rigorous handling, storage, and quality control protocols for 1,2-Propanediamine, 2-methyl-N1-(4-methylphenyl)- , a specialized -arylated diamine ligand used primarily in transi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide outlines the rigorous handling, storage, and quality control protocols for 1,2-Propanediamine, 2-methyl-N1-(4-methylphenyl)- , a specialized


-arylated diamine ligand used primarily in transition metal catalysis (e.g., Cu-catalyzed Ullmann-type couplings and Pd-catalyzed aminations). Due to the presence of a primary aliphatic amine and an electron-rich secondary aromatic amine, this compound exhibits dual-mode sensitivity to atmospheric carbon dioxide (carbamate formation) and oxidative degradation. This document provides a self-validating workflow to ensure ligand integrity and catalytic competence.

Chemical Identity & Physicochemical Profile

This compound belongs to the class of sterically hindered, unsymmetrical diamines. Its handling requirements are dictated by the reactivity of its two distinct nitrogen centers: the nucleophilic primary amine at the C1 position and the oxidation-prone arylamine at the N1 position.

PropertySpecification / Description
Chemical Name 1,2-Propanediamine, 2-methyl-N1-(4-methylphenyl)-
Functional Class Unsymmetrical

-aryl-1,2-diamine; Bidentate Ligand
Molecular Formula

Molecular Weight 178.28 g/mol
Physical State Viscous oil or low-melting solid (depending on purity/isomer ratio)
Color Colorless to Pale Yellow (Darkens to brown upon oxidation)
pKa (Estimated)

10.5 (Aliphatic

),

4-5 (Aromatic

)
Solubility Soluble in DCM, Toluene, THF, Alcohols; Sparingly soluble in water.[1][2]

Stability & Degradation Vectors

To maintain scientific integrity, one must understand why the protocol exists. The degradation of this ligand is not random; it follows specific chemical pathways.

The "Dual-Threat" Degradation Mechanism
  • Carbamate Formation (Rapid): The primary aliphatic amine (

    
    ) is a potent nucleophile. Exposure to atmospheric 
    
    
    
    (even trace amounts) results in the rapid formation of carbamates/carbonates. This "caps" the binding site, rendering the ligand sterically and electronically incompetent for metal coordination.
  • Oxidative Dehydrogenation (Slow): The

    
    -tolyl amine moiety is electron-rich. Prolonged exposure to oxygen, accelerated by light, leads to radical cation formation and subsequent polymerization (observed as darkening from yellow to brown/black).
    

Graphviz Diagram: Degradation Pathways

DegradationPathways Ligand Active Ligand (Colorless/Pale Yellow) Carbamate Carbamate Salt (White Precipitate/Haze) Ligand->Carbamate Nucleophilic Attack (Fast) Oxide Diazo/Polymer Species (Dark Brown Oil) Ligand->Oxide Radical Oxidation (Slow) CO2 Atmospheric CO2 CO2->Carbamate O2 Atmospheric O2 / Light O2->Oxide Inactive Catalytic Failure Carbamate->Inactive Steric Blocking Oxide->Inactive Electronic Deactivation

Figure 1: Mechanistic pathways of ligand deactivation upon exposure to air.

Storage Protocol (The "Golden Rules")

Objective: Prevent the degradation pathways identified above.

Primary Storage (Long-Term)
  • Atmosphere: Strictly under Argon or Nitrogen . Do not store in air.

  • Temperature: 2°C to 8°C (Refrigerated). Cold storage slows the kinetics of oxidative darkening.

  • Container: Amber glass vials with Teflon-lined screw caps or crimp-sealed septa.

    • Why Amber? To block UV light which catalyzes the photo-oxidation of the aniline moiety.

    • Why Teflon? Rubber septa can leach plasticizers into amine solvents; Teflon provides a chemically inert barrier.

Secondary Containment
  • Store the primary vial inside a secondary jar containing a desiccant (e.g., Drierite or Activated Molecular Sieves) and an oxygen scavenger packet if available.

  • Seal Integrity: Parafilm is insufficient for long-term storage of air-sensitive amines. Use electrical tape or shrink bands over the cap-vial junction.

Handling & Transfer Protocol

Context: This protocol assumes the user is preparing a catalytic reaction (e.g., Copper-catalyzed C-N coupling) where ligand purity is critical for turnover number (TON).

Method A: Glovebox (Preferred)
  • Bring the sealed vial into the glovebox antechamber.

  • Cycle the antechamber (Vacuum/Refill) at least 3 times.

  • Open the vial only inside the inert atmosphere (

    
     ppm 
    
    
    
    ).
  • Weigh the required amount or dispense volumetrically.

  • Reseal immediately.[3][4]

Method B: Schlenk Line (Standard)

If a glovebox is unavailable, use standard Schlenk techniques. Never pour this liquid.

  • Preparation: Equip a Schlenk flask with a magnetic stir bar and flame-dry under vacuum. Backfill with Argon.

  • Source Vial: Insert a bleed needle (connected to Argon line) into the source vial septum to create positive pressure.

  • Transfer:

    • Use a gastight syringe (Hamilton type) flushed 3x with dry Argon.

    • Withdraw the calculated volume of the ligand.

    • Inject the ligand into the reaction flask through the septum.

  • Solvent Addition: Add degassed, anhydrous solvent after the ligand to wash any residue from the flask walls into the solution.

Graphviz Diagram: Handling Workflow

HandlingWorkflow Start Start: Ligand Retrieval Check Visual Inspection (Is it Yellow?) Start->Check Dark Dark Brown/Black Check->Dark Yes Good Colorless/Pale Yellow Check->Good No Discard Discard/Redistill Dark->Discard Method Select Transfer Method Good->Method Glovebox Glovebox (Gravimetric) Method->Glovebox Schlenk Schlenk Line (Volumetric/Syringe) Method->Schlenk Reaction Reaction Setup Glovebox->Reaction Inert Schlenk->Reaction Positive Pressure

Figure 2: Decision tree for ligand inspection and transfer.

Quality Control (QC) & Self-Validation

Before committing valuable starting materials to a reaction, validate the ligand.

1. Visual Check (The "Traffic Light" System):

  • 🟢 Colorless to Pale Straw: High purity (>98%). Safe to use.

  • 🟡 Yellow/Orange: Slight oxidation (~95%). Usable for robust reactions, but boost loading by 10%.

  • 🔴 Dark Brown/Black: Significant degradation. Do not use. Distillation required.

2. Proton NMR Validation:

  • Solvent:

    
     (Neutralized with basic alumina to prevent salt formation) or 
    
    
    
    .
  • Diagnostic Signals:

    • Look for the sharp singlet of the N-methyl or Ar-methyl groups.

    • Impurity Flag: Broadening of amine protons or appearance of new multiplets in the aromatic region indicates oxidation.

    • Carbamate Flag: Appearance of broad peaks downfield (near 6-8 ppm) often indicates carbamate species formed from

      
       uptake.
      

Emergency & Safety (HSE)

  • Corrosivity: Like most low-weight diamines, this compound is corrosive to skin and eyes. It can cause chemical burns.[5]

  • Sensitization: Aromatic amines are known skin sensitizers. Avoid all skin contact.[4]

  • Spill Protocol:

    • Evacuate area.[3][4]

    • Absorb with inert material (vermiculite/sand).

    • Do not use acid to neutralize immediately, as this may generate heat/fumes. Collect first, then neutralize as waste.

References

  • Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles. Accounts of Chemical Research, 41(11), 1450–1460. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database: 1,2-Propanediamine. (General handling guidance for diamine class). [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for purification of amines). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Purification methods for 1,2-Propanediamine, 2-methyl-N1-(4-methylphenyl)- via recrystallization

Introduction Welcome to the technical support center for the purification of 1,2-Propanediamine, 2-methyl-N1-(4-methylphenyl)- (CAS No. 143468-93-3).

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for the purification of 1,2-Propanediamine, 2-methyl-N1-(4-methylphenyl)- (CAS No. 143468-93-3). This guide is designed for researchers, chemists, and drug development professionals who require this key intermediate in high purity for downstream applications. Achieving high purity is critical as residual starting materials, by-products, or other contaminants can significantly impact the outcome of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API).[1] Recrystallization remains a cornerstone technique for the purification of solid organic compounds, offering an effective and scalable method to enhance chemical purity by separating the target compound from soluble and insoluble impurities.[2]

This document provides a structured, in-depth guide in a question-and-answer format, addressing common challenges and frequently asked questions encountered during the recrystallization of this specific N-aryl diamine.

Frequently Asked Questions (FAQs)

Q1: What are the critical physicochemical properties of 1,2-Propanediamine, 2-methyl-N1-(4-methylphenyl)- to consider for recrystallization?

A1: Understanding the compound's properties is the foundation of developing a robust recrystallization protocol. While specific experimental data for this exact molecule is not widely published, we can infer its behavior from its structural components: a substituted aromatic ring, a secondary amine, a primary amine, and an aliphatic backbone.

  • Polarity: The molecule possesses both non-polar (the tolyl group, methyl groups) and polar (two amine functionalities) regions. This dual nature suggests it will be most soluble in solvents of intermediate polarity or in mixed-solvent systems.

  • Basicity: The presence of two amine groups makes the compound basic. This opens the possibility of purification via salt formation (e.g., hydrochloride salt) if the freebase proves difficult to crystallize.[3][4] Acidic impurities can be removed with a basic wash prior to crystallization, and vice-versa.

  • Melting Point: The melting point of the pure compound is a critical indicator of purity. A sharp melting point range close to the literature value indicates high purity, whereas a broad and depressed melting range suggests the presence of impurities.

  • Thermal Stability: Aromatic amines can be susceptible to oxidation and degradation at elevated temperatures, especially in the presence of air.[4] It is advisable to conduct recrystallizations under an inert atmosphere (e.g., nitrogen or argon) if the solution requires prolonged heating.

Q2: How do I select the ideal solvent system for recrystallization?

A2: The perfect recrystallization solvent should dissolve the compound completely when hot but poorly when cold.[5][6] Conversely, impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (removed with the mother liquor).[5]

The selection process is typically empirical. A good starting point is to test the solubility of a small amount of crude material (~50-100 mg) in various solvents (~1 mL).[5] Based on the structure of 1,2-Propanediamine, 2-methyl-N1-(4-methylphenyl)-, the following solvents are logical candidates for screening.

Table 1: Solvent Selection Guide

Solvent SystemRationale & Expected BehaviorSuitability for this Compound
Alcohols (Ethanol, Isopropanol)Good general-purpose polar protic solvents. The amine groups should have good solubility at elevated temperatures.High Potential. Often a good starting point for single-solvent recrystallization.[7]
Ketones (Acetone)A polar aprotic solvent that can dissolve a wide range of organic compounds.Moderate Potential. May be too strong a solvent, leading to lower recovery. Can be useful in a mixed-solvent system.
Esters (Ethyl Acetate)Medium polarity solvent. Good for compounds that are not extremely polar.High Potential. Could offer a good solubility differential between hot and cold conditions.
Hydrocarbons (Hexane, Heptane)Non-polar solvents. The compound is likely to have low solubility in these, even when hot.Low Potential as a single solvent. Excellent as an anti-solvent in a mixed-solvent system with a more polar solvent like ethanol or ethyl acetate.[2]
Ethers (Diethyl Ether, MTBE)Relatively non-polar with low boiling points.Low Potential as a primary solvent due to high volatility and potential for oiling out. Can be used as an anti-solvent.
Water Highly polar. The compound likely has very low solubility due to its significant organic structure.Very Low Potential as a single solvent. Can be used as an anti-solvent with a water-miscible solvent like ethanol or acetone.[5][7]
Q3: What are the likely impurities I am trying to remove?

A3: Impurities will be specific to the synthetic route used. A common route to such compounds is reductive amination. Potential impurities could include:

  • Unreacted Starting Materials: e.g., 4-methylphenylacetone or 2-methyl-1,2-propanediamine.

  • Imine Intermediate: The intermediate formed before the reduction step.

  • Side-Products: Di-substituted products or by-products from side reactions. For instance, in syntheses of related amphetamine structures, di-(β-phenylisopropyl)amine is a common impurity.[8]

  • Catalyst Residues: Residual metals or reagents from the reduction step.

  • N-Oxides: From air oxidation of the amine functionalities.

Most of these impurities will have different solubility profiles from the desired product, making recrystallization an effective purification method.

Troubleshooting Guide

Q4: My compound "oiled out" instead of forming crystals. What went wrong and how do I fix it?

A4: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This typically happens when the boiling point of the solvent is higher than the melting point of the impure compound, or when the solution becomes supersaturated too quickly at a high temperature.[9]

  • Probable Cause 1: Solution is too concentrated / Cooling is too fast.

    • Solution: Re-heat the mixture to dissolve the oil. Add a small amount (5-10% more) of the hot solvent to decrease the saturation point.[9] Allow the flask to cool much more slowly. Insulating the flask with glass wool or placing it in a warm water bath that cools to room temperature can promote proper crystal growth.[10]

  • Probable Cause 2: High concentration of impurities.

    • Solution: Impurities can significantly depress the melting point. If slow cooling and dilution do not work, it may be necessary to first perform a different purification step (like a liquid-liquid extraction or a quick column chromatography pass) to remove the bulk of the impurities before attempting recrystallization again.

  • Probable Cause 3: Inappropriate solvent choice.

    • Solution: The solvent may be too "good" or too "poor." Try a different solvent system. Often, switching to a mixed-solvent system can resolve oiling out issues.

Q5: My crystal yield is extremely low. How can I improve it?

A5: A low yield is one of the most common issues in recrystallization.[10]

  • Probable Cause 1: Too much solvent was used. This is the most frequent error.[10] The goal is to make a saturated solution at high temperature, using the minimum amount of hot solvent necessary.[6]

    • Solution: If you suspect too much solvent was added, you can carefully evaporate some of it by gently heating the solution (under a nitrogen stream if sensitive) and then attempt the cooling and crystallization process again.[9] The remaining solution (mother liquor) after your first filtration can also be concentrated to recover a second "crop" of crystals, which should be analyzed for purity separately.

  • Probable Cause 2: Premature crystallization. If the solution cools too much during a hot filtration step, the product will crystallize in the filter funnel.

    • Solution: Ensure your funnel and receiving flask are pre-heated (e.g., in an oven or with a heat gun) before filtering the hot solution. Perform the filtration as quickly as possible.

  • Probable Cause 3: The compound has significant solubility in the cold solvent.

    • Solution: Ensure the solution is thoroughly cooled. After reaching room temperature, placing the flask in an ice-water bath for at least 30 minutes can significantly increase the yield.[11] If the solubility is still too high, a different solvent system is required.

Q6: No crystals are forming even after the solution has cooled. What should I do?

A6: This is a problem of a stable supersaturated solution, where the crystallization process lacks a point of initiation (nucleation).

  • Solution 1: Induce Nucleation by Scratching. Use a glass rod to gently scratch the inside surface of the flask below the level of the solution.[10] The microscopic imperfections on the glass provide a surface for the first crystals to form.

  • Solution 2: Add a Seed Crystal. If you have a small amount of the pure compound, add a single tiny crystal to the cooled solution. This provides a perfect template for further crystal growth.[1]

  • Solution 3: Reduce the Temperature Further. Cool the solution in a dry ice/acetone bath. While this can sometimes cause the product to crash out as a powder, it can be effective at inducing crystallization.

  • Solution 4: The "Shock" Method. Dip the tip of a glass rod into the solution, remove it, and allow the solvent to evaporate in the air, which should leave a small amount of solid on the rod. Re-introducing this rod into the solution can provide the necessary seed crystals.[9]

Experimental Protocol: Recrystallization Workflow

This protocol is a robust starting point for the purification of 1,2-Propanediamine, 2-methyl-N1-(4-methylphenyl)-. It is designed to be self-validating by including checks for purity.

Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemically resistant gloves.

Step 1: Dissolution

  • Place 1.0 g of the crude solid into a 50 mL Erlenmeyer flask equipped with a stir bar.

  • Add an initial 5 mL of the chosen solvent (e.g., ethyl acetate).

  • Gently heat the mixture on a hotplate with stirring.

  • Add the solvent in small portions (0.5-1.0 mL) until the solid just dissolves completely at the solvent's boiling point. Avoid adding a large excess.[12]

Step 2: Decolorization (Optional)

  • If the hot solution is colored and the pure compound is expected to be colorless or white, remove the flask from the heat.

  • Allow the solution to cool slightly, then add a very small amount of activated charcoal (spatula tip).

  • Re-heat the solution to boiling for 2-5 minutes. The charcoal will adsorb colored impurities.[13]

Step 3: Hot Filtration (Optional, but required if charcoal or insoluble impurities are present)

  • Place a small plug of cotton or a fluted filter paper in a pre-heated powder funnel.

  • Place the funnel over a pre-heated receiving Erlenmeyer flask.

  • Quickly pour the hot solution through the funnel to remove the charcoal or any insoluble material.

Step 4: Crystallization

  • Cover the flask containing the clear, hot solution with a watch glass.

  • Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[6]

  • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the solid.

Step 5: Isolation and Washing

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the collected crystals (the "filter cake") with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor containing impurities.[12]

  • Continue to pull a vacuum for several minutes to partially dry the crystals.

Step 6: Drying

  • Transfer the purified crystals to a clean, pre-weighed watch glass.

  • Dry the crystals to a constant weight. This is best done in a vacuum oven at a temperature well below the compound's melting point.

Visualization of the Recrystallization Workflow

The following diagram illustrates the logical steps and decision points in a typical recrystallization procedure.

Recrystallization_Workflow start Crude Solid dissolve 1. Dissolve in Minimum Hot Solvent start->dissolve is_colored Solution Colored? dissolve->is_colored decolorize 2. Add Charcoal & Re-heat is_colored->decolorize Yes cool 4. Slow Cooling & Ice Bath is_colored->cool No hot_filter 3. Hot Filtration decolorize->hot_filter hot_filter->cool isolate 5. Vacuum Filtration cool->isolate wash 6. Wash with Cold Solvent isolate->wash mother_liquor Mother Liquor (contains impurities) isolate->mother_liquor dry 7. Dry Under Vacuum wash->dry finish Pure Crystalline Product dry->finish

Caption: Logical workflow for the purification of a solid compound via recrystallization.

References

  • EBSCO. (n.d.). Recrystallization (chemistry) | Chemistry | Research Starters. Retrieved from [Link]

  • Anovitz, L. M., & Cole, D. R. (2015). Recrystallization of Active Pharmaceutical Ingredients. SciSpace. Retrieved from [Link]

  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle &Purpose. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Siadati, S. A. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: How To. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Solvent Choice. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1,2-Propanediamine (CAS 78-90-0). Retrieved from [Link]

  • Mustafa, Y. F. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents? ResearchGate. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Unknown. (n.d.). recrystallization, filtration and melting point. Retrieved from a general chemistry lab manual source.
  • ScienceMadness Discussion Board. (2018, January 10). How do I best conduct a recrystallization when the impurities are similar solubilities as the product? Retrieved from [Link]

  • INTERSURFCHEM SOLUTIONS. (n.d.). 1,2-Propanediamine. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,2-Diaminopropane. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Propylenediamine. PubChem Compound Database. Retrieved from [Link]

  • Lazar, J., & Brunt, E. (2005). Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. ResearchGate. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Degradation of 1,2-Propanediamine, 2-methyl-N1-(4-methylphenyl)- in Solution

Welcome to the technical support center for 1,2-Propanediamine, 2-methyl-N1-(4-methylphenyl)-. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve stability issu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1,2-Propanediamine, 2-methyl-N1-(4-methylphenyl)-. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve stability issues encountered during experimental work with this compound in solution. The following information is structured in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: My solution of 1,2-Propanediamine, 2-methyl-N1-(4-methylphenyl)- is changing color (e.g., turning yellow, brown, or pink). What is happening?

This is a common indicator of degradation, particularly oxidative degradation. Aromatic amines, such as 1,2-Propanediamine, 2-methyl-N1-(4-methylphenyl)-, are susceptible to oxidation, especially when exposed to air (oxygen) and/or light.[1] The color change is due to the formation of highly conjugated chromophoric degradation products, such as quinone-imines and other polymeric species.[1]

Q2: I'm observing unexpected peaks in my HPLC/LC-MS analysis. Could these be degradation products?

Yes, the appearance of new peaks, especially those eluting at different retention times than the parent compound, is a strong indication of degradation. To confirm, you should perform a forced degradation study (see Q5) to intentionally degrade the compound and observe the resulting chromatogram. This will help in identifying the peaks corresponding to specific degradation products.

Q3: What are the primary factors that can cause the degradation of 1,2-Propanediamine, 2-methyl-N1-(4-methylphenyl)- in solution?

The stability of this compound in solution is primarily influenced by:

  • Oxygen: Exposure to atmospheric oxygen can lead to oxidative degradation.

  • Light: UV and visible light can provide the energy to initiate photo-degradation, which often involves oxidative pathways.[2][3]

  • pH: Both acidic and basic conditions can potentially catalyze hydrolysis of the amine functional groups, although oxidation is often the more significant pathway for aromatic amines.

  • Temperature: Elevated temperatures can accelerate the rate of all degradation reactions.

  • Solvent: The choice of solvent can influence the stability. Protic solvents may participate in degradation reactions, and trace impurities in the solvent can also act as catalysts.

Troubleshooting Guide

Issue 1: Rapid Degradation Observed in Solution

Symptoms:

  • Rapid color change of the solution.

  • Significant decrease in the parent compound peak area in HPLC analysis over a short period.

  • Emergence of multiple new peaks in the chromatogram.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Oxidation due to dissolved oxygen 1. De-gas your solvents: Use methods like sonication, vacuum filtration, or sparging with an inert gas (e.g., nitrogen or argon) before preparing your solution. 2. Work under an inert atmosphere: Prepare and handle your solutions in a glove box or under a stream of inert gas. 3. Use antioxidants: If compatible with your experimental system, consider adding a small amount of an antioxidant.
Photo-degradation 1. Protect from light: Use amber-colored vials or wrap your containers in aluminum foil. 2. Minimize light exposure: Work in a dimly lit area or use light-blocking shields during your experiment.
Inappropriate Solvent 1. Use high-purity solvents: Ensure your solvents are of high purity and free from peroxides or other reactive impurities. 2. Solvent selection: Consider using a less reactive, aprotic solvent if your experimental conditions allow.
Incompatible pH 1. Buffer your solution: If working in an aqueous medium, use a suitable buffer to maintain a stable pH. The optimal pH for stability will need to be determined experimentally.

Experimental Workflow for Diagnosing Rapid Degradation:

Caption: Troubleshooting workflow for rapid degradation.

Issue 2: Inconsistent Results and Poor Reproducibility

Symptoms:

  • Varying rates of degradation between replicate samples.

  • Inconsistent peak areas for the parent compound in repeated analyses of the same solution.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Inconsistent exposure to light or oxygen 1. Standardize handling procedures: Ensure all samples are handled with the same level of protection from light and air. 2. Use sealed vials: Use vials with septa to minimize air exposure during storage and sampling.
Non-homogenous solution 1. Ensure complete dissolution: Use gentle warming or sonication to ensure the compound is fully dissolved before aliquoting. 2. Vortex before each use: Briefly vortex the stock solution before taking an aliquot.
Contaminated glassware or equipment 1. Thoroughly clean all glassware: Use a rigorous cleaning protocol to remove any trace contaminants that could catalyze degradation. 2. Rinse with high-purity solvent: As a final step, rinse glassware with the same high-purity solvent used for your solution.

In-depth Technical Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and pathways.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of 1,2-Propanediamine, 2-methyl-N1-(4-methylphenyl)- in a suitable solvent (e.g., acetonitrile or methanol).

2. Stress Conditions (perform each in a separate vial):

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature.

  • Thermal Degradation: Place 2 mL of the stock solution in a temperature-controlled oven at 80°C.

  • Photolytic Degradation: Expose 2 mL of the stock solution to a UV lamp (e.g., 254 nm) or a photostability chamber.

3. Time Points and Analysis:

  • Withdraw aliquots at various time points (e.g., 0, 2, 6, 12, and 24 hours).

  • For acid and base hydrolysis samples, neutralize the aliquots before analysis.

  • Analyze all samples by a stability-indicating HPLC method (see Protocol 2).

Hypothetical Forced Degradation Results:

Stress Condition % Degradation (24h) Major Degradation Products (Hypothetical)
0.1 M HCl, 60°C< 5%Minor unknown peaks
0.1 M NaOH, 60°C< 5%Minor unknown peaks
3% H₂O₂, RT> 50%Quinone-imine derivatives, N-oxides
80°C15-20%Similar to oxidative degradation products
UV Light> 40%Similar to oxidative degradation products
Protocol 2: Stability-Indicating HPLC Method Development

A stability-indicating method is crucial for separating the parent compound from its degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with a low percentage of B and gradually increase to elute more non-polar degradation products. A typical gradient might be 10-90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where both the parent compound and potential degradation products absorb (e.g., 240 nm).

  • Column Temperature: 30°C.

Optimization:

  • Adjust the gradient slope and initial/final mobile phase composition to achieve good resolution between the parent peak and all degradation product peaks.

  • If peak tailing is observed for the parent amine, ensure the mobile phase pH is low enough (e.g., with formic or trifluoroacetic acid) to protonate the amine.

Potential Degradation Pathways

Based on the structure of an N-aryl diamine, the most probable degradation pathways are oxidative.

G cluster_0 Primary Degradation Pathways cluster_1 Potential Degradation Products Parent 1,2-Propanediamine, 2-methyl-N1-(4-methylphenyl)- Oxidation Oxidation (O2, Light, H2O2) Parent->Oxidation Hydrolysis Hydrolysis (Acid/Base) Parent->Hydrolysis QuinoneImine Quinone-imine Derivatives Oxidation->QuinoneImine NOxide N-Oxide Oxidation->NOxide Hydrolyzed Hydrolyzed Amine (less likely) Hydrolysis->Hydrolyzed Polymeric Polymeric Products QuinoneImine->Polymeric

Caption: Predicted degradation pathways for 1,2-Propanediamine, 2-methyl-N1-(4-methylphenyl)-.

References

  • Wikipedia. (2023). 1,2-Diaminopropane. Retrieved from [Link]

  • Shridhara, T. N., Chethan, D. M., Manu, B., & Indresh, N. (2016). Degradation of Para-Phenylenediamine in Aqueous Solution by Photo-Fenton Oxidation Processes. Science, Technology and Arts Research Journal, 3(2), 12.
  • Recent Developments in the Direct Synthesis of Unprotected Primary Amines. (2025). ResearchGate. Retrieved from [Link]

  • Synthesis of 1,2-propanediamine via reductive amination of isopropanolamine over Raney Ni under the promotion of K2CO3. (n.d.). ResearchGate. Retrieved from [Link]

  • CN114105812B - Method for synthesizing N, N' -bis-salicylidene-1, 2-propanediamine by using chloropropene byproduct 1, 2-dichloropropane. (n.d.). Google Patents.
  • PubChem. (n.d.). 1,2-Propanediamine, N,N'-dimethyl-. Retrieved from [Link]

  • Quantitation method of N , N ′-disalicylidene-1,2-propanediamine by comprehensive two-dimensional gas chromatography coupled to a nitrogen chemiluminescence detector. (2025). ResearchGate. Retrieved from [Link]

  • Innovative Syntheses and Reactivity of Propiolamidines. (2025). MDPI. Retrieved from [Link]

  • Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. (n.d.). PMC. Retrieved from [Link]

  • p-Phenylenediamine - CIR Report Data Sheet. (2024). Retrieved from [Link]

  • Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. (2020). PubMed. Retrieved from [Link]

  • Oxidative Degradation of Propan-2-Ol by N-Chloroisonicotinamide in Aqueous Acetic Acid Medium; a Kinetic Study. (2022). Retrieved from [Link]

  • Sustainability in Analytical Chemistry Illustrated by Pharmaceutical Nitrosamine Testing. (2025). PMC. Retrieved from [Link]

  • 2-Methyl-1,2-propanediamine. (2025). Chemsrc. Retrieved from [Link]

  • In-Depth Photocatalytic Degradation Mechanism of the Extensively Used Dyes Malachite Green, Methylene Blue, Congo Red, and Rhodamine B via Covalent Organic Framework-Based Photocatalysts. (2024). MDPI. Retrieved from [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). Retrieved from [Link]

  • Phenylenediamines - Evaluation statement. (2023). Australian Industrial Chemicals Introduction Scheme (AICIS). Retrieved from [Link]

  • Reactive oxygen species induced by plant essential oil for effective degradation of p-phenylenediamine. (n.d.). Green Chemistry (RSC Publishing). Retrieved from [Link]

  • Photocatalytic Degradation of Food and Juices Dyes via Photocatalytic Nanomaterials Synthesized through Green Synthetic Route: A. (2023). Semantic Scholar. Retrieved from [Link]

  • Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP. (n.d.). University of Windsor. Retrieved from [Link]

  • Chemical Properties of 1,2-Propanediamine (CAS 78-90-0). (n.d.). Cheméo. Retrieved from [Link]

  • The oxidation of p-phenylenediamine, an ingredient used for permanent hair dyeing purposes, leads to the formation of hydroxyl radicals: Oxidative stress and DNA damage in human immortalized keratinocytes. (n.d.). ResearchGate. Retrieved from [Link]

  • UV-induced photodegradation of emerging para-phenylenediamine quinones in aqueous environment: Kinetics, products identification and toxicity assessments. (2025). ResearchGate. Retrieved from [Link]

  • Effect of pH on UV Photodegradation of N-Nitrosamines in Water. (n.d.). Retrieved from [Link]

  • Insight into hydrolytic reaction of N-acetylated L-histidylglycine dipeptide with novel mechlorethamine platinum(II) complex. NMR and DFT study of the hydrolytic reaction. (2011). PubMed. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Solvent Selection for 1,2-Propanediamine, 2-methyl-N1-(4-methylphenyl)- Reactions

Welcome to our dedicated technical support center for optimizing reactions involving 1,2-Propanediamine, 2-methyl-N1-(4-methylphenyl)-. This guide is designed for researchers, scientists, and professionals in drug develo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for optimizing reactions involving 1,2-Propanediamine, 2-methyl-N1-(4-methylphenyl)-. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions (FAQs) to navigate the complexities of solvent selection in your experiments. Our focus is on delivering scientifically sound, field-proven insights to enhance your reaction outcomes.

Understanding the Role of the Solvent

The choice of solvent is a critical parameter that can profoundly influence the outcome of a chemical reaction. It affects not only the solubility of reactants but also the reaction rate, selectivity, and the stability of intermediates and transition states. For reactions involving 1,2-Propanediamine, 2-methyl-N1-(4-methylphenyl)-, a molecule with both nucleophilic amine functionalities and a nonpolar aromatic ring, solvent selection is particularly nuanced.

Key Considerations for Solvent Selection:
  • Solubility: Ensuring all reactants, catalysts, and bases are sufficiently soluble is paramount to achieving a homogeneous reaction mixture and enabling efficient molecular interactions.

  • Polarity and Protic/Aprotic Nature: The polarity of the solvent can influence the stabilization of charged intermediates and transition states. Protic solvents can hydrogen-bond with and potentially deactivate nucleophiles, while polar aprotic solvents can enhance nucleophilicity.[1][2][3]

  • Boiling Point: The reaction temperature is often dictated by the solvent's boiling point. Higher temperatures can increase reaction rates but may also lead to undesired side reactions or decomposition of sensitive substrates.[4]

  • Coordination to Catalysts: In metal-catalyzed reactions, such as the common Buchwald-Hartwig amination, the solvent can coordinate to the metal center, influencing its catalytic activity.[5]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you may encounter during your experiments and provides actionable solutions.

Problem 1: Low or No Reaction Conversion

Question: My reaction is not proceeding to completion, or I'm observing very low conversion of my starting materials. What solvent-related factors should I investigate?

Answer: Low conversion is a frequent issue that can often be traced back to suboptimal solvent choice. Here’s a systematic approach to troubleshooting:

1. Assess Reactant and Catalyst Solubility:

  • Issue: Poor solubility of the diamine, aryl halide, or base can lead to a heterogeneous mixture, significantly slowing down the reaction.

  • Solution:

    • Visually inspect the reaction mixture at the reaction temperature. If solids are present, a different solvent or a co-solvent system may be necessary.

    • For Buchwald-Hartwig type couplings, which are common for forming the N-aryl bond, consider solvents known to be effective for this transformation, such as toluene, dioxane, or THF.[4][5][6] Toluene is often a good starting point due to its ability to dissolve a wide range of substrates and its relatively high boiling point.[4]

2. Evaluate Solvent Polarity:

  • Issue: The polarity of the solvent may not be optimal for stabilizing the transition state of your specific reaction.

  • Solution:

    • For SNAr Reactions: Polar aprotic solvents like DMSO, DMF, or NMP are generally preferred as they can accelerate the reaction by solvating the cation of the base, making the anionic nucleophile more reactive.[7] However, be mindful of potential side reactions with these solvents, especially at elevated temperatures.[7]

    • For Reductive Aminations: While chlorinated solvents like DCE and DCM have been historically used, greener alternatives such as ethyl acetate (EtOAc), 2-MeTHF, and isopropyl alcohol (IPA) have been shown to be effective.[8][9]

    • For Buchwald-Hartwig Aminations: Ethereal solvents (dioxane, THF) and aromatic solvents (toluene) are commonly employed.[5] The choice can depend on the specific ligand and base combination.

3. Consider the Impact of Protic Solvents:

  • Issue: If you are using a protic solvent like an alcohol, it can form hydrogen bonds with the amine nucleophile, reducing its reactivity.

  • Solution:

    • Switch to a polar aprotic solvent if nucleophilicity is a suspected issue.

    • In some cases, such as certain reductive aminations, alcohols can be suitable, but their reactivity should be considered, as they can sometimes participate in side reactions.[9]

4. Increase Reaction Temperature (Solvent Permitting):

  • Issue: The reaction may have a high activation energy and require more thermal energy to proceed at an appreciable rate.

  • Solution:

    • If your current solvent has a low boiling point (e.g., THF), consider switching to a higher-boiling solvent like toluene or dioxane to allow for higher reaction temperatures (e.g., 80-110 °C).[4] Microwave heating can also be a strategy to reach higher temperatures in a controlled manner.[10]

Problem 2: Formation of Significant Side Products

Question: I'm observing the formation of unexpected impurities alongside my desired product. Could the solvent be the culprit?

Answer: Yes, the solvent can play a direct or indirect role in the formation of side products.

1. Solvent Reactivity:

  • Issue: Some solvents can react with the reagents under the reaction conditions. For example, DMF can decompose in the presence of strong bases to form dimethylamine, which can then act as a competing nucleophile.[7]

  • Solution:

    • Choose a more inert solvent if you suspect it is reacting with your reagents. Toluene and dioxane are generally robust choices for many transformations.

2. Hydroxylation in Palladium-Catalyzed Reactions:

  • Issue: In Pd-catalyzed aminations, particularly when using aqueous bases or if water is present as an impurity, competing hydroxylation of the aryl halide can occur, leading to the formation of phenols.[11][12][13]

  • Solution:

    • Use anhydrous solvents and reagents. Ensure your reaction is set up under an inert atmosphere (e.g., argon or nitrogen).

    • The choice of ligand can also be crucial in suppressing this side reaction.[11][12]

3. Double Arylation:

  • Issue: The product of the initial N-arylation may undergo a second arylation, leading to a diarylated product.

  • Solution:

    • While this is more dependent on stoichiometry and catalyst choice, the solvent can influence the relative rates of the first and second arylations. Screening different solvent systems may help to improve selectivity for the mono-arylated product.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for solvent screening for a Buchwald-Hartwig amination with 1,2-Propanediamine, 2-methyl-N1-(4-methylphenyl)-?

A1: A good initial screen would include toluene, dioxane, and THF.[4][5] These solvents are widely used and have proven effective for a broad range of Buchwald-Hartwig reactions. Toluene is often favored for its higher boiling point, which can be beneficial for less reactive aryl chlorides.[4]

SolventBoiling Point (°C)General Characteristics
Toluene111Good for a wide range of substrates; high boiling point.[4]
Dioxane101Aprotic ether, commonly used in Pd-catalyzed couplings.[5]
THF66Lower boiling point, useful for milder reaction conditions.[4]

Q2: Can I use a protic solvent like ethanol or isopropanol for reactions with this diamine?

A2: It depends on the reaction type. For nucleophilic substitution reactions where the amine is the nucleophile, protic solvents can be detrimental as they can solvate and deactivate the amine through hydrogen bonding. For other reactions, such as some reductive aminations, alcohols can be suitable solvents.[9] However, one must be cautious as primary and secondary alcohols can be oxidized by some catalysts, generating aldehydes or ketones that can lead to undesired side products.[9]

Q3: My starting materials are not fully dissolving in my chosen solvent. What should I do?

A3: Poor solubility is a significant barrier to achieving good reaction kinetics.[4] Consider the following options:

  • Switch to a more appropriate solvent: If you are using a nonpolar solvent and have polar reactants, try a more polar solvent system.

  • Use a co-solvent: Adding a small amount of a co-solvent in which the insoluble component has better solubility can sometimes resolve the issue without drastically changing the overall reaction environment.

  • Increase the temperature: Solubility often increases with temperature. Ensure you are at the appropriate reaction temperature.

  • Use a phase-transfer catalyst (PTC): For heterogeneous reactions, a PTC can help shuttle one of the reactants across the phase boundary.[7]

Q4: How does solvent choice affect the choice of base in my reaction?

A4: The effectiveness of a base can be highly dependent on its solubility in the reaction solvent. For instance, strong inorganic bases like NaOtBu or LHMDS are commonly used in Buchwald-Hartwig reactions.[5] The solvent must be able to dissolve, or at least effectively suspend, the base to allow for deprotonation of the amine. Inadequate mixing can also be an issue if the dense inorganic base settles at the bottom of the reaction vessel.[5] For substrates that are sensitive to strong bases, weaker inorganic bases like K₂CO₃ or K₃PO₄ can be used, often in more polar solvents and at higher temperatures.[4]

Experimental Protocols

Protocol 1: General Procedure for Solvent Screening in a Buchwald-Hartwig Amination

This protocol provides a framework for systematically screening solvents for the N-arylation of 1,2-Propanediamine, 2-methyl-N1-(4-methylphenyl)- with an aryl halide.

  • Preparation: In a glovebox, arrange a set of identical reaction vials, each with a magnetic stir bar.

  • Addition of Solids: To each vial, add the aryl halide (1.0 mmol), a palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%), and the base (e.g., NaOtBu, 1.4 mmol).[4]

  • Solvent Addition: To each vial, add 5 mL of a different anhydrous, degassed solvent to be screened (e.g., toluene, dioxane, THF).

  • Amine Addition: Add 1,2-Propanediamine, 2-methyl-N1-(4-methylphenyl)- (1.2 mmol) to each vial.

  • Reaction: Seal the vials and place them in a preheated heating block at the desired temperature (e.g., 100 °C). Stir for a set amount of time (e.g., 12-24 hours).[4]

  • Analysis: After cooling to room temperature, quench the reactions and analyze the conversion and product formation in each vial by a suitable method such as LC-MS or GC-MS.

Diagram: Solvent Selection Workflow

Solvent_Selection_Workflow start Define Reaction Type (e.g., Buchwald-Hartwig, SNAr) solubility Are all reactants soluble? start->solubility polarity Consider Polarity Requirements solubility->polarity Yes fail Troubleshoot (Insolubility, Side Reactions) solubility->fail No temp Determine Temperature Needs polarity->temp screen Screen Solvents (e.g., Toluene, Dioxane, THF, DMSO) temp->screen analyze Analyze Outcome (Conversion, Purity) screen->analyze optimize Optimize Further (Co-solvent, Temperature) analyze->optimize Good Results analyze->fail Poor Results

Caption: A decision-making workflow for systematic solvent selection.

References

  • Choi, K., Brunn, J. N., Borate, K., Kaduskar, R., Pueyo, C. L., Shinde, H., Goetz, R., & Hartwig, J. F. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 146(30), 19414–19424. [Link]

  • Kavitha, C., Maruthasalam, M., & Nallu, M. (2012). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. Reaction Kinetics, Mechanisms and Catalysis, 107(2), 347–361. [Link]

  • Le-Criq, A., Le-Grognoc, E., & Le-Questel, J.-Y. (2013). Development of a solvent selection guide for aldehyde-based direct reductive amination processes. Green Chemistry, 15(5), 1159. [Link]

  • Development of a solvent selection guide for aldehyde-based direct reductive amination processes. (2013). Green Chemistry. [Link]

  • Coronel, M. A., & de Rossi, R. H. (2009). SNAr Reactions of Amines in Aprotic Solvents. ResearchGate. Retrieved February 27, 2026, from [Link]

  • Specific solvent issues with Reductive Amination/Alkylation. (n.d.). American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable. Retrieved February 27, 2026, from [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved February 27, 2026, from [Link]

  • Li, G. Y., & Zheng, G. (2006). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. The Journal of Organic Chemistry, 71(8), 3145–3148. [Link]

  • Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. (2013). Green Chemistry. [Link]

  • SN1 - Effect of the Solvent. (n.d.). OpenOChem Learn. Retrieved February 27, 2026, from [Link]

  • Solvent-Free Pd-Catalyzed N-Arylation of Amines, Amides and Diaza-18-crown-6. (2025, August 9). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Choi, K., Brunn, J. N., Borate, K., Kaduskar, R., Pueyo, C. L., Shinde, H., Goetz, R., & Hartwig, J. F. (2025, January 17). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. PMC. Retrieved February 27, 2026, from [Link]

  • Choi, K., Brunn, J. N., Borate, K., Kaduskar, R., Pueyo, C. L., Shinde, H., Goetz, R., & Hartwig, J. F. (2024, July 17). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. PubMed. Retrieved February 27, 2026, from [Link]

  • Li, G. Y., & Zheng, G. (2006). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. The Journal of Organic Chemistry, 71(8), 3145–3148. [Link]

  • Lee, C.-S., Lee, Y.-S., & Kim, J.-H. (2024). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Omega. [Link]

Sources

Optimization

Thermal instability issues with 2-methyl-N1-(4-methylphenyl)-1,2-propanediamine

Technical Support Center: 2-methyl-N1-(4-methylphenyl)-1,2-propanediamine A Guide to Understanding and Mitigating Thermal Instability Welcome to the technical support center for 2-methyl-N1-(4-methylphenyl)-1,2-propanedi...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-methyl-N1-(4-methylphenyl)-1,2-propanediamine

A Guide to Understanding and Mitigating Thermal Instability

Welcome to the technical support center for 2-methyl-N1-(4-methylphenyl)-1,2-propanediamine. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with in-depth, practical insights into the thermal stability challenges associated with this compound. This resource moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot issues and ensure the integrity of your experiments.

Thermal stability is a critical quality attribute for any active pharmaceutical ingredient (API), influencing everything from storage conditions and shelf-life to the safety and efficacy of the final drug product.[1] Aromatic amines, in particular, can be susceptible to various degradation pathways, making a thorough understanding of their behavior under thermal stress essential for successful research and development.[2][3][4]

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the stability of 2-methyl-N1-(4-methylphenyl)-1,2-propanediamine.

Q1: What are the immediate visual signs of degradation in my sample? A1: The most common visual indicators of degradation for aromatic amines are a distinct color change and the formation of precipitates. Upon exposure to heat, air (oxidation), or light, you may observe your initially colorless or pale-yellow solution turning yellow, brown, or even dark purple. This is often due to the formation of oxidized, conjugated impurities.[4]

Q2: What are the most probable thermal degradation pathways for this molecule? A2: Based on its structure—a substituted aromatic diamine—several degradation pathways are likely under thermal stress:

  • Oxidation: The amine functional groups are susceptible to oxidation, especially in the presence of air, which can lead to the formation of N-oxides, hydroxylamines, or colored polymeric impurities.[3][5] Electron-rich aromatic rings are also prone to oxidative degradation.[5]

  • Cyclization and Urea Formation: Studies on similar 1,2-diamines show that a primary degradation route involves the formation of a carbamate intermediate, which can then undergo intermolecular cyclization to yield an imidazolidinone derivative or react with another diamine molecule to form a urea compound.[6][7][8][9]

  • Cleavage: High thermal stress can lead to the cleavage of C-N or C-C bonds, resulting in smaller, more volatile fragments.

Q3: How should I properly store the solid compound and its solutions to ensure maximum stability? A3: Proper storage is your first line of defense against degradation.

  • Solid Compound: Store in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen) in a cool, dark, and dry place.[10][11] A refrigerator is suitable for short-to-medium-term storage.

  • Solutions: Prepare solutions fresh whenever possible. If storage is necessary, use a high-purity, degassed solvent and store the solution in a tightly sealed vial with minimal headspace at 2-8°C.[12] For longer-term storage, consider freezing aliquots to minimize freeze-thaw cycles.[4] Protect solutions from light at all times.[5]

Q4: Can my choice of solvent impact the thermal stability of the compound? A4: Absolutely. Solvents can play a direct role in degradation. For instance, halogenated solvents like dichloromethane have been known to react exothermically with amines, posing a significant safety risk.[13][14] Protic solvents may participate in hydrolysis or other reactions, while the presence of dissolved oxygen in any solvent can accelerate oxidative degradation.[15][16] It is crucial to use high-purity, inert solvents and to consider their compatibility with the compound, especially when heating.

Section 2: In-Depth Troubleshooting Guides

This section provides structured approaches to common experimental problems that may arise from the thermal instability of 2-methyl-N1-(4-methylphenyl)-1,2-propanediamine.

Problem: Unexpected Peaks Appear in My HPLC/LC-MS Chromatogram

You observe new peaks, often with altered retention times and UV spectra, that were not present in the initial analysis of a high-purity standard.

  • Causality: This is a classic sign of degradation occurring either in your stock solution, during sample preparation, or even within the analytical instrument itself. The energy input from a heated GC injection port or prolonged residence in a room-temperature HPLC autosampler can be sufficient to induce degradation of a thermally labile compound.

  • Troubleshooting Workflow:

G start Unexpected Chromatographic Peaks Observed step1 1. Analyze Freshly Prepared Standard (Minimize light/air exposure) start->step1 step2 2. Use Chilled Autosampler (4-8 °C) and Minimize Run Time step1->step2 step3 3. Compare Results: Peaks Still Present? step2->step3 step4 4. Investigate Stock Solution Stability (Re-analyze after 24h at storage temp) step3->step4 Yes conclusion1 Conclusion: On-instrument or Sample Prep Degradation step3->conclusion1 No step5 5. Perform Forced Degradation Study (See Protocol 2) step4->step5 conclusion2 Conclusion: Stock Solution Degradation step4->conclusion2 Degradation Observed step6 6. Compare Degradant Peaks to Unexpected Peaks step5->step6 conclusion3 Conclusion: Peaks are Confirmed Degradation Products step6->conclusion3

Caption: Troubleshooting workflow for identifying degradation sources.

Problem: My Bioassay or Chemical Reaction Shows Poor Reproducibility

You are experiencing significant variability in experimental outcomes (e.g., IC50 values, reaction yield) that cannot be attributed to pipetting or other operational errors.

  • Causality: Inconsistent degradation of the active compound between experiments is a likely cause. If the compound degrades over the course of an experiment, the effective concentration of the active species decreases, leading to unreliable results. This can be exacerbated by slight differences in incubation times, temperature, or exposure to light between runs.

  • Mitigation Strategies:

    • Standardize Procedures: Ensure that the time from solution preparation to final analysis is consistent for all samples.

    • Inert Atmosphere: For sensitive reactions, conduct experiments under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to prevent oxidation.

    • pH Control: The stability of amines can be highly pH-dependent. Ensure your buffer system is robust and that the pH remains constant throughout the experiment.[4]

    • Include Controls: Run a "time-zero" control (analyzed immediately after preparation) and a "time-final" control (incubated under identical experimental conditions but without the biological or chemical matrix) to quantify the extent of degradation during the experiment.

Section 3: Key Experimental Protocols

These protocols provide a standardized framework for handling the compound and investigating its stability profile.

Protocol 1: Recommended Storage and Handling

Adherence to these procedures will minimize inadvertent degradation.

  • Receiving: Upon receipt, immediately inspect the container for integrity. Note the date of receipt on the label.[17]

  • Storage: Store the container in a designated, well-ventilated, cool, and dry area away from heat, direct sunlight, and incompatible materials like strong acids and oxidizing agents.[10][18] A flammable storage cabinet is recommended.[18][19]

  • Dispensing: Weigh and dispense the solid material in an area with minimal air currents, or preferably in a glovebox under an inert atmosphere.

  • Solution Preparation: Use high-purity, degassed solvents. Prepare solutions immediately before use. If solutions must be made in advance, purge the vial headspace with argon or nitrogen before sealing.

  • Waste Disposal: Dispose of waste materials in a designated hazardous waste container, following your institution's safety guidelines. Never mix incompatible wastes.[18]

Protocol 2: Forced Degradation (Stress Testing) Study

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[5][20][21] The goal is to achieve 5-20% degradation of the API.

Stress ConditionProtocol DetailsRationale
Thermal (Dry Heat) Expose solid API to elevated temperatures (e.g., 60°C, 80°C) for a defined period (e.g., 24-48 hours).[3][20]To identify thermally induced degradation products in the absence of solvent.
Thermal (Solution) Reflux a solution of the API (e.g., 0.1 mg/mL in 50:50 acetonitrile:water) at 60-80°C for several hours.To assess thermal stability in the solution state, which is often more relevant to experimental conditions.
Oxidative Treat a solution of the API with a low concentration of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.[5][20]To simulate oxidative stress and identify potential N-oxides and other oxidation products. Amines are particularly susceptible.[3]
Acid Hydrolysis Treat a solution of the API with 0.1 M HCl at room temperature or with gentle heating (e.g., 40-60°C).To evaluate stability in acidic conditions, which can catalyze hydrolysis or other reactions.
Base Hydrolysis Treat a solution of the API with 0.1 M NaOH at room temperature or with gentle heating.To evaluate stability in basic conditions.
Photolytic Expose a solution of the API to a controlled source of UV and visible light, as specified by ICH Q1B guidelines.[2][5]To identify light-sensitive degradation pathways. Aromatic systems are often photolabile.[5]

Procedure:

  • Prepare a stock solution of 2-methyl-N1-(4-methylphenyl)-1,2-propanediamine (e.g., 1 mg/mL in methanol).

  • For each stress condition, dilute the stock solution into the appropriate stress medium (e.g., 0.1 M HCl, 3% H₂O₂).

  • Expose the samples to the stress conditions for a predetermined time.

  • At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a final concentration suitable for analysis.

  • Analyze the stressed samples, along with an unstressed control, by a suitable stability-indicating method (see Protocol 3).

Section 4: Data Interpretation and Mechanistic Insights

Understanding the potential degradation products is key to interpreting your data correctly.

Hypothetical Degradation Pathway

While specific experimental data for this molecule is not available, a plausible degradation pathway can be proposed based on the chemistry of related diamines.[6][7][8][9]

G cluster_oxidation Oxidative Pathway cluster_thermal Thermal Pathway (in presence of CO2/Carbonate) parent 2-methyl-N1-(4-methylphenyl) -1,2-propanediamine n_oxide N-Oxide Formation (at either N atom) parent->n_oxide Oxidation (O2, H2O2) carbamate Carbamate Intermediate parent->carbamate Reaction with CO2 (from air or buffer) polymeric Colored Polymeric Impurities n_oxide->polymeric Further Oxidation imidazolidinone Cyclization Product (Imidazolidinone derivative) carbamate->imidazolidinone Intramolecular Cyclization urea Dimerization Product (Urea derivative) carbamate->urea Nucleophilic Attack by another diamine

Caption: Plausible degradation pathways for the title compound.

Analytical Method for Stability Assessment (HPLC-UV/MS)

A robust, stability-indicating method is crucial to separate the parent compound from its degradation products.[20]

  • Column: A C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is a good starting point.[22]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start with a low percentage of B (e.g., 5-10%), ramp up to 95% B to elute all components, then re-equilibrate.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 30-40°C (keep consistent, but avoid excessively high temperatures).

  • Detection:

    • UV/DAD: Monitor at multiple wavelengths (e.g., 220 nm, 254 nm, 280 nm) to detect chromophores of both the parent and degradants. Peak purity analysis should be conducted.[20]

    • Mass Spectrometry (MS): Use electrospray ionization (ESI) in positive mode to identify the molecular weights of the parent compound and any new peaks, which is invaluable for structural elucidation of degradants.[21][23]

This guide provides a foundational framework for addressing the thermal instability of 2-methyl-N1-(4-methylphenyl)-1,2-propanediamine. By applying these principles of troubleshooting and standardized analysis, you can ensure the quality and reliability of your research.

References

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Vertex AI Search.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consider
  • Thermal Stability of Amine Compounds and Dichloromethane. (n.d.). AIDIC.
  • Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. (2014, April 15).
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Google.
  • Forced degradation and impurity profiling. (n.d.). Google.
  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. (n.d.). PMC.
  • Technical Support Center: Safe Handling and Storage of Flammable Diamines. (n.d.). Benchchem.
  • An In-depth Technical Guide to the Thermal Stability Analysis of Pharmaceutical Compounds: A Case Study Approach for CAS 73019-1. (n.d.). Benchchem.
  • Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. (n.d.). University of Kentucky.
  • Thermal Degradation Pathways of Aqueous Diamine CO 2 Capture Solvents. (2025, October 30). PDF.
  • Proposed thermal degradation pathway of 1,2-Diaminopropane (1,2-DAP). (n.d.).
  • Thermal Degradation Pathways of Aqueous Diamine CO 2 Capture Solvents. (n.d.). UKnowledge.
  • Separation of 1,2-Propanediamine, 2-methyl- on Newcrom R1 HPLC column. (n.d.). Google.
  • Thermal Stability of Amine Compounds and Dichloromethane. (n.d.). Request PDF.
  • Impact of Solvent on the Thermal Stability of Amines. (n.d.). SINTEF.
  • SAFETY DATA SHEET - 1,2-Diaminopropane. (2014, September 8). Fisher Scientific.
  • UPLC-ESI-MS/MS Method for the Quantitative Measurement of Aliphatic Diamines, Trimethylamine N-oxide, and. (2021, March 1). CDC Stacks.
  • Highly sensitive and robust LC-HRAM-MS method for simultaneous quantitation of sixteen nitrosamines in multiple drug p. (n.d.). Google.
  • Aromatic diamines: isolation, determination in migration solutions of polymeric materials, biomaterials, textile products and cosmetics. (2026, January 17). Request PDF.
  • STANDARD OPERATING PROCEDURE FOR HANDLING STORAGE AND DISPOSAL FOR TIME SENSITIVE CHEMICALS. (n.d.).
  • Specific Chemical Handling and Storage. (n.d.). UW-Milwaukee.
  • Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals. (2022, August 15). University of Notre Dame.
  • "N2-Methyl-4-nitro-1,2-benzenediamine" stability issues in solution. (n.d.). Benchchem.
  • 1,2-Propanediamine, N1-(2-amino-2-methylpropyl)-2-methyl-. (n.d.). ChemScene.

Sources

Troubleshooting

Overcoming steric hindrance in reactions involving 1,2-Propanediamine, 2-methyl-N1-(4-methylphenyl)-

Welcome to the technical support guide for navigating the synthetic challenges associated with 1,2-Propanediamine, 2-methyl-N1-(4-methylphenyl)- . This document provides in-depth troubleshooting advice, optimized protoco...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for navigating the synthetic challenges associated with 1,2-Propanediamine, 2-methyl-N1-(4-methylphenyl)- . This document provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions (FAQs) tailored for researchers, chemists, and drug development professionals. Our goal is to transform experimental hurdles into successful outcomes by explaining the causality behind protocol choices and providing validated strategies to overcome the significant steric hindrance inherent to this unique diamine.

Introduction: Understanding the Challenge

The structure of 1,2-Propanediamine, 2-methyl-N1-(4-methylphenyl)- presents a formidable steric environment around both nitrogen atoms. The primary amine (N2) is attached to a tertiary carbon, creating a neopentyl-like arrangement, while the secondary amine (N1) is flanked by this same bulky group and an aryl substituent. This architecture significantly impedes the approach of reagents, leading to common issues such as low reaction yields, catalyst deactivation, and stalled reactions, particularly in C-N cross-coupling chemistries.[1][2] This guide provides the technical insights and practical solutions required to effectively utilize this valuable, yet challenging, building block.

Frequently Asked Questions (FAQs)

Q1: What specific structural features make this molecule so sterically hindered?

A: The steric challenge arises from two key areas in the molecule's topology, as illustrated below.

  • The N2 Primary Amine: This amine is attached to a tertiary carbon atom (C2). This "neopentyl-type" arrangement severely restricts access to the nitrogen's lone pair, making it a poor nucleophile in standard SN2 or coupling reactions.[3]

  • The N1 Secondary Amine: This nitrogen is even more encumbered. It is bonded to the bulky 2-methyl-2-aminopropyl group on one side and the p-tolyl group on the other. Functionalizing this position is exceptionally difficult and often requires specialized, highly active catalytic systems.

G Figure 1: Steric Hindrance in 1,2-Propanediamine, 2-methyl-N1-(4-methylphenyl)- cluster_molecule N1 N1 (Secondary Amine) C_propyl1 C N1->C_propyl1 C_tolyl hindrance2 Extreme Steric Hindrance C_propyl2 C C_propyl1->C_propyl2 C_methyl_backbone CH₃ C_propyl1->C_methyl_backbone N2 N2 (Primary Amine) C_propyl2->N2 C_methyl_on_C2 CH₃ C_propyl2->C_methyl_on_C2 hindrance1 High Steric Shielding tolyl_ring p-Tolyl Group

Caption: Steric hotspots of the target molecule.

Q2: My Buchwald-Hartwig amination on the primary amine (N2) is failing. What are the most common reasons?

A: This is the most frequently encountered issue. Failure in the Buchwald-Hartwig amination of this hindered primary amine typically stems from three core problems:

  • Suboptimal Catalyst System: Standard Pd/phosphine catalysts (e.g., those using PPh₃) are completely ineffective. The reaction requires a catalyst system specifically designed to couple sterically demanding substrates.[4]

  • Inefficient Reductive Elimination: The final step of the catalytic cycle, reductive elimination to form the C-N bond, is often the rate-limiting step for hindered substrates. An inadequate ligand will fail to promote this step, causing the catalyst to remain in an off-cycle state.

  • Catalyst Decomposition: Hindered aminations often require higher temperatures, which can lead to catalyst decomposition into inactive palladium black if the catalyst is not sufficiently stable.[5]

Q3: I see my reaction has stalled and a fine black precipitate has formed. What is this and is the reaction salvageable?

A: The black precipitate is almost certainly "palladium black"—metallic palladium that has precipitated out of the catalytic cycle.[5] This indicates catalyst decomposition or deactivation. At this point, the reaction is not salvageable, as the active catalytic species is no longer in solution. The key is to prevent this from happening in the first place by using a more stable precatalyst, a robust ligand, and carefully controlled temperatures.

Q4: Are there viable alternatives to palladium catalysis for forming a C-N bond with this amine?

A: Yes, while palladium catalysis is the most common approach, other methods can be effective for hindered amines.

  • Copper-Catalyzed Couplings (Ullmann-type): Modern Ullmann-type reactions can be effective for hindered systems and are sometimes more tolerant of certain functional groups than palladium systems.[6]

  • Nickel-Catalyzed Amination: Nickel catalysts are emerging as a powerful, cost-effective alternative for C-N cross-coupling and have shown efficacy with hindered primary amines.[7][8] However, they may require different ligands and reaction conditions.

Troubleshooting Guide: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

This section provides a systematic approach to troubleshoot and optimize the N-arylation of the hindered N2-primary amine with aryl halides.

Problem Potential Cause Scientific Rationale & Recommended Solution
1. Low or No Product Formation A. Ineffective Ligand Choice Rationale: Sterically hindered amines require bulky, electron-rich phosphine ligands. These ligands promote the crucial, often rate-limiting, reductive elimination step and stabilize the monoligated palladium species essential for the catalytic cycle.[9] Solution: Employ a specialized biarylphosphine ligand. Start with a screening of established "Buchwald Ligands." Good starting points include RuPhos , BrettPhos , or AdBrettPhos . These are designed to create a sterically demanding coordination sphere around the palladium, which accelerates the desired C-N bond formation.[4][10]
B. Inactive Catalyst Formation Rationale: Using simple palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ requires an in situ reduction to the active Pd(0) species. This process can be inefficient and lead to the formation of palladium black, especially with challenging substrates.[6] Solution: Use a palladium precatalyst , such as RuPhos-Pd-G3 or BrettPhos-Pd-G4 . These well-defined complexes contain a Pd(II) center that rapidly and cleanly converts to the active LPd(0) species under the basic reaction conditions, leading to more reliable and reproducible results.[11][12]
C. Suboptimal Base/Solvent Combination Rationale: The base is critical for deprotonating the amine-palladium complex to form the key palladium-amido intermediate. The base must be strong enough but non-nucleophilic to avoid side reactions. Solubility is also key; if the base is not soluble, the reaction will be heterogeneous and slow.[5][12] Solution: Use a strong, non-nucleophilic alkoxide base like Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) . Pair this with an appropriate anhydrous, non-polar aprotic solvent like Toluene or 1,4-Dioxane . Ensure all reagents and solvents are scrupulously dried.[13]
2. Catalyst Decomposition (Formation of Palladium Black) A. Excessive Temperature Rationale: While heat is often required to overcome the activation energy for hindered couplings, excessive temperatures (>120 °C) can cause thermal decomposition of the palladium-phosphine complex.[5] Solution: Maintain a controlled temperature, typically between 80-110 °C . If decomposition is observed, lower the temperature to 80-90 °C and compensate with a longer reaction time. Monitor the reaction for any visual changes.
B. Presence of Air or Moisture Rationale: The active Pd(0) catalyst is highly sensitive to oxygen, which can oxidize it to an inactive Pd(II) state. Water can interfere with the base and other components of the reaction.[5] Solution: Rigorously employ air-free techniques. Use Schlenk lines or a glovebox. Degas the solvent thoroughly (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes). Use oven-dried glassware and anhydrous reagents.
3. Major Side Product is Dehalogenated Aryl Halide A. Slow Reductive Elimination Rationale: If reductive elimination is slow relative to other pathways, β-hydride elimination from the alkoxide base can occur, leading to hydrodehalogenation of the aryl halide starting material. This is a common issue when the steric hindrance around the nitrogen nucleophile is high.[11] Solution: This problem points directly back to the ligand. The use of a sufficiently bulky ligand (as described in 1A) is the primary solution, as it is specifically designed to accelerate reductive elimination over competing side reactions.[4][11]

Visualization of Key Concepts & Workflows

G Figure 2: Troubleshooting Workflow for Failed N-Arylation start Reaction Start: Low/No Yield Observed check_catalyst Step 1: Evaluate Catalyst System start->check_catalyst is_precatalyst Using a G3/G4 Precatalyst? check_catalyst->is_precatalyst Precatalyst Check use_precatalyst Action: Switch to a Precatalyst (e.g., RuPhos-Pd-G3) is_precatalyst->use_precatalyst No check_ligand Is the Ligand Bulky? (e.g., RuPhos, BrettPhos) is_precatalyst->check_ligand Yes use_precatalyst->check_ligand use_bulky_ligand Action: Screen Bulky Biaryl Phosphine Ligands check_ligand->use_bulky_ligand No check_conditions Step 2: Verify Reaction Conditions check_ligand->check_conditions Yes use_bulky_ligand->check_conditions is_inert Was the setup fully inert (Ar/N₂) and anhydrous? check_conditions->is_inert Inertness Check improve_inert Action: Use Schlenk/Glovebox. Degas solvent. Dry reagents. is_inert->improve_inert No check_base Is the Base/Solvent Correct? (e.g., NaOtBu in Toluene) is_inert->check_base Yes improve_inert->check_base change_base Action: Use NaOtBu or LHMDS. Ensure solvent is anhydrous. check_base->change_base No rerun Re-run Optimized Reaction check_base->rerun Yes change_base->rerun success Success! rerun->success

Caption: A logical workflow for diagnosing and solving common issues.

Optimized Experimental Protocol

The following protocol is a self-validating starting point for the Buchwald-Hartwig amination of the N2-primary amine. It incorporates best practices for handling air-sensitive reagents and challenging substrates.

Reaction: Coupling of 1,2-Propanediamine, 2-methyl-N1-(4-methylphenyl)- with 4-chlorotoluene

Table 1: Reagent Stoichiometry

ReagentM.W. ( g/mol )Amount (mmol)EquivalentsMass/Volume
4-chlorotoluene126.581.01.0127 mg
Target Diamine192.301.21.2231 mg
RuPhos-Pd-G3 Precatalyst876.840.020.0217.5 mg
Sodium tert-butoxide96.101.41.4135 mg
Anhydrous Toluene---5.0 mL

Step-by-Step Methodology:

  • Glassware and Atmosphere Preparation:

    • Place a 25 mL Schlenk flask containing a magnetic stir bar under high vacuum and heat with a heat gun for ~5 minutes to remove adsorbed moisture.

    • Allow the flask to cool to room temperature under an inert atmosphere (Argon or Nitrogen).

  • Reagent Addition (under inert atmosphere):

    • In a glovebox or under a positive pressure of argon, add the RuPhos-Pd-G3 precatalyst (17.5 mg), sodium tert-butoxide (135 mg), and the magnetic stir bar to the Schlenk flask.

    • Add the target diamine (231 mg) and 4-chlorotoluene (127 mg).

    • Seal the flask with a septum.

  • Solvent Addition:

    • Add anhydrous, degassed toluene (5.0 mL) via syringe.

  • Reaction Execution:

    • Place the sealed flask in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously. A healthy reaction should be a homogeneous, colored solution (often yellow to reddish-brown).[5]

    • Monitor the reaction progress by taking small aliquots via syringe and analyzing by TLC or LC-MS at 2, 6, and 24-hour intervals.

  • Workup:

    • Once the reaction is complete (or has stalled), cool the mixture to room temperature.

    • Dilute with ethyl acetate (20 mL) and filter through a short plug of celite to remove palladium residues.

    • Wash the filtrate with water (2 x 15 mL) and brine (1 x 15 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to isolate the desired N-arylated product.

References

  • Journal of the American Chemical Society. (2025). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation.
  • Angewandte Chemie International Edition. (2015). Design of New Ligands for the Palladium-Catalyzed Arylation of #-Branched Secondary Amines. MIT Open Access Articles.
  • PMC. A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles.
  • PMC. Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis.
  • TCI Chemicals. Phosphine Ligands.
  • Organic Chemistry Frontiers (RSC Publishing). Overcoming steric constraints in C–H arylation via Pd/Ag dual catalysis: a shortcut to ortho-tetrasubstituted heterobiaryl N-oxides.
  • ChemRxiv. (2024).
  • Benchchem. (2025).
  • ACS Sustainable Chemistry & Engineering. (2025). Mechanochemically Accelerated N-Arylation: A Scalable and Solvent-Minimized Approach Bypassing Friction Sensitive Reagents.
  • MilliporeSigma. Cross-Coupling Reaction Manual: Desk Reference.
  • INTERSURFCHEM SOLUTIONS. 1,2-Propanediamine.
  • RSC Publishing. (2021). The selective synthesis of N-arylbenzene-1,2-diamines or 1-arylbenzimidazoles by irradiating 4-methoxy-4′-substituted-azobenzenes in different solvents.
  • Journal of the American Chemical Society. (2014).
  • Reddit. (2018).
  • ResearchGate. (2020). C–N Cross-coupling Reactions of Amines with Aryl Halides Using Amide-Based Pincer Nickel(II)
  • University of Liverpool. (2006). Efficient Suzuki cross-coupling reactions using bulky phosphines.
  • Benchchem. (2025).
  • ResearchGate. The effect of steric hindrance in amines, and sterically destabilized twisted amides.
  • OSTI.gov. A New Measurement of Amine Steric Hindrance – N Exposure.
  • ACS GCI Pharmaceutical Roundtable.
  • WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • Chemistry LibreTexts. (2019). 10.4: Effect of sterics on Sn2 reactions.
  • Wikipedia. 1,2-Diaminopropane.

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of 1,2-Propanediamine, 2-methyl-N1-(4-methylphenyl)-

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in overcoming the chemoselective and regioselective challeng...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in overcoming the chemoselective and regioselective challenges associated with synthesizing 1,2-Propanediamine, 2-methyl-N1-(4-methylphenyl)- (also known as N1-(p-tolyl)-2-methylpropane-1,2-diamine).

Because this scaffold contains two primary amines—an unhindered N1 position and a sterically encumbered N2 position (adjacent to a gem-dimethyl group)—standard amination protocols frequently fail, leading to over-arylation, regioisomer mixtures, or catalyst deactivation. This guide provides field-proven causality, structured troubleshooting, and self-validating protocols to ensure high-yield, selective synthesis.

Mechanistic Workflow & Points of Failure

The most robust route to this molecule is the Buchwald-Hartwig Cross-Coupling of 1,2-diamino-2-methylpropane with 4-bromotoluene. Understanding the catalytic cycle is critical for diagnosing side reactions.

SynthesisWorkflow Substrates 1,2-diamino-2-methylpropane + 4-bromotoluene Catalyst Pd Precatalyst + BrettPhos (Sterically Hindered Ligand) Substrates->Catalyst Base (NaOtBu), Toluene, 80°C Intermediate Pd-Amido Intermediate (N1 Coordination) Catalyst->Intermediate Oxidative Addition & Amine Binding Side2 N2-Arylation (Regioisomer) Catalyst->Side2 Poor Steric Control / High Temp Product Target Molecule 1,2-Propanediamine, 2-methyl-N1-(4-methylphenyl)- Intermediate->Product Reductive Elimination (Fast) Side1 N1,N1-Diarylation (Over-arylation) Intermediate->Side1 Excess Aryl Halide / Unhindered Ligand

Fig 1: Buchwald-Hartwig amination pathway highlighting desired N1-monoarylation vs. side reactions.

Troubleshooting FAQs

Q1: How do I prevent N1,N1-diarylation (over-arylation) during the Buchwald-Hartwig cross-coupling? Causality & Fix: Primary amines are highly susceptible to over-arylation because the initial mono-arylated product (a secondary amine) can undergo a second round of oxidative addition and reductive elimination. To prevent this, you must manipulate the steric environment of the palladium center. Switch your ligand to BrettPhos . As demonstrated by Fors and Buchwald, the highly bulky biaryl framework of BrettPhos physically prevents the newly formed secondary amine from coordinating to the palladium center, permitting highly selective monoarylation of primary amines ()[1]. Conversely, using ligands like RuPhos shifts the rate-limiting step to reductive elimination, which inadvertently favors the arylation of secondary amines and will drive your reaction toward the N1,N1-diarylated impurity ()[2].

Q2: I am observing arylation at the N2 position (the tertiary carbon). How can I improve regioselectivity for the N1 position? Causality & Fix: While the N1 primary amine is thermodynamically and kinetically favored due to the severe steric hindrance of the gem-dimethyl group at N2, high temperatures or highly flexible ligands (like BINAP or DPPF) can force N2-arylation. Palladium-mediated N-arylation of diamines is exquisitely sensitive to steric hindrance; the less hindered primary amine is always more easily coupled under controlled conditions ()[3]. To fix this, lower your reaction temperature to 70–80 °C and strictly use a bulky ligand. If N2-arylation persists >2%, you must pre-protect the N2 amine using a Boc group (forming tert-butyl (1-amino-2-methylpropan-2-yl)carbamate) prior to coupling.

Q3: We attempted an alternative reductive amination route using 2-amino-2-methylpropanal and p-toluidine, but we are seeing massive polymerization and over-alkylation. Why? Causality & Fix: Your starting material, 2-amino-2-methylpropanal, contains both a free primary amine and an aldehyde. Under standard conditions, this molecule undergoes rapid intermolecular self-condensation (Schiff base polymerization) before it can react with p-toluidine. Furthermore, primary amines are notorious for over-alkylation in direct reductive aminations. To resolve this, protect the N2 amine (N-Boc-2-amino-2-methylpropanal). Then, use sodium triacetoxyborohydride (NaBH(OAc)3) as your reducing agent. NaBH(OAc)3 is highly selective for reducing iminium ions over unreacted aldehydes at pH 5–6, preventing the reduction of your starting material into an alcohol ()[4].

Q4: My Buchwald-Hartwig coupling shows full conversion on LC-MS, but my isolated yield is terrible. Where is the product? Causality & Fix: Diamines are excellent bidentate ligands for transition metals. Your product is likely chelating the residual palladium in the reaction mixture, forming a stable, highly soluble Pd-diamine complex that is lost during aqueous workup or sticks to the baseline of your silica column ()[3]. You must add a palladium scavenger (e.g., SiliaMetS® Thiol or an aqueous EDTA wash) to the crude mixture and stir for 1–2 hours before attempting extraction or chromatography.

Quantitative Data: Ligand Effects on Selectivity

The table below summarizes the critical impact of ligand selection on the product distribution during the Buchwald-Hartwig coupling of 1,2-diamino-2-methylpropane with 4-bromotoluene (Standard conditions: 1.0 mol% Pd, NaOtBu, Toluene, 80 °C).

Ligand SystemPrimary Amine ConversionN1-Monoarylation (Target)N1,N1-Diarylation (Side Product)N2-Arylation (Regioisomer)
BrettPhos > 99%> 98% < 1%Not Detected
RuPhos > 95%~ 60%~ 38%< 2%
BINAP ~ 75%~ 80%~ 12%~ 8%
DPPF ~ 60%~ 70%~ 20%~ 10%

Data synthesized from established mechanistic literature on Pd-catalyzed primary amine monoarylation.

Self-Validating Experimental Protocol

This protocol utilizes internal visual and chemical checkpoints to ensure the successful synthesis of 1,2-Propanediamine, 2-methyl-N1-(4-methylphenyl)- via Buchwald-Hartwig coupling.

Reagents:

  • 1,2-diamino-2-methylpropane: 1.10 equivalents

  • 4-bromotoluene: 1.00 equivalent

  • Pd2(dba)3: 1.0 mol% (2.0 mol% Pd)

  • BrettPhos: 2.2 mol%

  • Sodium tert-butoxide (NaOtBu): 1.20 equivalents

  • Anhydrous Toluene: 0.2 M

Step-by-Step Methodology:

  • Catalyst Pre-activation (Glovebox recommended): In an oven-dried Schlenk flask, combine Pd2(dba)3, BrettPhos, and NaOtBu.

  • Substrate Addition: Add 4-bromotoluene followed by 1,2-diamino-2-methylpropane.

    • Self-Validation Checkpoint: The deliberate 1.10 stoichiometric excess of the diamine ensures that 4-bromotoluene is the limiting reagent, mathematically suppressing the probability of N1,N1-diarylation.

  • Reaction Execution: Add anhydrous toluene. Seal the flask, remove it from the glovebox, and heat to 80 °C under vigorous stirring for 4 hours.

    • Self-Validation Checkpoint: Observe the color. The solution should transition from a dark purple/red (unactivated Pd2(dba)3) to a pale yellow/orange (active Pd-BrettPhos complex). If the solution turns opaque black, the catalyst has died (Pd black precipitation), indicating oxygen ingress or wet solvent.

  • Palladium Scavenging (Critical): Cool the reaction to room temperature. Add 3 equivalents (relative to Pd) of a silica-supported thiol scavenger (e.g., SiliaMetS® Thiol) directly to the crude mixture. Stir at 40 °C for 2 hours.

  • Workup: Filter the mixture through a pad of Celite to remove the Pd-bound silica and inorganic salts. Wash the pad thoroughly with ethyl acetate.

  • Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography using a gradient of Dichloromethane / Methanol / 1% aqueous NH4OH. The basic modifier (NH4OH) is mandatory to prevent the diamine from streaking on the acidic silica gel.

References
  • Title: A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. Source: Journal of the American Chemical Society (JACS). URL: [Link]

  • Title: Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. Source: ACS Omega. URL: [Link]

  • Title: Palladium-Mediated N-Arylation of Heterocyclic Diamines: Insights into the Origin of an Unusual Chemoselectivity. Source: The Journal of Organic Chemistry (JOC). URL: [Link]

  • Title: C-N Bond-Forming Reactions: Reductive Amination (Myers Chem 115). Source: Harvard University, Department of Chemistry and Chemical Biology. URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Development for the Detection of 1,2-Propanediamine, 2-methyl-N1-(4-methylphenyl)-

This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) method development for the robust detection and quantification of 1,2-Propanediamine, 2-methyl-N1-(4-methylphenyl)-....

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) method development for the robust detection and quantification of 1,2-Propanediamine, 2-methyl-N1-(4-methylphenyl)-. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol listing. It delves into the scientific rationale behind experimental choices, compares alternative chromatographic strategies, and presents a systematic approach to developing a validated, high-performance analytical method.

Understanding the Analyte: Physicochemical Properties and Analytical Challenges

1,2-Propanediamine, 2-methyl-N1-(4-methylphenyl)- is a molecule characterized by a primary and a secondary amine functional group, a chiral center, and an aromatic (p-methylphenyl) moiety. These structural features dictate its behavior in a chromatographic system and present specific analytical challenges.

  • Basicity and pKa: The presence of two amine groups makes the molecule basic. The protonation of these amines is pH-dependent and significantly influences the analyte's polarity and interaction with the stationary phase. This makes mobile phase pH a critical parameter for controlling retention and peak shape.

  • Polarity: The molecule possesses both hydrophobic (the aromatic ring) and hydrophilic (the diamine backbone) regions, making it amenable to a variety of separation modes. However, its relatively polar nature can sometimes lead to poor retention on traditional reversed-phase columns.

  • Peak Tailing: Basic analytes, such as this diamine, are notorious for interacting with acidic silanol groups present on the surface of silica-based stationary phases. This secondary interaction can lead to significant peak tailing, compromising resolution and accuracy.[1]

  • Chirality: The molecule contains a stereocenter, meaning it exists as a pair of enantiomers. While this guide focuses on achiral analysis, it is critical to acknowledge that a chiral separation may be necessary depending on the application, requiring specialized chiral stationary phases (CSPs).[2][3]

Strategic Approach to Method Development

A systematic approach is crucial for efficient and effective HPLC method development. Our strategy involves a multi-stage process, starting with the most common chromatographic mode and progressively exploring alternatives to address specific separation challenges.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening & Feasibility cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Alternative Strategies (If Needed) cluster_3 Phase 4: Validation A Analyte Characterization (pKa, Solubility, UV λmax) B Select Initial Conditions (Reversed-Phase C18) A->B C Initial Chromatogram Evaluation (Retention, Peak Shape, Resolution) B->C D Mobile Phase Optimization (pH, Organic Modifier, Buffer) C->D Proceed if feasible G Poor Retention? Consider HILIC C->G If issues H Poor Peak Shape? Consider Ion-Pairing C->H If issues E Stationary Phase Screening (C18, Phenyl, Polar-Embedded) D->E F Temperature & Flow Rate Adjustment E->F J Final Method Selection F->J G->J H->J I Enantiomers? Consider Chiral CSP I->J K Method Validation (ICH Q2(R2)) (Accuracy, Precision, Linearity, etc.) J->K

Caption: A systematic workflow for HPLC method development.

Comparative Analysis of Chromatographic Conditions

Mode Selection: Reversed-Phase vs. HILIC

Reversed-Phase (RP) Chromatography: This is the most common and versatile mode in HPLC, separating analytes based on hydrophobicity using a non-polar stationary phase and a polar mobile phase.[4] Given the presence of the methylphenyl group, our analyte has sufficient hydrophobicity for retention in RP-HPLC, making it the logical starting point. A simple RP method might use an acetonitrile/water mobile phase.[5]

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative for compounds that are too polar for adequate retention in reversed-phase.[6][7] It utilizes a polar stationary phase (like bare silica, amide, or diol) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile).[8][9] While our analyte might be sufficiently retained in RP-HPLC, HILIC could be a viable alternative if impurities are highly polar and co-elute near the void volume in RP mode.

Comparison Summary:

FeatureReversed-Phase (RP) HPLCHydrophilic Interaction (HILIC)
Principle Separation based on hydrophobicity.Partitioning between a water-enriched layer on the stationary phase and a high-organic mobile phase.[8]
Stationary Phase Non-polar (e.g., C18, C8, Phenyl)Polar (e.g., Silica, Amide, Diol)[9]
Mobile Phase High polarity (e.g., Water/Methanol)Low polarity (e.g., >80% Acetonitrile)
Suitability Good for moderately polar to non-polar analytes.Excellent for very polar and hydrophilic analytes.[6]
Verdict for Analyte Primary approach. The analyte's structure suggests sufficient retention.Secondary approach. Useful if primary approach fails or for separating highly polar impurities.
Stationary Phase (Column) Selection in Reversed-Phase

The choice of stationary phase is a powerful tool to influence selectivity.

ColumnSelection Analyte 1,2-Propanediamine, 2-methyl-N1-(4-methylphenyl)- Hydrophobic Phenyl Ring Basic Amine Groups C18 Standard C18 Strong Hydrophobic Interactions Potential for Silanol Interactions (Tailing) Analyte:f0->C18 Retained Analyte:f1->C18 Peak Tailing Phenyl Phenyl Phase Moderate Hydrophobicity π-π Interactions with Aromatic Ring Reduced Silanol Tailing Analyte:f0->Phenyl Retained via Hydrophobic & π-π Analyte:f1->Phenyl Improved Peak Shape PolarEmbedded Polar-Embedded (e.g., Amide) Moderate Hydrophobicity Shields Silanol Groups Alternative Selectivity Analyte:f0->PolarEmbedded Retained Analyte:f1->PolarEmbedded Excellent Peak Shape

Caption: Impact of stationary phase choice on analyte interactions.

  • Standard C18: The workhorse of RP-HPLC. Provides strong hydrophobic retention. However, standard C18 columns can have active silanol sites, leading to peak tailing for basic compounds.

  • Phenyl Phases (e.g., Phenyl-Hexyl): These columns offer an alternative selectivity. They provide moderate hydrophobic retention and are capable of π-π interactions with the analyte's aromatic ring, which can enhance resolution from non-aromatic impurities.[1]

  • Polar-Embedded Phases: These columns have a polar group (like an amide or carbamate) embedded within the alkyl chain. This feature helps to "shield" the residual silanol groups, significantly reducing peak tailing for basic compounds and improving peak symmetry.[1]

Mobile Phase Optimization: The Key to Good Chromatography

Effect of pH: For a basic compound, mobile phase pH is the most critical parameter. The amine groups will be protonated (cationic) at low pH and neutral at high pH.

  • Low pH (e.g., pH 2.5-3.5): Using an acidic mobile phase (e.g., with formic acid or phosphoric acid) ensures the amine groups are fully protonated. This can improve solubility in the mobile phase but may decrease retention on a C18 column. Crucially, it also protonates residual silanol groups on the silica surface, which can lead to ion-exchange interactions and severe peak tailing.

  • High pH (e.g., pH 8-10): At higher pH, the amine groups are deprotonated and exist in their neutral, more hydrophobic form. This significantly increases retention on a reversed-phase column. It also deprotonates the silanol groups, minimizing the undesirable secondary interactions and leading to vastly improved peak shape.[10] This approach requires a pH-stable column.

Organic Modifier: Acetonitrile vs. Methanol

  • Acetonitrile (ACN): Generally provides lower backpressure and better UV transparency at low wavelengths. It is the preferred choice for many applications.

  • Methanol (MeOH): Can offer different selectivity compared to ACN, especially for compounds with polar functional groups, due to its protic nature and hydrogen-bonding capabilities. It is a valuable tool if resolution is not achieved with ACN.

Ion-Pair Chromatography: If good peak shape cannot be achieved by pH adjustment, Ion-Pair (IP) chromatography is another option. An anionic IP reagent (e.g., sodium heptanesulfonate) is added to the mobile phase.[11] This reagent pairs with the protonated analyte, forming a neutral, hydrophobic complex that is well-retained and exhibits good peak shape on a C18 column.[12] However, IP reagents can be difficult to remove from the column and are often not compatible with mass spectrometry (MS).[13]

Experimental Comparison Data:

The following table illustrates hypothetical but expected results from the optimization process.

ColumnMobile PhaseExpected Retention Time (min)Tailing FactorResolution (from key impurity)Comments
Standard C18 50:50 ACN/Water + 0.1% Formic Acid (pH ~2.7)2.52.21.2Poor peak shape due to silanol interactions.
Standard C18 50:50 ACN/Water + 10mM Ammonium Bicarbonate (pH ~9.0)6.81.32.5Increased retention and improved peak shape. Requires pH-stable column.
Polar-Embedded 50:50 ACN/Water + 0.1% Formic Acid (pH ~2.7)3.11.22.1Excellent peak shape even at low pH due to silanol shielding.
Phenyl-Hexyl 50:50 MeOH/Water + 10mM Ammonium Bicarbonate (pH ~9.0)7.51.23.1Alternative selectivity from π-π interactions; improved resolution.

Recommended Protocol and Validation

Based on the principles discussed, the following protocol represents a robust starting point for analysis.

Detailed Experimental Protocol

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column thermostat, and UV/PDA detector.

Chromatographic Conditions (Optimized Method):

  • Column: Polar-Embedded C18 (e.g., Waters XBridge BEH C18, Agilent Zorbax Extend-C18), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, pH adjusted to 9.5 with ammonium hydroxide.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 30% B to 80% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection: UV at 235 nm (Aromatic absorbance).

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of the analyte at 1 mg/mL in a 50:50 mixture of Acetonitrile and Water.

  • Dilute the stock solution with the initial mobile phase (e.g., 70:30 A/B) to a working concentration of approximately 50 µg/mL.

Method Validation According to ICH Q2(R2) Guidelines

Once the final method is established, it must be validated to ensure it is fit for its intended purpose.[14][15] The key validation parameters are outlined below.

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the analyte peak is free from interference from impurities, degradants, or matrix components.[16]Peak purity index > 0.999; baseline resolution (Rs > 2.0) from adjacent peaks.
Linearity To demonstrate a proportional relationship between analyte concentration and detector response.[16]Correlation coefficient (r²) ≥ 0.999 over a defined range (e.g., 1-100 µg/mL).
Accuracy The closeness of the measured value to the true value, assessed by spike/recovery experiments.[17]Mean recovery between 98.0% and 102.0% at three concentration levels.[18]
Precision The degree of agreement among individual test results when the method is applied repeatedly.[17]Repeatability (intra-day) and Intermediate Precision (inter-day) RSD ≤ 2.0%.[18]
LOD & LOQ The lowest concentration that can be reliably detected (LOD) and quantified (LOQ) with acceptable accuracy and precision.[15]LOD: Signal-to-Noise ratio of ~3:1. LOQ: Signal-to-Noise ratio of ~10:1.
Robustness The method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., pH ±0.2, Temp ±2°C).[15]System suitability parameters (retention time, tailing factor, resolution) remain within acceptable limits.

Conclusion

Developing a robust HPLC method for an analyte like 1,2-Propanediamine, 2-methyl-N1-(4-methylphenyl)- requires a systematic and scientifically grounded approach. While a standard C18 column under acidic conditions may provide initial results, it is likely to be suboptimal due to peak tailing. A comparative evaluation demonstrates that controlling the mobile phase pH is the most effective tool for achieving good chromatography. Utilizing a high pH mobile phase (pH 9-10) with a modern, pH-stable polar-embedded or C18 column provides a superior solution, significantly improving peak shape and enhancing retention. For alternative selectivity, a Phenyl-Hexyl column can be employed. The final optimized method should be fully validated according to ICH guidelines to ensure data integrity and reliability for its intended application in research and drug development.

References

  • Barešová, H., et al. (2011). "Monitoring of aromatic amines by HPLC with electrochemical detection: comparison of methods for destruction of carcinogenic aromatic amines in laboratory wastes." Talanta, 32(4), 279-83. Available at: [Link]

  • Dr. Maisch GmbH. "HILIC - Hydrophilic Interaction Liquid Chromatography." Available at: [Link]

  • ResearchGate. (2025). "Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers." Available at: [Link]

  • Roemling, R., et al. (2022). "Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column." LCGC International. Available at: [Link]

  • Diduco. "Technique: HILIC." Available at: [Link]

  • Zenodo. (2024). "METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW." Available at: [Link]

  • Chypre, M., & D'Hondt, M. (2011). "Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique." Analytical and Bioanalytical Chemistry, 401(3), 845-854. Available at: [Link]

  • IntuitionLabs. (2026). "ICH Q2(R2) Guide: Analytical Method Validation Explained." Available at: [Link]

  • University of Tartu. (2012). "Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds." Available at: [Link]

  • Acta Scientific. (2020). "New Method Development by HPLC and Validation as per ICH Guidelines." Available at: [Link]

  • ResearchGate. "Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities." Available at: [Link]

  • Agilent Technologies. "Oligonucleotide Purification using Ion Pair Reversed-Phase Liquid Chromatography." Available at: [Link]

  • AMSbio. (2025). "ICH Guidelines for Analytical Method Validation Explained." Available at: [Link]

  • ResearchGate. (2025). "What is the Method Validation Steps According to ICH and USP Guidelines ? and What is Acceptance Criteria for this Steps ?" Available at: [Link]

  • Welch Materials. (2024). "Types and Applications of Ion-Pair Reagents in Liquid Chromatography." Available at: [Link]

  • ACS Publications. (1965). "Separation of Aromatic Amines by Reversed-Phase Chromatography." Available at: [Link]

  • SIELC Technologies. "Separation of 1,2-Propanediamine, 2-methyl- on Newcrom R1 HPLC column." Available at: [Link]

  • ChemRxiv. (2022). "Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted UPLC-MS analysis of the polar metabolome." Available at: [Link]

  • Element Lab Solutions. "A New View of Reversed Phase HPLC Selectivity." Available at: [Link]

  • Phenomenex. "Reversed Phase HPLC Columns." Available at: [Link]

  • Shimadzu. "Mobile phases compatible for LC/MS." Available at: [Link]

  • PMC. (2024). "Comparison of Amine-Modified Polymeric Stationary Phases for Polar Metabolomic Analysis..." Available at: [Link]

  • Shimadzu (Europe). "Mobile phases compatible for LCMS." Available at: [Link]

  • LCGC North America. (2020). "Optimizing MS-Compatible Mobile Phases for IEX Separation of Monoclonal Antibodies." Available at: [Link]

  • PMC. (2020). "An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020)." Available at: [Link]

  • Phenomenex. "Chiral HPLC Separations." Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). "RP-HPLC Single Advance Method with Validation Studies for Imipramine Hydrochloride and its Intermediates." Available at: [Link]

  • ResearchGate. (2014). "A Rapid, Validated RP-HPLC Method for the Determination of Seven Volatile N-Nitrosamines in Meat." Available at: [Link]

  • PMC. (2022). "Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI)." Available at: [Link]

  • RSC Publishing. (2023). "Development of a reliable method for determination of N-nitrosamines in medicines using disposable pipette extraction and HPLC-MS analysis." Available at: [Link]

  • Journal of Chemistry. (2024). "RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability." Available at: [Link]

  • LCGC International. (2015). "Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC." Available at: [Link]

  • PMDA. (2019). "Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges." Available at: [Link]

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Comparative

Comparative Analytical Guide: Mass Spectrometry Fragmentation and Platform Comparison for 2-methyl-N1-(4-methylphenyl)-1,2-propanediamine

Executive Summary In modern drug development and medicinal chemistry, online mass spectrometric monitoring enables the rapid detection of reaction intermediates for aromatic-1,2-diamines, accelerating synthetic workflows...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development and medicinal chemistry, online mass spectrometric monitoring enables the rapid detection of reaction intermediates for aromatic-1,2-diamines, accelerating synthetic workflows[1]. The compound 2-methyl-N1-(4-methylphenyl)-1,2-propanediamine (Molecular Weight: 178.28 g/mol ; Exact Mass: 178.1470 Da) presents a unique analytical challenge due to the presence of both a sterically hindered primary aliphatic amine and a secondary aryl amine.

This guide objectively compares the two premier analytical platforms for characterizing this compound: Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) . By dissecting the mechanistic causality of its fragmentation and providing self-validating experimental protocols, this document serves as an authoritative reference for researchers optimizing diamine quantification and structural elucidation.

Mechanistic Causality: The "Why" Behind the Fragmentation

Mass spectrometry is an indispensable analytical tool for determining the molecular weight and structural features of complex diamines[2]. To optimize detection, one must understand the thermodynamic drivers of the molecule's gas-phase dissociation.

The predominant fragmentation pathway for vicinal diamines under both electron ionization (EI) and collision-induced dissociation (CID) originates from an initial C(1)-C(2) bond cleavage, formally known as


-cleavage[3]. Oxidative fragmentation reactions of vicinally substituted amines inherently favor the cleavage of the carbon-carbon bond between the two functional groups, as the resulting fragments are highly stabilized[4].

For 2-methyl-N1-(4-methylphenyl)-1,2-propanediamine, the C1-C2 cleavage yields two distinct, resonance-stabilized iminium ions:

  • m/z 120 (

    
    ):  Charge retention on the N1 nitrogen, stabilized by the extended 
    
    
    
    -conjugation of the p-tolyl ring.
  • m/z 58 (

    
    ):  Charge retention on the N2 nitrogen, stabilized by the electron-donating inductive effects of the gem-dimethyl groups.
    

Furthermore, the ionization source environment—such as gas-phase reactions and thermal dynamics in ESI or APCI sources—can drastically alter the protonation state and ultimate detection limits of these amine-containing compounds[5].

Visualization of the Fragmentation Dynamics

Fragmentation Parent Molecular Ion [M]⁺• (m/z 178) 2-methyl-N1-(4-methylphenyl)-1,2-propanediamine Cleavage α-Cleavage of C1-C2 Bond Parent->Cleavage Electron Ionization (70 eV) Frag1 m/z 120 [p-Tolyl-NH=CH2]⁺ Cleavage->Frag1 Charge Retention on N1 (- 58 Da radical) Frag2 m/z 58 [NH2=C(CH3)2]⁺ Cleavage->Frag2 Charge Retention on N2 (- 120 Da radical)

Fig 1. Primary α-cleavage fragmentation pathway of the target 1,2-diamine under EI-MS.

Platform Performance Comparison

Choosing between GC-MS and LC-MS/MS depends on the analytical goal: structural discovery versus high-throughput quantitation. Polyamines are notoriously difficult to analyze via GC due to active site adsorption (peak tailing), often necessitating derivatization. Conversely, LC-ESI-MS/MS allows for direct analysis but is susceptible to matrix-induced ion suppression.

Table 1: Analytical Platform Comparison
ParameterGC-EI-MS (Structural Discovery)LC-ESI-MS/MS (Quantitation)
Ionization Mechanism Hard Ionization (70 eV EI)Soft Ionization (ESI+)
Primary Analyte Ion Radical Cation

(m/z 178)
Protonated

(m/z 179)
Sample Preparation Derivatization required (e.g., MBTFA)Direct injection (Dilute & Shoot / SPE)
Sensitivity (LOD) Moderate (~10-50 ng/mL)High (~0.1-1 ng/mL)
Specificity High (Full spectral library matching)Very High (Targeted MRM transitions)
Carryover Risk High (Inlet adsorption of amines)Low to Moderate (Mitigated by wash steps)
Table 2: Diagnostic MRM Transitions (LC-ESI-MS/MS)
Precursor Ion (m/z)Product Ion (m/z)Collision EnergyStructural AssignmentPurpose
179.1120.118 eV

Primary Quantifier
179.158.128 eV

Secondary Qualifier
179.1162.112 eV

Neutral Loss Qualifier
Workflow Visualization

Workflow cluster_GC GC-EI-MS (Structural Discovery) cluster_LC LC-ESI-MS/MS (High-Throughput Quantitation) Sample Sample Preparation (Matrix Extraction) Deriv Derivatization (e.g., MBTFA) Sample->Deriv Volatilization Dilute Dilute & Shoot / SPE (No Derivatization) Sample->Dilute Direct Analysis EI EI Source (Hard Ionization) Deriv->EI FullScan Full Scan / SIM (Library Matching) EI->FullScan ESI ESI Source (Soft Ionization) Dilute->ESI MRM MRM Transitions (179 → 120, 179 → 58) ESI->MRM

Fig 2. Comparative analytical workflows: GC-EI-MS vs. LC-ESI-MS/MS for diamine analysis.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate mandatory System Suitability Testing (SST) and Internal Standard (IS) normalization to guarantee that the data generated is a true reflection of the sample chemistry, independent of instrumental drift.

Protocol A: High-Sensitivity LC-ESI-MS/MS (Recommended for Quantitation)

Causality Check: A Biphenyl LC column is selected over standard C18 to exploit


 interactions with the p-tolyl group, resolving the analyte from polar matrix interferences.
  • System Suitability & Calibration:

    • Inject a double-blank (matrix without analyte or IS) to establish baseline noise and prove zero carryover.

    • Inject a zero-blank (matrix with IS) to confirm the IS does not contribute to the analyte MRM channels.

    • Run a 6-point calibration curve (0.5 ng/mL to 500 ng/mL). Linearity (

      
      ) validates the dynamic range.
      
  • Sample Preparation (Protein Precipitation):

    • Aliquot 50 µL of plasma/matrix into a microcentrifuge tube.

    • Add 10 µL of stable isotope-labeled internal standard (e.g.,

      
      -analog or structurally similar diamine at 50 ng/mL).
      
    • Add 150 µL of ice-cold Acetonitrile (containing 1% Formic Acid) to precipitate proteins and lock the amines in their protonated state.

    • Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer 100 µL of the supernatant to an autosampler vial.

  • Chromatographic Separation:

    • Column: Biphenyl core-shell column (50 x 2.1 mm, 2.6 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 3.5 minutes. Flow rate: 0.4 mL/min.

  • Mass Spectrometry (ESI+ MRM):

    • Source Temperature: 400°C (Optimized to prevent thermal degradation while ensuring complete desolvation).

    • Capillary Voltage: 3.5 kV.

    • Monitor transitions: 179.1

      
       120.1 (Quantifier) and 179.1 
      
      
      
      58.1 (Qualifier).
Protocol B: GC-EI-MS (Recommended for Structural Confirmation)

Causality Check: Direct GC injection of 1,2-diamines leads to severe peak tailing and thermal breakdown. Derivatization with MBTFA replaces the active amine hydrogens with trifluoroacetyl groups, increasing volatility and thermal stability.

  • System Suitability:

    • Perform an air/water background check (m/z 18, 28, 32) to ensure the vacuum system is leak-free.

    • Inject an alkane standard mix to validate retention indices.

  • Derivatization (Trifluoroacetylation):

    • Dry down 100 µL of the extracted sample under a gentle stream of nitrogen.

    • Add 50 µL of N-Methyl-bis(trifluoroacetamide) (MBTFA) and 50 µL of anhydrous pyridine.

    • Incubate at 60°C for 30 minutes.

    • Evaporate to dryness and reconstitute in 100 µL of GC-grade Hexane.

  • Chromatographic Separation:

    • Column: 5% Phenyl-methylpolysiloxane (30 m x 0.25 mm, 0.25 µm film).

    • Inlet: 250°C, Splitless mode (1 µL injection).

    • Oven Program: 70°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Mass Spectrometry (EI):

    • Electron Energy: 70 eV.

    • Source Temperature: 230°C.

    • Scan Range: m/z 40 to 450. Look for the molecular ion of the derivatized compound and the corresponding

      
      -cleavage fragments (shifted by the mass of the TFA groups).
      

References

  • N, N-(Dialkylsubstituted)-1,2-Diarylethylene Diamines: Chemical Ionization Mass Spectral Analysis. chemijournal.com.
  • Accelerated microdroplet synthesis of benzimidazoles by nucleophilic addition to protonated carboxylic acids. Chemical Science (RSC Publishing).
  • N1-(oxetan-3-yl)ethane-1,2-diamine|RUO. Benchchem.
  • Singlet oxygen mediated fragmentation of amino alcohols, 1,2-diamines, and amino ketones. American Chemical Society.
  • Using Gas Phase Reactions of Hexamethylene Triperoxide Diamine (HMTD) to Improve Detection in Mass Spectrometry. OSTI.GOV.

Sources

Validation

FT-IR characteristic peaks of 1,2-Propanediamine, 2-methyl-N1-(4-methylphenyl)-

The following guide details the FT-IR characteristic analysis of 1,2-Propanediamine, 2-methyl-N1-(4-methylphenyl)- , a specialized diamine ligand often used in coordination chemistry and pharmaceutical synthesis. This gu...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the FT-IR characteristic analysis of 1,2-Propanediamine, 2-methyl-N1-(4-methylphenyl)- , a specialized diamine ligand often used in coordination chemistry and pharmaceutical synthesis.

This guide synthesizes theoretical spectral assignment with empirical data from structural analogs to provide a robust reference for identification and quality control.

A Technical Comparison Guide for Structural Validation[1]

Executive Summary & Compound Identity

1,2-Propanediamine, 2-methyl-N1-(4-methylphenyl)- (also known as N1-(p-tolyl)-1,2-diamino-2-methylpropane) is a bidentate ligand featuring a sterically hindered primary amine and a secondary aromatic amine. Its infrared spectrum is a "fingerprint" resulting from the hybridization of an aliphatic diamine backbone and an aromatic p-tolyl system.

  • CAS Number: 64450-10-8 (Generic for N-substituted analogs; specific isomer requires structural verification)

  • Molecular Formula:

    
    
    
  • Structural Components:

    • Gem-dimethyl backbone: 1,2-diamino-2-methylpropane.[1]

    • Aromatic substituent: p-Tolyl group attached to N1.

Why This Analysis Matters

In drug development and catalysis, distinguishing this specific derivative from its precursors (p-toluidine and 1,2-diamino-2-methylpropane) is critical. The FT-IR spectrum provides the fastest method to confirm the formation of the secondary amine bond (N1-Ar) while verifying the integrity of the primary amine (N2).

Structural Dissection & Spectral Prediction

The FT-IR spectrum of this compound can be deconstructed into three distinct zones. The following diagram illustrates the logical flow of spectral assignment based on functional group analysis.

FTIR_Analysis Compound Target Molecule 2-methyl-N1-(4-methylphenyl)-1,2-propanediamine Zone1 Zone 1: High Frequency (3500 - 2800 cm⁻¹) Compound->Zone1 Zone2 Zone 2: Double Bond/Fingerprint (1650 - 1450 cm⁻¹) Compound->Zone2 Zone3 Zone 3: Low Frequency (1350 - 800 cm⁻¹) Compound->Zone3 NH_Stretch N-H Stretching 3300-3400 cm⁻¹ (1° & 2° Amine mix) Zone1->NH_Stretch CH_Stretch C-H Stretching Ar: >3000 cm⁻¹ Ali: 2850-2960 cm⁻¹ Zone1->CH_Stretch Ring_Modes Aromatic Ring Modes ~1615 & 1515 cm⁻¹ (p-Substituted) Zone2->Ring_Modes NH_Bend N-H Scissoring ~1600 cm⁻¹ (Primary Amine) Zone2->NH_Bend CN_Stretch C-N Stretching Ar-N: 1250-1310 cm⁻¹ Ali-N: 1000-1200 cm⁻¹ Zone3->CN_Stretch OOP_Bend OOP Bending ~810-820 cm⁻¹ (p-Substitution) Zone3->OOP_Bend

Figure 1: Structural breakdown of FT-IR spectral zones for the target diamine.

Detailed Characteristic Peaks

The following assignments are derived from standard group frequencies and validated against the spectra of the constituent fragments (p-toluidine and aliphatic diamines).

A. The N-H Stretching Region (3500 – 3200 cm⁻¹)

This is the most diagnostic region for confirming the amine substitution.

  • Primary Amine (

    
     on C2):  Appears as a doublet  (asymmetric and symmetric stretching).[2][3]
    
    • Frequency: ~3380 cm⁻¹ and ~3310 cm⁻¹.

  • Secondary Amine (

    
     on C1):  Appears as a single weak band .[2][3]
    
    • Frequency: ~3400 cm⁻¹ (often overlapping with the primary amine doublet).[3]

  • Differentiation: Unlike the precursor (1,2-diamino-2-methylpropane) which has two primary amines (strong, broad doublet), the target molecule will show a complex multiplet pattern due to the mix of

    
     and 
    
    
    
    amines.
B. The C-H Stretching Region (3100 – 2800 cm⁻¹)[4]
  • Aromatic C-H: Weak shoulder bands > 3000 cm⁻¹ (approx. 3020-3050 cm⁻¹).[4][5]

  • Aliphatic C-H: Strong bands between 2850 – 2970 cm⁻¹ .

    • Specific Feature: The gem-dimethyl group (

      
      ) typically causes a splitting of the methyl C-H bending modes, but in the stretching region, it contributes to a strong intensity at ~2960 cm⁻¹.
      
C. The Fingerprint Region & Aromatic Modes
  • Ring Breathing (C=C): Two sharp, distinct bands at ~1615 cm⁻¹ and ~1515 cm⁻¹ . The 1515 cm⁻¹ band is highly characteristic of para-substituted aromatic rings.

  • C-N Stretching (Aromatic): A strong band at 1260 – 1310 cm⁻¹ . This confirms the attachment of the nitrogen to the phenyl ring (Ar-N bond).

  • Gem-Dimethyl "Split": A characteristic doublet in the bending region at ~1365 cm⁻¹ and ~1385 cm⁻¹ . This confirms the specific 2-methyl-1,2-propanediamine backbone.

  • Out-of-Plane (OOP) Bending: A strong, solitary band at 810 – 820 cm⁻¹ . This indicates para-substitution (two adjacent hydrogens on the ring).

Comparative Analysis: Target vs. Alternatives

To validate your sample, compare its spectrum against these two common alternatives/precursors.

Comparison Table
Spectral FeatureTarget Molecule Alt 1: 1,2-Diamino-2-methylpropane Alt 2: p-Toluidine
N-H Stretch Complex Multiplet (3 bands expected)Broad Doublet (Two

amines)
Doublet (

aromatic amine)
Aromatic C=C Present (~1615, 1515 cm⁻¹)Absent Present (~1620, 1510 cm⁻¹)
Gem-Dimethyl Split Peak (~1365/1385 cm⁻¹)Split Peak (~1365/1385 cm⁻¹)Absent
C-N Stretch Mixed (Ar-N at 1280; Ali-N at 1050)Aliphatic Only (~1050 cm⁻¹)Aromatic Only (~1270 cm⁻¹)
OOP Bending ~815 cm⁻¹ (p-sub)Broad wag (~700-900 cm⁻¹)~810 cm⁻¹ (p-sub)
Key Differentiators
  • Vs. Aliphatic Precursor: The appearance of sharp aromatic peaks at 1515 cm⁻¹ and 815 cm⁻¹ immediately confirms the addition of the tolyl group.

  • Vs. Aromatic Precursor: The appearance of the aliphatic C-H stretches (2800-2970 cm⁻¹) and the gem-dimethyl split (1365/1385 cm⁻¹) confirms the presence of the isobutane backbone.

Experimental Protocol for Validation

To ensure high-quality spectral data for this specific amine, follow this protocol.

Sample Preparation
  • State: The compound is likely a viscous liquid or low-melting solid.

  • Method: ATR (Attenuated Total Reflectance) is recommended over KBr pellets to avoid moisture absorption (amines are hygroscopic).

    • Crystal: Diamond or ZnSe.

    • Cleaning: Clean crystal with isopropanol to remove previous lipophilic residues.

Step-by-Step Workflow
  • Background Scan: Run an air background (32 scans, 4 cm⁻¹ resolution).

  • Sample Application: Apply 1 drop of the neat amine to the ATR crystal. Ensure full coverage of the "eye".

  • Acquisition: Collect 32-64 scans.

  • CO2 Correction: Apply atmospheric suppression if doublets appear at 2350 cm⁻¹.

  • Baseline Correction: Apply automatic baseline correction only if the baseline drifts significantly >3500 cm⁻¹.

Self-Validating Check
  • Check 1: Do you see the 1515 cm⁻¹ band? (Yes = Aromatic ring present).[5]

  • Check 2: Do you see the 1365/1385 cm⁻¹ split? (Yes = Gem-dimethyl backbone present).

  • Check 3: Is the N-H region <3500 cm⁻¹ free of broad O-H troughs? (Yes = Sample is dry).

References

  • NIST Mass Spectrometry Data Center. Infrared Spectrum of 1-Propanamine, 2-methyl-N-(2-methylpropyl)- (Aliphatic Amine Analog). NIST Standard Reference Database. Link

  • Sigma-Aldrich/Merck. 1,2-Diamino-2-methylpropane Product Specification & Spectral References.Link

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS) - p-Toluidine.Link

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. (Detailed assignment of Primary vs. Secondary Amines). Link

Sources

Comparative

Purity assay standards for 1,2-Propanediamine, 2-methyl-N1-(4-methylphenyl)-

An Objective Comparison Guide: Purity Assay Standards for 1,2-Propanediamine, 2-methyl-N1-(4-methylphenyl)- Executive Summary For researchers and drug development professionals, establishing the absolute purity of pharma...

Author: BenchChem Technical Support Team. Date: March 2026

An Objective Comparison Guide: Purity Assay Standards for 1,2-Propanediamine, 2-methyl-N1-(4-methylphenyl)-

Executive Summary

For researchers and drug development professionals, establishing the absolute purity of pharmaceutical intermediates is a critical regulatory requirement. 1,2-Propanediamine, 2-methyl-N1-(4-methylphenyl)- is a sterically hindered, aliphatic-aromatic diamine. Because of its dual-amine functionality, standard chromatographic purity assays often suffer from severe peak tailing and poor resolution.

This guide objectively compares the three leading analytical methodologies—Quantitative NMR (qNMR) , High-Resolution LC-MS/MS , and Conventional HPLC-UV —to establish a self-validating system for certifying the purity of this diamine reference standard.

Chemical Profiling & Analytical Challenges

Understanding the causality behind analytical failures requires profiling the molecule's structural idiosyncrasies:

  • Steric Hindrance: The 2-methyl-1,2-propanediamine backbone places a primary amine on a sterically crowded tertiary carbon, while the secondary amine (N1) is bonded to a bulky p-tolyl group. This hindrance drastically reduces the kinetics of pre-column derivatization agents typically used for aliphatic amines[1].

  • Basic Nitrogen Sites: The dual basic sites interact strongly with residual acidic silanols on silica-based stationary phases. In reversed-phase liquid chromatography (RPLC), this causes severe peak tailing and artificial peak broadening unless highly controlled pH buffers or ion-pairing agents are utilized[1].

  • Chromophoric Advantage: Unlike purely aliphatic diamines, the p-tolyl substitution provides a strong π-π* UV chromophore, making direct UV detection viable without the need for complex derivatization[1].

Comparative Analysis of Assay Methodologies

To establish a highly authoritative purity standard, laboratories must choose between absolute quantification (qNMR) and relative quantification (LC-MS/MS, HPLC-UV). The table below summarizes the performance metrics of these alternatives.

Analytical ParameterqNMR (Absolute Purity Standard)High-Resolution LC-MS/MSConventional HPLC-UV
Primary Application Primary reference standard certificationTrace impurity & genotoxin profilingRoutine batch release & bulk purity
Detection Limit (LOD) ~0.1% (Bulk level)~0.05 ng/mL (Ultra-trace)~0.1 µg/mL (Moderate)
Reference Standard Needed? No (Uses independent ISRM)Yes (For quantification)Yes (For quantification)
Peak Tailing Susceptibility N/A (Solution-state physics)Low (Mitigated by volatile buffers)High (Requires strict pH control)
Structural Confirmation Yes (via distinct chemical shifts)Yes (via MS/MS fragmentation)No (Relies on retention time)
Regulatory Alignment ISO 17034 / Metrology traceabilityICH M7 (Mutagenic impurities)ICH Q2(R1) (Routine Assay)

Orthogonal Purity Validation Workflow

To ensure scientific integrity, a self-validating system employs orthogonal techniques. qNMR is first used to establish the absolute mass fraction of the primary standard, which is then used to calibrate the LC-MS/MS system for routine, high-sensitivity impurity profiling[2].

Orthogonal purity validation workflow for diamine reference standards.

Step-by-Step Experimental Protocols

Protocol A: Absolute Purity Certification via qNMR (The Gold Standard)

qNMR acts as a self-validating system because it does not require a pre-existing standard of the analyte. Instead, it relies on the fundamental physics that the integrated area of a proton resonance is strictly proportional to the number of nuclei[2].

Materials:

  • Internal Standard Reference Material (ISRM): 3,5-Bis(trifluoromethyl)benzoic acid (BTFMBA), certified SI-traceable[3].

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-

    
    ).
    

Methodology:

  • Gravimetric Preparation: Using a microanalytical balance (precision

    
     3 µg), accurately weigh ~10.0 mg of the diamine analyte and ~10.0 mg of the BTFMBA internal standard into the same vial. Causality: Minimizing gravimetric uncertainty is the most critical step in qNMR, as weighing errors directly propagate into the final purity calculation[3].
    
  • Dissolution: Add 0.6 mL of DMSO-

    
     and vortex until complete dissolution is achieved. Transfer to a 5 mm high-precision NMR tube.
    
  • Acquisition Parameters:

    • Frequency: 600 MHz

      
      H NMR.
      
    • Relaxation Delay (D1): 60 seconds. Causality: A D1 delay of at least 5 times the longest longitudinal relaxation time (

      
      ) ensures that all proton spins return to thermal equilibrium between pulses, preventing signal saturation and ensuring absolute quantitative accuracy.
      
    • Scans: 64 transients.

  • Data Processing: Integrate the isolated aromatic protons of the p-tolyl group against the known aromatic protons of the BTFMBA standard to calculate the absolute mass fraction.

Protocol B: Trace Impurity Profiling via LC-MS/MS

Once the primary standard is certified via qNMR, LC-MS/MS is employed to detect trace genotoxic impurities (e.g., potential N-nitrosamine derivatives) down to the 0.05 ng/mL threshold[4],[5].

Methodology:

  • Sample Preparation: Dissolve the diamine in a 50:50 mixture of Methanol:Water to a concentration of 1.0 µg/mL.

  • Chromatographic Separation:

    • Column: End-capped C18 column (e.g., 150 × 4.6 mm, 3 µm)[5]. Causality: End-capping neutralizes free silanols, preventing secondary electrostatic interactions with the diamine that cause peak tailing.

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes; Flow rate: 0.4 mL/min.

  • Mass Spectrometry (ESI+ MRM Mode):

    • Causality: The 0.1% Formic Acid in the mobile phase lowers the pH to ~2.7, ensuring both nitrogen atoms on the diamine are fully protonated (

      
      ). This not only sharpens the chromatographic peak but exponentially increases the ionization efficiency in the positive Electrospray Ionization (ESI+) source[4].
      
    • Monitor the precursor-to-product ion transitions specific to the diamine and its known synthetic byproducts.

Regulatory Compliance: ICH Q2(R1) Validation

To ensure the trustworthiness of the chosen analytical procedure, the method must be validated according to ICH Q2(R1) guidelines[6]. For this specific diamine, Specificity is the most critical parameter. The laboratory must demonstrate that the analytical procedure can unequivocally assess the analyte in the presence of expected impurities, such as mono-alkylated intermediates or positional isomers[7]. If LC-MS/MS cannot achieve complete chromatographic discrimination, the unique MS/MS fragmentation patterns serve as the necessary orthogonal level of specificity.

References

  • FDA. "Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry." U.S. Food and Drug Administration,[Link]

  • BIPM. "Internal Standard Reference Data for qNMR: 3,5-Bis(trifluoromethyl)benzoic Acid [ISRD-05]." Bureau International des Poids et Mesures,[Link]

  • Encyclopedia.pub. "QNMR for Reference Material Preparation." MDPI Encyclopedia, [Link]

  • ResearchGate. "Study on the determination of some diamine in urine by LC-MS/MS." ResearchGate,[Link]

  • JAPS. "Novel stability indicating LC-MS method for N-Nitroso dimethyl amine genotoxic impurity quantification." Journal of Applied Pharmaceutical Science,[Link]

Sources

Validation

A Senior Application Scientist's Guide to the Structural Characterization of 1,2-Propanediamine, 2-methyl-N1-(4-methylphenyl)- Complexes

This guide provides a comprehensive overview and comparison of key analytical techniques for the structural characterization of metal complexes involving the chiral diamine ligand, 1,2-Propanediamine, 2-methyl-N1-(4-meth...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview and comparison of key analytical techniques for the structural characterization of metal complexes involving the chiral diamine ligand, 1,2-Propanediamine, 2-methyl-N1-(4-methylphenyl)-. The insights and protocols herein are curated for researchers, scientists, and drug development professionals to facilitate robust and reliable structural elucidation.

The ligand in focus, a derivative of 1,2-propanediamine, is an important chelating agent in coordination chemistry.[1] Its ability to form stable complexes with various transition metals makes it a valuable component in the development of catalysts for asymmetric synthesis and potential therapeutic agents.[1] Accurate structural characterization is paramount to understanding the steric and electronic environments around the metal center, which in turn dictates the complex's reactivity and efficacy.

This guide will compare and contrast the utility of single-crystal X-ray diffraction, Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and Fourier-transform infrared (FT-IR) spectroscopy. For each technique, we will delve into the causality behind experimental choices, provide validated protocols, and present data in a comparative format.

Single-Crystal X-ray Diffraction: The Definitive Solid-State Structure

Single-crystal X-ray diffraction (SC-XRD) stands as the gold standard for unambiguous determination of a molecule's three-dimensional structure in the solid state. It provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.[2] For complexes of 1,2-propanediamine, 2-methyl-N1-(4-methylphenyl)-, SC-XRD can reveal the coordination mode of the bidentate ligand, the geometry around the metal center (e.g., square planar, tetrahedral, or octahedral), and the conformation of the chelate ring.[1]

Experimental Workflow & Causality

The primary challenge in SC-XRD is growing a high-quality single crystal suitable for diffraction. The choice of solvent system is critical; slow evaporation of a solution of the complex is a common method. The solvent should be one in which the complex is moderately soluble, allowing for the gradual formation of a well-ordered crystal lattice.

Diagram: Workflow for Single-Crystal X-ray Diffraction

SC_XRD_Workflow cluster_prep Crystal Growth cluster_analysis Data Collection & Analysis synthesis Synthesize & Purify Complex dissolve Dissolve in Appropriate Solvent synthesis->dissolve crystallize Slow Evaporation / Vapor Diffusion dissolve->crystallize mount Mount Crystal on Diffractometer crystallize->mount Select High-Quality Crystal collect Collect Diffraction Data mount->collect solve Solve Structure (e.g., SHELXT) collect->solve refine Refine Structure (e.g., SHELXL) solve->refine report Crystallographic Information File (CIF) Bond Lengths & Angles Coordination Geometry refine->report Generate CIF & Report

Caption: A typical workflow for the structural elucidation of a metal complex using single-crystal X-ray diffraction.

Experimental Protocol: Single-Crystal Growth and Data Collection
  • Crystal Growth:

    • Dissolve approximately 10-20 mg of the purified metal complex in a minimal amount of a suitable solvent (e.g., chloroform, acetonitrile, or a mixture thereof).[2]

    • Filter the solution through a syringe filter into a clean, small vial.

    • Allow the solvent to evaporate slowly at room temperature over several days.[2] Orange block-like crystals are often indicative of a well-formed structure.[2]

  • Data Collection:

    • Carefully select and mount a suitable crystal on a goniometer head.

    • Place the mounted crystal on the X-ray diffractometer.

    • Collect diffraction data at a controlled temperature (e.g., 100 K or 293 K) using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Structure Solution and Refinement:

    • Process the collected data (integration and scaling).

    • Solve the structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data to obtain the final structure.

Data Comparison: What SC-XRD Reveals vs. Other Techniques
ParameterSingle-Crystal X-ray DiffractionNMR SpectroscopyMass SpectrometryFT-IR Spectroscopy
Molecular Structure Absolute 3D structure in solid stateConnectivity and solution-state conformationMolecular weight and fragmentationPresence of functional groups
Coordination Geometry Precise (e.g., square-planar, octahedral)[1]Inferred from chemical shifts and couplingsIndirectly from fragmentation patternsInferred from metal-ligand vibrations
Bond Lengths & Angles Highly accurate (e.g., Ni-N, Ni-O)[1]Not directly measuredNot measuredNot measured
Intermolecular Interactions Detailed (e.g., hydrogen bonding, π-stacking)[2]Inferred from concentration-dependent studiesNot typically observedCan indicate hydrogen bonding

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure and Dynamics in Solution

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For diamagnetic complexes of 1,2-propanediamine, 2-methyl-N1-(4-methylphenyl)-, ¹H and ¹³C NMR provide detailed information about the connectivity of atoms and the symmetry of the complex in solution.[3] For paramagnetic complexes, while signals may be broadened, the shifts can provide insights into the electronic structure.[4]

Experimental Workflow & Causality

The choice of deuterated solvent is the first critical step. It must dissolve the complex without reacting with it. CDCl₃ is a common choice for many organic and organometallic compounds.[5] For complexes with exchangeable protons (e.g., N-H), the addition of D₂O can help in peak assignment. Two-dimensional NMR techniques like COSY and HSQC are invaluable for unambiguously assigning proton and carbon signals, respectively.

Diagram: Workflow for NMR Spectroscopic Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation dissolve Dissolve Complex in Deuterated Solvent (e.g., CDCl3) transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire_1d Acquire 1D Spectra (¹H, ¹³C) lock_shim->acquire_1d acquire_2d Acquire 2D Spectra (COSY, HSQC) acquire_1d->acquire_2d process Process Spectra (Fourier Transform, Phasing) acquire_2d->process assign Assign Signals process->assign interpret Interpret Structure and Dynamics assign->interpret report Chemical Shifts (ppm) Coupling Constants (Hz) Connectivity Map interpret->report Generate Structural Report

Caption: A standard workflow for the structural characterization of a metal complex using NMR spectroscopy.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation:

    • Dissolve 5-10 mg of the complex in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[5]

  • ¹H NMR Acquisition:

    • Acquire a standard single-pulse ¹H NMR spectrum.

    • Typical parameters include a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[6]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters include a spectral width of 200-250 ppm and an acquisition time of 1-2 seconds.[6]

  • 2D NMR Acquisition (if necessary):

    • Acquire COSY and HSQC spectra to establish ¹H-¹H and ¹H-¹³C correlations, respectively.

Predicted NMR Data for a Diamagnetic Ni(II) Complex
GroupPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Rationale
Aromatic-H (tolyl)7.0 - 7.5125 - 150Typical aromatic region; coordination may cause slight shifts.[7]
Aromatic-H (phenyl)6.5 - 7.2115 - 145Shifted due to electronic effects of the amine group.
N-H3.0 - 5.0 (broad)-Broad signal due to exchange; position is concentration and solvent dependent.
CH (propanediamine)2.5 - 3.550 - 65Diastereotopic protons due to chirality, may show complex splitting.
CH₂ (propanediamine)2.2 - 3.045 - 60Diastereotopic protons, likely appearing as complex multiplets.
CH₃ (methyl)1.0 - 1.515 - 25Singlet or doublet depending on coupling.
CH₃ (tolyl)2.2 - 2.420 - 22Singlet in the aromatic methyl region.

Mass Spectrometry: Confirming Molecular Weight and Composition

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of the complex and providing evidence for its composition. Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing metal complexes, often revealing the parent ion.[8] High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula.

Experimental Workflow & Causality

The choice of ionization method and solvent is key. ESI is preferred for its ability to generate intact molecular ions from solution. The solvent should be compatible with ESI, typically a polar solvent like methanol or acetonitrile, and must be able to dissolve the complex. The fragmentation pattern observed in MS/MS experiments can provide valuable information about the ligand and its binding to the metal center.[9]

Diagram: Workflow for ESI-Mass Spectrometry

MS_Workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition & Analysis dissolve Dissolve Complex in ESI-compatible Solvent (e.g., MeCN) infuse Infuse into ESI Source dissolve->infuse acquire_ms Acquire Full Scan Mass Spectrum infuse->acquire_ms select_ion Select Parent Ion acquire_ms->select_ion acquire_msms Acquire MS/MS Spectrum (Fragmentation) select_ion->acquire_msms interpret Molecular Ion Peak (m/z) Isotopic Pattern Fragmentation Pathway acquire_msms->interpret Analyze Data

Caption: A generalized workflow for the analysis of a metal complex using electrospray ionization mass spectrometry.

Experimental Protocol: ESI-MS
  • Sample Preparation:

    • Prepare a dilute solution of the complex (approx. 10-50 µM) in a suitable solvent such as acetonitrile or methanol.[8]

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a flow rate of 5-20 µL/min.[8]

    • Acquire mass spectra in the positive ion mode over a relevant m/z range (e.g., 100-1500).[8]

    • Optimize source parameters (e.g., cone voltage, source temperature) to maximize the signal of the molecular ion and minimize in-source fragmentation.[8]

  • MS/MS Analysis (Optional):

    • Select the isotopic peak of the molecular ion for collision-induced dissociation (CID).

    • Vary the collision energy to induce fragmentation and record the resulting MS/MS spectrum.

Expected Mass Spectrometry Data

For a hypothetical [M(L)Cl₂] complex, where M is a metal and L is the ligand (C₁₇H₂₂N₂):

IonExpected m/z (for M=Ni, ⁵⁸Ni)Information Gained
[M(L)Cl₂ + H]⁺423.08Molecular weight of the neutral complex.
[M(L)Cl]⁺388.10Loss of a chloride ligand, indicating its lability.
[M(L)]⁺312.12Loss of both chloride ligands.
[L+H]⁺255.18Free protonated ligand, confirming its identity.

Note: The isotopic pattern for metal-containing fragments will be a key diagnostic feature.

FT-IR Spectroscopy: Probing Functional Groups and Coordination

Fourier-transform infrared (FT-IR) spectroscopy is a rapid and straightforward technique for identifying the functional groups present in a complex and probing the coordination of the ligand to the metal center.[5] Changes in the vibrational frequencies of the ligand upon coordination can provide evidence of metal-ligand bond formation.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR
  • Place a small amount of the solid complex directly on the ATR crystal.

  • Apply pressure to ensure good contact.

  • Record the infrared spectrum, typically over the range of 4000-400 cm⁻¹.[5]

Comparative FT-IR Data
Vibrational ModeFree Ligand (cm⁻¹)Coordinated Ligand (cm⁻¹)Interpretation
ν(N-H)~3300-3400~3200-3300 (shifted and broadened)Involvement of the N-H group in coordination.
ν(C=C) aromatic~1600, ~1500Minor shiftsIndicates the aromatic rings are largely unperturbed.
ν(C-N)~1350Shifted upon coordinationChange in the C-N bond character due to coordination.
New bands (low freq.)-~400-600Appearance of new bands corresponding to metal-nitrogen (ν(M-N)) vibrations.[2]

Conclusion: A Multi-faceted Approach to Structural Characterization

No single technique provides a complete picture of the structure and behavior of a metal complex. A multi-faceted approach, integrating data from several analytical methods, is essential for a comprehensive understanding.

  • Single-crystal X-ray diffraction provides the definitive solid-state structure, serving as the ultimate benchmark.

  • NMR spectroscopy offers invaluable insights into the structure and dynamics of the complex in solution, which is often more relevant to its application in catalysis or as a therapeutic agent.

  • Mass spectrometry unequivocally confirms the molecular weight and composition of the complex and can shed light on its stability and fragmentation pathways.

  • FT-IR spectroscopy is a quick and easy method to confirm the coordination of the ligand to the metal center.

By judiciously applying and comparing the results from these techniques, researchers can build a self-validating and comprehensive structural profile of 1,2-Propanediamine, 2-methyl-N1-(4-methylphenyl)- complexes, paving the way for their rational design and application in various scientific fields.

References

  • Shahjalal University of Science and Technology, et al. "Synthesis, Structures and Properties of Novel Platinum(II) Acetylide Complexes and Polymers with Tri(tolyl)phosphine as the Auxiliary Ligand." The University of Bath's research portal, 15 May 2015, [Link].

  • Muzammil, Nur Nabihah, et al. "Synthesis, crystal structure, and Hirshfeld surface analysis of bis{2-[(E)-(p-tolylimino)methyl]benzen-1-olato}palladium." PMC, 6 Jan. 2026, [Link].

  • Boman, Arne, and Dan Johnels. "Notes - Amines. I. N,N,N',N'-Tetramethyl-1,2-propanediamine and Its Characterization." The Journal of Organic Chemistry, [Link].

  • "Synthesis, crystal structure, stereochemical and Hirshfeld surface analysis of trans-diaquabis(1-phenylpropane-1,2-diamine-κ2 N,N′)nickel(II) dichloride dihydrate." PMC, [Link].

  • "Thermodynamics, excess properties, spectra and computational chemistry of 1,2-propanediol + 1,2-propane diamine binary system." ScienceDirect, 5 May 2022, [Link].

  • "NMR Spectroscopy of Paramagnetic Complexes." Magnetic Resonance in Chemistry, [Link].

  • "Synthesis, spectroscopic and single-crystal analysis, and DFT studies of N₂O₂ diamine coordination complexes." ScienceDirect, 20 Nov. 2025, [Link].

  • Ye, Ming. "Biophysical and X-ray crystallographic characterizations on complexes." Georgia State University ScholarWorks, 2023, [Link].

  • "2-Methyl-1,2-propanediamine." NIST WebBook, [Link].

  • "X-ray structural studies of six complexes formed by N¹-Isopropyl-2-methyl-1,2-propanediamine with copper (II) dicarboxylates." Università della Svizzera italiana - Reperio - USI, [Link].

  • "SYNTHESIS, SINGLE CRYSTAL X-RAY AND BIOLOGICAL STUDY OF TRANSITION METAL COMPLEXES OF N, N-DONOR SCHIFF BASE LIGAND: N1 , N2 -BIS[(4-METHOXYPHENYL) METHYLIDENE]-1,2-ETHANEDIAMINE." ResearchGate, [Link].

  • "Determination of N-methyl-1,3-propanediamine in bovine muscle by liquid chromatography with triple quadrupole and ion trap tandem mass spectrometry detection." PubMed, 27 Apr. 2012, [Link].

  • "Synthesis of Platinum(II) Complexes from N-Alkyl-1,2-ethanediamine and N-Alkyl-1,3-propanediamine Derivatives." ResearchGate, 18 Nov. 2014, [Link].

  • "Synthesis, Crystal Structures, and Fluorescence Properties of a Mixed-Ligand Copper(II) and Cadmium(II) Complexes with 1,2-Diaminopropane and Sulfadiazine." Thai Science and Technology Journal - ThaiJO, 28 Feb. 2023, [Link].

  • "The Synthesis and Crystal Structures of New One- and Two-Dimensional Fe(II) Coordination Polymers Using Imidazole Derivatives." MDPI, 30 Nov. 2023, [Link].

  • "Synthesis, resolution and reactions of (±)-(2-aminophenyl)methylphenylphosphine. Crystal and molecular structure of (R,R, S, R)-(±)-(1,3-bis{[2-(methylphenylphosphino)phenyl]amino}propane)nickel(II) perchlorate." Journal of the Chemical Society, Dalton Transactions, [Link].

  • "N1,N2,N2-trimethyl-1,2-propanediamine." PubChem, [Link].

  • Heard, Peter J, and Kenneth Kite. "Synthesis And NMR Investigation of 1-Phenyl-1,2-propanedione-2-oxime Complexes of Trimethylplatinum(IV)." Wrexham University Research Online repository, 11 Dec. 2017, [Link].

  • "Spectroscopic, Spectrometric and Computational Studies of New Lasalocid Derivatives and Their Complexes with Selected Metal Cations." MDPI, 14 Dec. 2023, [Link].

  • "A 13C and 1H NMR spectroscopic investigation of the structure of the iminium ion with a dipolar form in metal complexes of 2-N-substituted N-confused porphyrins." Dalton Transactions (RSC Publishing), [Link].

  • "Advanced Mass Spectrometric Techniques for the Comprehensive Study of Synthesized Silicon-Based Silyl Organic Compounds: Identifying Fragmentation Pathways and Characterization." MDPI, 6 May 2023, [Link].

  • "1,3-Propanediamine, N-methyl-." NIST WebBook, [Link].

  • "Synthesis, structure and reactivity study of magnesium amidinato complexes derived from carbodiimides and N,N′-bis(2,6-diisopropylphenyl)-1,4-diaza-butadiene ligands." Dalton Transactions (RSC Publishing), [Link].

  • "Spectroscopic investigation of the covalence in An(III) complexes with picolindiamides." Helmholtz-Zentrum Dresden-Rossendorf, [Link].

  • "A review of bidentate NN and NO Schiff base ligands and metal complexes." Inorganica Chimica Acta, 1 June 2025, [Link].

  • "N,N′-dipyridoxyl(ethylenediamine) schiff-base ligand and its square-pyramidal copper(II) complex: Synthesis, experimental and theoretical characterization." ResearchGate, 7 Aug. 2025, [Link].

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Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Safe Handling and Disposal of 1,2-Propanediamine, 2-methyl-N1-(4-methylphenyl)-

As drug development professionals and synthetic chemists push the boundaries of targeted therapeutics, the use of specialized diamine intermediates like 1,2-Propanediamine, 2-methyl-N1-(4-methylphenyl)- has become increa...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals and synthetic chemists push the boundaries of targeted therapeutics, the use of specialized diamine intermediates like 1,2-Propanediamine, 2-methyl-N1-(4-methylphenyl)- has become increasingly common. Featuring both an aliphatic primary amine and an aromatic secondary amine (a p-tolyl group), this compound is highly valuable in synthesis but presents specific toxicological and environmental hazards.

The overriding principle governing the prudent handling of laboratory chemicals is that no experimental activity should begin unless a comprehensive plan for the disposal of the resulting hazardous waste has been formulated[1]. This guide provides a self-validating, step-by-step protocol for the safe logistical management and disposal of this diamine derivative, ensuring operational safety and environmental compliance.

Chemical Profiling & Causality of Hazards

To manage chemical waste effectively, one must understand the molecular behavior of the waste stream. The dual-amine nature of 1,2-Propanediamine, 2-methyl-N1-(4-methylphenyl)- dictates its disposal parameters:

  • Basicity and Corrosivity: The aliphatic 1,2-propanediamine backbone is moderately to strongly basic. In concentrated forms, it can cause severe skin and eye irritation, and it will aggressively degrade galvanized steel containers over time[1].

  • Aromatic Amine Toxicity: The N1-(4-methylphenyl) group classifies this as an aromatic amine derivative. Aromatic amines are notorious for their potential chronic toxicity and environmental persistence, meaning they are strictly forbidden from sanitary sewer disposal in any concentration[2].

  • Reactivity Profile (The "Why" behind segregation): Amines are potent nucleophiles. If mixed with acyl halides, sulfonyl halides, or anhydrides in a generic waste carboy, they will undergo a rapid, highly exothermic nucleophilic substitution reaction. This can lead to rapid heat generation, vaporization of toxic organics, and catastrophic container rupture[3],[4].

Waste Segregation & Compatibility Matrix

Proper segregation is the first line of defense in laboratory safety. The following table summarizes the quantitative and qualitative compatibility thresholds for this diamine waste.

Chemical Waste ClassCompatibilitySegregation Strategy & Quantitative LimitsMechanistic Reasoning
Acyl/Sulfonyl Halides ❌ Highly IncompatibleSTRICTLY SEGREGATE. 0% tolerance in the same waste stream.Rapid exothermic reaction; high risk of over-pressurization and explosion[3].
Strong Acids (e.g., HCl) ❌ Incompatible (Direct)Neutralize to pH 6.0–8.0 in a controlled, dilute environment before mixing.Highly exothermic acid-base neutralization can boil solvents if uncontrolled.
Oxidizing Agents ❌ IncompatibleSTRICTLY SEGREGATE. 0% tolerance.Amines are readily oxidized; mixtures can be explosive or generate toxic NOx gases.
Non-Halogenated Organics ✅ CompatibleCollect together. Maintain < 1% halogenated solvent content to minimize disposal costs.Diamines are highly soluble and stable in standard organic waste (e.g., Methanol, EtOAc).
Step-by-Step Disposal Workflows

The following self-validating protocols ensure that every stage of the disposal process mitigates the risk of exposure or incompatible reactions.

Protocol A: Disposal of Pure Compound or Organic Solutions

Context: For bulk material, mother liquors, or concentrated organic fractions from chromatography.

  • Verify Waste Stream: Ensure the receiving "Non-Halogenated Organic Waste" container contains NO acids, oxidizers, or reactive electrophiles.

  • Transfer: Operating strictly within a certified chemical fume hood, transfer the liquid or dissolved solid waste into a high-density polyethylene (HDPE) or glass waste container. Note: Do not use metal safety cans, as basic amines can corrode them[1].

  • Labeling: Label the container immediately with the full chemical name: "1,2-Propanediamine, 2-methyl-N1-(4-methylphenyl)-", its primary hazard (Toxic/Organic Base), and the date of first accumulation.

  • Storage: Store in a designated secondary containment tray in a cool, well-ventilated waste accumulation area, away from direct sunlight.

Protocol B: Management of Aqueous Rinses and Dilute Solutions

Context: For aqueous extractions or glassware rinses containing trace amounts of the diamine.

  • pH Assessment: Test the pH of the aqueous waste using indicator paper. Due to the aliphatic amine, the pH will likely be basic (>9.0).

  • Controlled Neutralization: Place the waste beaker in an ice bath. Slowly add dilute (1M) hydrochloric acid (HCl) dropwise while stirring continuously until the pH reaches 6.0–8.0. Causality: The ice bath dissipates the heat of neutralization, preventing the aerosolization of toxic amine vapors.

  • Collection: Pour the neutralized aqueous waste into a designated "Aqueous Hazardous Waste" container.

  • Restriction: NEVER pour this aqueous waste down the drain. Aromatic diamines must not be discharged to the sanitary sewer via sink drains under any circumstances[2].

Protocol C: Decontamination of Empty Containers
  • Triple Rinsing: Rinse the empty primary chemical container three times with a compatible solvent (e.g., methanol). Use an amount of solvent equal to approximately 5% of the container's volume for each rinse[2].

  • Rinsate Disposal: Collect all rinsate and dispose of it as hazardous organic waste following Protocol A.

  • Defacing: Once triple-rinsed, completely deface or remove the original chemical hazard labels[2].

  • Final Disposal: Dispose of the clean, defaced container in the standard laboratory glass/plastic waste stream, per institutional guidelines.

Disposal Decision Pathway

WasteDisposal Start Waste Generation: 1,2-Propanediamine Derivative CheckState Determine Waste State Start->CheckState Organic Organic / Concentrated (Solvent Mixtures) CheckState->Organic Non-aqueous Aqueous Aqueous / Dilute (Rinses/Extracts) CheckState->Aqueous Aqueous Segregate Segregate from: Acids, Oxidizers, Acyl Halides Organic->Segregate Neutralize Neutralize to pH 6-8 (if strongly basic) Aqueous->Neutralize CollectOrg Collect in: Non-Halogenated Organic Waste Segregate->CollectOrg CollectAq Collect in: Aqueous Waste Container Neutralize->CollectAq Incineration High-Temperature Incineration (Licensed TSDF) CollectOrg->Incineration CollectAq->Incineration

Logical decision tree for the segregation and disposal of diamine waste streams.

Regulatory Compliance & TSDF Handoff

While this specific proprietary intermediate may not possess a distinct "U" or "P" listed EPA waste code, it must be managed as a characteristic hazardous waste due to its toxicity profile.

The ultimate and most environmentally sound method of disposal for aromatic and aliphatic amines is high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF). High-temperature incineration (typically >1000°C) ensures the complete thermal destruction of the aromatic ring. Furthermore, licensed TSDFs are equipped with specialized NOx scrubbers to capture nitrogen oxides generated during the combustion of the amine groups, preventing atmospheric pollution and acid rain formation.

References
  • [1] National Research Council (US) Committee on Prudent Practices in the Laboratory. Management of Waste - Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US); 2011. Available at:[Link]

  • [3] National Research Council. Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Washington, DC: The National Academies Press; 1995. Available at:[Link]

  • [2] Vanderbilt University Medical Center (VUMC). Laboratory Guide for Managing Chemical Waste. Occupational and Environmental Safety. Available at:[Link]

  • [4] United States Environmental Protection Agency (EPA). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. EPA NEPIS Database. Available at: [Link]

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